4-(3-Methoxypropyl)piperidine
Description
BenchChem offers high-quality 4-(3-Methoxypropyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methoxypropyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methoxypropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-11-8-2-3-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURGRYWQFPZVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650846 | |
| Record name | 4-(3-Methoxypropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858260-60-3 | |
| Record name | 4-(3-Methoxypropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Identity and Predicted Physicochemical Properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Framework of 4-(3-Methoxypropyl)piperidine
Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] This guide provides a comprehensive technical analysis of 4-(3-Methoxypropyl)piperidine, a specific derivative with significant potential as a versatile building block in drug discovery. Due to its status as a novel or sparsely documented compound, this document leverages expert predictive analysis based on fundamental chemical principles and data from closely related structural analogues. We will explore its predicted physicochemical properties, detailed spectroscopic signatures for structural verification, a robust proposed synthetic pathway, and its reactivity profile. This guide is intended to serve as a foundational resource for researchers in organic synthesis and drug development, enabling them to synthesize, characterize, and strategically employ this valuable molecule.
4-(3-Methoxypropyl)piperidine is a heterocyclic amine featuring a six-membered piperidine ring substituted at the C-4 position with a 3-methoxypropyl group. The secondary amine (N-H) of the piperidine ring is a critical functional handle for subsequent chemical modifications. While an official CAS number is not publicly registered for this specific compound, its fundamental properties can be reliably predicted.
The methoxypropyl side chain is expected to influence the molecule's pharmacokinetic properties. The ether linkage can act as a hydrogen bond acceptor, potentially improving solubility, while the overall alkyl character contributes to a balanced lipophilicity, crucial for membrane permeability.
Table 1: Predicted Physicochemical Properties of 4-(3-Methoxypropyl)piperidine
| Property | Predicted Value | Source / Rationale |
|---|---|---|
| Molecular Formula | C₉H₁₉NO | Elemental Composition |
| Molecular Weight | 157.25 g/mol | Elemental Composition |
| CAS Number | Not Available | - |
| Appearance | Colorless to pale yellow liquid | Predicted based on similar alkylated piperidines.[3] |
| Boiling Point | ~200-220 °C | Estimated based on related structures and the presence of H-bonding. |
| XLogP3 | 1.4 | Computationally predicted; balanced hydrophilicity/lipophilicity.[4] |
| Hydrogen Bond Donor Count | 1 | From the secondary amine (N-H).[4] |
| Hydrogen Bond Acceptor Count | 2 | From the nitrogen and oxygen atoms.[4] |
| Topological Polar Surface Area | 21.26 Ų | Computationally predicted.[4] |
| pKa (Conjugate Acid) | ~10.5 - 11.0 | Estimated based on the pKa of piperidine (~11.2).[3] |
Spectroscopic Characterization for Structural Elucidation
Experimental confirmation of the structure of 4-(3-Methoxypropyl)piperidine would rely on a combination of NMR, IR, and Mass Spectrometry. The following sections detail the expected spectroscopic data, providing a benchmark for researchers to verify the successful synthesis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination.[5]
-
¹H NMR: The proton NMR spectrum is predicted to be complex in the aliphatic region but highly informative. Key expected signals include:
-
~3.35 ppm (s, 3H): A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group.
-
~3.30 ppm (t, 2H): A triplet for the methylene protons adjacent to the ether oxygen (-CH₂-O).
-
~2.6-3.1 ppm (m, 2H): Multiplets for the two equatorial protons on the piperidine ring adjacent to the nitrogen (C2-Hₑ, C6-Hₑ).
-
~2.2-2.5 ppm (m, 2H): Multiplets for the two axial protons on the piperidine ring adjacent to the nitrogen (C2-Hₐ, C6-Hₐ).
-
~1.5-1.8 ppm (m, 4H): Overlapping multiplets for the remaining piperidine ring protons (C3, C5) and the central methylene of the propyl chain.
-
~1.0-1.4 ppm (m, 4H): Multiplets for the remaining piperidine (C4) and propyl chain protons.
-
A broad singlet (variable shift): Corresponding to the N-H proton, which may exchange with trace water in the solvent.
-
-
¹³C NMR: The carbon NMR spectrum should display 8 unique signals, assuming the piperidine ring is conformationally mobile at room temperature.
-
~74 ppm: Carbon of the -CH₂-O group.
-
~59 ppm: Carbon of the -OCH₃ group.
-
~47 ppm: C2 and C6 carbons of the piperidine ring.
-
~30-40 ppm: Range for the remaining piperidine and propyl chain carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups. The predicted spectrum for 4-(3-Methoxypropyl)piperidine would show characteristic absorption bands.[6]
-
3350-3300 cm⁻¹ (medium, sharp): N-H stretch of the secondary amine.
-
2950-2800 cm⁻¹ (strong, sharp): Aliphatic C-H stretching from the piperidine ring and propyl side chain.
-
1470-1440 cm⁻¹ (medium): C-H bending (scissoring) vibrations.
-
1125-1085 cm⁻¹ (strong, sharp): Characteristic C-O-C stretching of the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z = 157.
-
Key Fragmentation Pathways: The primary fragmentation is alpha-cleavage adjacent to the nitrogen atom, a characteristic pathway for amines. This would result in the loss of an ethyl or propyl radical from the ring, leading to fragments at m/z 128 or m/z 114. Another likely fragmentation is the loss of the methoxypropyl side chain, generating a fragment corresponding to the piperidine cation.
Proposed Synthesis and Purification Protocol
A robust and logical synthetic route is crucial for accessing high-purity material. We propose a three-step synthesis starting from commercially available 4-pyridinepropanol. This pathway is chosen for its high-yielding and well-documented reaction types.
Step-by-Step Methodology
Step 1: Synthesis of 4-(3-Methoxypropyl)pyridine
-
System Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 eq., 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).
-
Rationale: Anhydrous conditions are critical as sodium hydride reacts violently with water. THF is an excellent aprotic solvent for this type of reaction.
-
Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of 4-pyridinepropanol (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel. The mixture is stirred for 30 minutes at 0 °C.
-
Rationale: Dropwise addition at low temperature controls the exothermic deprotonation of the alcohol and the evolution of hydrogen gas.
-
Methylation: Methyl iodide (1.5 eq.) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Rationale: Methyl iodide is a potent electrophile for the Williamson ether synthesis. An excess ensures complete reaction.
-
Work-up: The reaction is carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Step 2: Synthesis of 4-(3-Methoxypropyl)piperidine
-
System Setup: The crude 4-(3-methoxypropyl)pyridine is dissolved in methanol or acetic acid in a hydrogenation vessel. 10% Palladium on carbon (Pd/C, ~5 mol%) is added.
-
Rationale: Catalytic hydrogenation is a standard and efficient method for reducing the aromatic pyridine ring to a saturated piperidine.[7] Palladium on carbon is a robust and reusable catalyst for this transformation.
-
Reaction: The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is agitated vigorously at room temperature until hydrogen uptake ceases (monitor by pressure gauge).
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to give the crude piperidine product.
Step 3: Purification
-
Technique: The crude product is purified by fractional distillation under reduced pressure.
-
Rationale: Distillation is an effective method for purifying liquids with different boiling points, removing any remaining starting material or solvent. Reduced pressure is used to lower the boiling point and prevent thermal decomposition of the product.
-
Validation: The purity of the final product should be assessed by GC-MS and NMR spectroscopy, comparing the results to the predicted data.
Reactivity and Derivatization Potential
The synthetic utility of 4-(3-Methoxypropyl)piperidine stems from the reactivity of its secondary amine. This nucleophilic nitrogen can be readily functionalized, making it an ideal scaffold for building chemical libraries for high-throughput screening.[8]
-
N-Alkylation: Reaction with alkyl halides in the presence of a non-nucleophilic base introduces diverse alkyl groups, modulating the basicity and lipophilicity of the molecule.
-
N-Acylation: Treatment with acid chlorides or anhydrides yields stable amide derivatives. Amides are prevalent in drug molecules due to their metabolic stability and ability to act as hydrogen bond donors and acceptors.
-
N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, another critical functional group in medicinal chemistry known for its role in enzyme inhibition.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is a powerful method for creating complex N-substituted derivatives.
Applications in Medicinal Chemistry and Drug Discovery
The piperidine ring is considered a "privileged scaffold" because it is frequently found in approved drugs and natural products, often imparting favorable pharmacokinetic (ADME) properties.[1][9]
-
CNS Agents: The piperidine structure is common in drugs targeting the central nervous system (CNS). The balanced lipophilicity of 4-(3-Methoxypropyl)piperidine suggests it could be a valuable precursor for compounds designed to cross the blood-brain barrier.
-
GPCR Ligands: Substituted piperidines are excellent scaffolds for targeting G-protein coupled receptors (GPCRs).[10] The secondary amine allows for the attachment of pharmacophores that can interact with specific receptor subtypes.
-
Modulation of Physicochemical Properties: The 3-methoxypropyl side chain is not merely a passive substituent. The ether oxygen can engage in hydrogen bonding, while the propyl chain can be subject to metabolic oxidation. Understanding these properties allows for the rational design of analogues with improved solubility, metabolic stability, and target affinity.[10]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(3-Methoxypropyl)piperidine is not available, the handling precautions should be based on those for similar substituted, liquid piperidines.[11]
-
Hazards: Assumed to be corrosive and potentially toxic. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Do not allow entry into drains.
References
-
PubChem. 1-(3-Methoxypropyl)-4-piperidinamine. National Center for Biotechnology Information. [Link]
-
Wikipedia. Piperidine. [Link]
-
PA SL. 1-(3-Methoxypropyl)piperidin-4-Amine. [Link]
- Google Patents. Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
Nikita A. Frolov, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Baran, P. S., et al. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. National Institutes of Health. [Link]
-
The Center for Forensic Science Research & Education. Piperidylthiambutene. [Link]
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]
-
ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Advanced Journal of Chemistry. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
-
DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
- Google Patents. Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
-
Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
National Institute of Standards and Technology. Piperidine. NIST Chemistry WebBook. [Link]
-
National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. dea.gov [dea.gov]
- 6. Piperidine [webbook.nist.gov]
- 7. Piperidine synthesis [organic-chemistry.org]
- 8. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 4-(3-Methoxypropyl)piperidine
Introduction: The Analytical Imperative
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock of all subsequent research. 4-(3-Methoxypropyl)piperidine is a key heterocyclic building block, notably utilized as an intermediate in the synthesis of pharmacologically active agents.[1] Its precise molecular architecture—the specific arrangement of its atoms and bonds—governs its reactivity, physical properties, and its suitability for downstream applications. Therefore, a rigorous and multi-faceted approach to its structure elucidation is not merely a procedural formality but a scientific necessity.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow for the structural verification of 4-(3-Methoxypropyl)piperidine. We will progress from foundational molecular mass and formula determination to the intricate mapping of its atomic framework, mirroring the investigative process undertaken in a modern analytical laboratory. Each technique is selected for the unique piece of the structural puzzle it provides, and the synergy between these methods culminates in a self-validating, high-confidence structural assignment.
Physicochemical Identity
A prerequisite to any analysis is understanding the fundamental properties of the target molecule. This data informs sample handling, chromatographic method development, and the interpretation of spectral data.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO | [2] |
| Molecular Weight | 157.25 g/mol | [3] |
| Monoisotopic Mass | 157.14666 Da | [2] |
| Appearance | Colorless Liquid (Predicted) | [4] |
| Boiling Point | ~222.8 °C (Predicted, similar to piperidine) | [4] |
Mass Spectrometry: Deconstructing the Molecule
Expertise & Rationale: Mass Spectrometry (MS) is the initial and indispensable tool in structure elucidation.[5][6] Its primary function is to provide the most accurate possible mass of the molecule, which directly corroborates the molecular formula. Furthermore, by subjecting the molecule to controlled fragmentation, we can glean critical information about its substructural components. For a volatile, non-polar compound like 4-(3-Methoxypropyl)piperidine, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an exceptionally powerful and routine technique.[7][8]
Expected Mass Spectrum and Fragmentation Pathway
In EI-MS, the molecular ion (M⁺•) is often observed, though sometimes in low abundance for amines.[5] The key diagnostic information comes from the fragmentation pattern. The structure of 4-(3-Methoxypropyl)piperidine is prone to specific bond cleavages driven by the stabilization of the resulting charged fragments, particularly through the nitrogen and oxygen heteroatoms.
-
Alpha-Cleavage: The most characteristic fragmentation for piperidines involves the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion. For 4-(3-Methoxypropyl)piperidine, cleavage of the propyl side chain at the C4 position is a dominant pathway.
-
McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions should always be considered.
-
Side-Chain Fragmentation: The methoxypropyl side chain will also undergo characteristic cleavages, such as the loss of a methoxy radical (•OCH₃) or fragments from the propyl chain.
Predicted Mass Spectrometry Data
| m/z Value | Proposed Fragment Identity | Rationale |
| 157 | [M]⁺• (Molecular Ion) | Intact molecule radical cation. |
| 156 | [M-H]⁺ | Loss of a hydrogen atom, common in cyclic amines.[9] |
| 126 | [M-OCH₃]⁺ | Loss of the terminal methoxy group. |
| 114 | [M-CH₂CH₂OCH₃]⁺ | Cleavage within the side chain. |
| 98 | [C₆H₁₂N]⁺ | Base Peak. α-cleavage at C4, loss of the entire methoxypropyl group, forming a stable iminium ion. |
| 71 | [C₄H₉O]⁺ | Methoxypropyl side chain fragment. |
| 45 | [CH₂OCH₃]⁺ | Fragment from the methoxy end of the side chain. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of 4-(3-Methoxypropyl)piperidine in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
GC Instrument Setup:
-
Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[10]
-
Inlet: Set to 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Instrument Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.[9]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 amu.
-
-
Injection & Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram should show a single major peak. The mass spectrum of this peak is then analyzed and compared against the predicted fragmentation pattern and library databases like the EPA/NIH Mass Spectral Data Base.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Rationale: While MS provides the mass and fragments, NMR spectroscopy is the undisputed cornerstone for elucidating the precise connectivity of a small molecule.[12][13] It provides information on the chemical environment of each carbon and hydrogen atom, allowing us to piece together the molecular structure like a detailed map. We will use a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to build a self-validating structural hypothesis.
Predicted ¹H and ¹³C NMR Spectra
The chemical shifts are predicted based on the influence of adjacent electronegative atoms (N and O), which deshield nearby nuclei, causing them to resonate at a higher frequency (higher ppm).
Structure for Annotation: CH₃(a)-O(b)-CH₂(c)-CH₂(d)-CH₂(e)-CH(f)-[CH₂(g,g')-CH₂(h,h')-NH-CH₂(h,h')-CH₂(g,g')]
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Hₐ (OCH₃) | ~3.35 | Singlet (s) | 3H | Protons on a methyl group attached to an oxygen. |
| Hₑ (CH₂) | ~3.30 | Triplet (t) | 2H | Methylene protons adjacent to the electronegative oxygen. |
| Hₖ (NH) | ~1.5-2.5 | Broad Singlet (br s) | 1H | Exchangeable proton on nitrogen; signal can be broad. |
| Hᵢ, Hᵢ' (Piperidine CH₂) | ~2.95 | Multiplet (m) | 2H | Equatorial/Axial protons on carbons adjacent to nitrogen (deshielded). |
| Hₗ, Hₗ' (Piperidine CH₂) | ~2.05 | Multiplet (m) | 2H | Equatorial/Axial protons on carbons adjacent to nitrogen (deshielded). |
| Hⱼ, Hⱼ' (Piperidine CH₂) | ~1.70 | Multiplet (m) | 2H | Piperidine protons further from nitrogen. |
| Hₘ (Piperidine CH) | ~1.45 | Multiplet (m) | 1H | Methine proton at the point of substitution. |
| Hₒ (CH₂) | ~1.60 | Multiplet (m) | 2H | Methylene group in the propyl chain. |
| Hₙ (CH₂) | ~1.25 | Multiplet (m) | 2H | Methylene group in the propyl chain. |
| Hₚ, Hₚ' (Piperidine CH₂) | ~1.20 | Multiplet (m) | 2H | Piperidine protons further from nitrogen. |
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Label | Predicted Shift (δ, ppm) | Rationale |
| Cₐ (OCH₃) | ~58.5 | Methyl carbon attached to oxygen. |
| Cₑ (OCH₂) | ~71.0 | Methylene carbon attached to oxygen. |
| Cᵢ, Cₗ (Piperidine C-N) | ~46.5 | Carbons adjacent to the piperidine nitrogen. |
| Cⱼ, Cₚ (Piperidine) | ~32.0 | Piperidine carbons beta to the nitrogen. |
| Cₘ (Piperidine CH) | ~36.0 | Methine carbon at the substitution point. |
| Cₙ (Propyl CH₂) | ~35.5 | Propyl chain carbon attached to the piperidine ring. |
| Cₒ (Propyl CH₂) | ~29.5 | Central carbon of the propyl side chain. |
The Power of 2D NMR
-
COSY (Correlation Spectroscopy): Will show correlations between adjacent protons. Key expected correlations: Hₑ ↔ Hₒ ↔ Hₙ, and within the piperidine ring spin system (Hᵢ ↔ Hⱼ ↔ Hₘ). This confirms the propyl chain and piperidine ring structures independently.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to the carbon it is attached to. This allows for the unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the substructures. It shows correlations between carbons and protons that are 2 or 3 bonds away. We would expect to see a crucial correlation between the protons of the propyl chain (Hₙ) and the methine carbon of the piperidine ring (Cₘ), definitively linking the side chain to the ring at the C4 position. Another key correlation would be between the methyl protons (Hₐ) and the methylene carbon (Cₑ), confirming the methoxypropyl fragment.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~15-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire all spectra on a 400 MHz (or higher) NMR spectrometer.
-
1D Spectra: Run standard ¹H and ¹³C{¹H} (proton-decoupled) experiments.
-
2D Spectra: Run standard gradient-selected (gs) COSY, HSQC, and HMBC experiments. Processing and analysis are performed using appropriate NMR software.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: Infrared (IR) spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule.[14] While it doesn't give detailed connectivity information like NMR, it serves as a crucial cross-validation technique. For 4-(3-Methoxypropyl)piperidine, we expect to see characteristic absorptions for the C-H bonds of the alkane structure, the C-O ether linkage, the C-N amine bond, and the N-H bond of the secondary amine.[15][16]
Table 5: Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Intensity/Shape | Rationale |
| ~3300 | N-H Stretch (Secondary Amine) | Weak to Medium, Broad | Characteristic of secondary amines.[15] |
| 2950-2800 | C-H Stretch (sp³ Aliphatic) | Strong, Sharp | Abundant C-H bonds in the piperidine ring and propyl chain. |
| ~1450 | C-H Bend (Methylene) | Medium | Bending vibration of the numerous CH₂ groups. |
| 1120-1085 | C-O Stretch (Ether) | Strong, Sharp | Diagnostic for the C-O-C ether linkage. |
| 1260-1020 | C-N Stretch (Amine) | Medium to Weak | Confirms the presence of the amine functionality. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and taking a background spectrum.
-
Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Lower the pressure arm to ensure good contact and acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal with solvent after analysis.
Conclusion: A Cohesive Structural Narrative
The structure elucidation of 4-(3-Methoxypropyl)piperidine is a process of logical deduction, where each analytical technique provides a layer of evidence that corroborates the others. Mass spectrometry establishes the molecular formula (C₉H₁₉NO) and reveals key substructures through fragmentation, notably the characteristic m/z 98 iminium ion. Infrared spectroscopy confirms the presence of essential functional groups: N-H (amine), C-O (ether), and aliphatic C-H. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive proof, mapping the complete carbon-hydrogen framework and unambiguously connecting the 3-methoxypropyl side chain to the C4 position of the piperidine ring. This integrated, multi-technique approach provides a self-validating system, ensuring the highest degree of confidence in the final structural assignment for researchers and drug development professionals.
References
- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).
- Structure Elucidation of Small Molecules - Fiehn Lab. (n.d.).
- Tutorial for the structure elucidation of small molecules by means of the LSD software. (n.d.).
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Retrieved January 22, 2026, from [Link]
- The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (n.d.). Pittcon.
-
An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
- CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. (n.d.). Google Patents.
-
FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine. (n.d.). Google Patents.
-
4-(3-methoxypropyl)piperidine (C9H19NO). (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Piperidine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
FT-IR spectra of piperine before (A) and after (B) its transformation to piperic acid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]
-
Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 22, 2026, from [Link]
-
4-Methoxyphencyclidine: An Analytical Profile. (n.d.). DEA.gov. Retrieved January 22, 2026, from [Link]
-
nitrophenyl)piperidine and 1-(2,5- dimethoxy-4 - (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Spectroscopic and Chromatographic Studies of PCP and Analogues. (n.d.). ProQuest. Retrieved January 22, 2026, from [Link]
-
Piperidines. (n.d.). MassBank. Retrieved January 22, 2026, from [Link]
-
EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved January 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - 4-(3-methoxypropyl)piperidine (C9H19NO) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pittcon.org [pittcon.org]
- 7. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 8. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. dea.gov [dea.gov]
- 10. Spectroscopic and Chromatographic Studies of PCP and Analogues - ProQuest [proquest.com]
- 11. govinfo.gov [govinfo.gov]
- 12. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Spectroscopic data of 4-(3-Methoxypropyl)piperidine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(3-Methoxypropyl)piperidine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 4-(3-Methoxypropyl)piperidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a substituted piperidine, its structural confirmation is paramount for its application as a building block in drug discovery and development. This document synthesizes predictive data based on established spectroscopic principles with reference data from analogous structures to offer a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Each section includes an explanation of the underlying principles, detailed experimental protocols, and an in-depth analysis of the spectral features, designed to provide researchers and scientists with a practical and authoritative resource for unambiguous structural elucidation.
Introduction and Molecular Structure
4-(3-Methoxypropyl)piperidine is a disubstituted saturated heterocycle. The piperidine ring provides a common scaffold in many pharmaceuticals, while the flexible methoxypropyl side chain introduces specific steric and electronic properties. Accurate structural verification is the foundation of any chemical research, ensuring that downstream biological or material science data is valid. Spectroscopic methods provide a non-destructive and highly informative means of achieving this.
This guide will deconstruct the expected spectroscopic signature of the molecule by examining each technique's contribution to the structural puzzle.
Molecular Structure Diagram
To facilitate spectral assignments, the atoms in 4-(3-Methoxypropyl)piperidine are systematically numbered.
Caption: Predicted major fragmentation pathways for 4-(3-Methoxypropyl)piperidine in EI-MS.
Protocol: Acquiring Mass Spectra (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography (GC) Method:
-
Injector: Set to 250 °C.
-
Column: Use a standard non-polar column (e.g., DB-5MS, 30m x 0.25mm).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C. This ensures separation from any solvent or impurities.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: Set to ~230 °C.
-
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with predicted pathways and library data if available.
Conclusion
The collective application of NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of 4-(3-Methoxypropyl)piperidine. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, namely the secondary amine and the ether linkage. Finally, mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that corroborates the overall structure. This guide provides the foundational data and protocols necessary for researchers to confidently identify and characterize this important chemical entity.
References
-
Gül, H. İ., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chem Biodivers. Available at: [Link]
-
Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. Compound Summary for CID 1334484-78-4, 4-(3-Methoxypropyl)piperidine. National Center for Biotechnology Information. Available at: [Link]
-
NIST. Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]
-
MassBank. Piperidine Spectrum. MassBank of North America (MoNA). Available at: [Link]
-
Navarro-Vázquez, A., et al. (2021). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of 1-methoxypropane. Available at: [Link]
-
Spectra Analysis Instruments, Inc. Infrared Spectra of Controlled Substances. Available at: [Link]
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(3-Methoxypropyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
4-(3-Methoxypropyl)piperidine is a bifunctional heterocyclic amine that has garnered significant attention in the pharmaceutical industry. Its structure, which incorporates a piperidine ring, a primary amine, and a methoxypropyl group, makes it a versatile intermediate for the synthesis of complex molecules. Most notably, it serves as a crucial precursor in the manufacture of Prucalopride, a selective, high-affinity 5-HT4 receptor agonist used to treat chronic constipation.[1][2][3]
The physicochemical properties of this intermediate are paramount, dictating its behavior in various solvents, its reactivity, and its purification profiles. A thorough understanding of these characteristics is essential for process optimization, formulation development, and ensuring the quality and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known properties of 4-(3-Methoxypropyl)piperidine and details the standard, field-proven experimental protocols for their determination.
Core Physicochemical Properties
The fundamental properties of 4-(3-Methoxypropyl)piperidine are summarized below. While some data are readily available, other parameters, such as pKa and precise solubility, often require experimental determination due to their dependence on specific conditions.
| Property | Value | Source(s) |
| CAS Number | 179474-79-4 | [4][5] |
| Molecular Formula | C₉H₂₀N₂O | [4][5] |
| Molecular Weight | 172.27 g/mol | [4][5] |
| Appearance | Colorless to Pale Yellow Oil/Liquid | [5] |
| Boiling Point | 251.5 °C (at 101.3 kPa) | [6] |
| Melting Point | -38 °C | [6] |
| Density | 0.946 g/cm³ | [5] |
| pKa | 10.49 ± 0.20 (Predicted) | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
Experimental Determination of Physicochemical Properties
To ensure scientific integrity and reproducibility, direct experimental measurement of key parameters is indispensable. The following sections detail the authoritative protocols for determining the boiling point, pKa, and solubility of 4-(3-Methoxypropyl)piperidine.
Boiling Point Determination via the Capillary Method
Expertise & Rationale: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7][8] Accurately measuring this property is crucial for purification by distillation and for establishing safe handling temperatures. The capillary method described here is a reliable microtechnique that requires only a small amount of sample.[9]
Experimental Protocol:
-
Preparation: A small amount (a few milliliters) of 4-(3-Methoxypropyl)piperidine is placed into a small test tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[7] The test tube is then securely attached to a thermometer.
-
Heating: The entire assembly is immersed in a heating bath (e.g., a Thiele tube or an oil bath) to ensure uniform heat distribution.[7][8]
-
Observation: The bath is heated gently. As the temperature approaches the boiling point, air trapped in the capillary will be expelled, followed by a steady and rapid stream of vapor bubbles from the sample.[7][9]
-
Measurement: Once a continuous stream of bubbles is observed, the heat source is removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[7]
Caption: Workflow for Boiling Point Determination.
pKa Determination by Potentiometric Titration
Expertise & Rationale: The pKa value defines the ionization state of the two amine groups in 4-(3-Methoxypropyl)piperidine at a given pH. This is a critical parameter in drug development as it influences solubility, absorption, distribution, and receptor interaction. Potentiometric titration is a highly precise and cost-effective method for determining pKa.[10][11] It involves monitoring pH changes as a titrant is added, allowing for the identification of the inflection point where the pH equals the pKa.[10][12][13]
Experimental Protocol:
-
Solution Preparation: Prepare a dilute solution of 4-(3-Methoxypropyl)piperidine (e.g., 1 mM) in water.[12] To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[12]
-
System Purge: Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[12]
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse a calibrated pH electrode.
-
Data Acquisition: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.[13] Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the flattest region (buffer region) of the titration curve.[12]
Caption: Workflow for Potentiometric pKa Determination.
Equilibrium Solubility Determination by Shake-Flask Method
Expertise & Rationale: Solubility is a gatekeeper property in drug discovery; poor solubility can lead to low bioavailability and formulation challenges.[14] The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, providing the most reliable measure of a compound's intrinsic solubility in a given medium.[15]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of 4-(3-Methoxypropyl)piperidine to a series of vials, ensuring undissolved solid is clearly visible.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4, or organic solvents) to each vial.
-
Equilibration: Seal the vials and agitate them in a shaker at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[16][17]
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. A centrifugation step can be used to ensure clear separation.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.[14][16]
Caption: Workflow for Shake-Flask Solubility Assay.
Conclusion
4-(3-Methoxypropyl)piperidine is a fundamentally important intermediate in pharmaceutical synthesis. The physicochemical characteristics detailed in this guide—boiling point, pKa, and solubility—are critical determinants of its behavior in chemical processes and its potential role in the development of new chemical entities. The provided protocols represent robust, industry-standard methods for the accurate determination of these properties, forming a self-validating system for any research or development program. Adherence to these rigorous experimental frameworks ensures the generation of high-quality, reliable data essential for advancing drug discovery projects.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Liu, H., et al. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. Retrieved from [Link]
-
Spirtovic-Halilovic, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]
-
University of California, Irvine. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]
-
Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]
-
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. National Institutes of Health. Retrieved from [Link]
-
University of Technology, Iraq. (2021). Experimental No. (2) Boiling Point Boiling point Purpose of experimental. Retrieved from [Link]
-
Anonymous. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
JoVE. (2020). Boiling Points - Procedure. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Technical Disclosure Commons. (2024). An improved process for the preparation of 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carbo. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-(3-Methoxypropyl)piperidin-4-ol | CAS#:1602955-09-8. Retrieved from [Link]
-
Gong, Y., et al. (2015). Synthesis of Prucalopride Succinate. Chinese Journal of Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Methoxypropyl)-4-piperidinamine. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1-(3-Methoxypropyl)-4-piperidinone: A Key Pharmaceutical Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). CN103570699A - Method for preparing prucalopride.
-
PubChemLite. (n.d.). 4-(3-methoxypropyl)piperidine (C9H19NO). Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Methoxy-2-methylpropyl)piperidine. Retrieved from [Link]
-
Veeprho. (n.d.). 4-Amino-N-(1-(3-Methoxypropyl)Piperidin-4-yl)-2,3-Dihydrobenzofuran-7-Carboxamide Hydrate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Amino-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. Retrieved from [Link]
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. Synthesis of Prucalopride Succinate [cjph.com.cn]
- 3. nbinno.com [nbinno.com]
- 4. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. enamine.net [enamine.net]
- 17. bioassaysys.com [bioassaysys.com]
The Strategic deployment of 4-(3-Methoxypropyl)piperidine in Modern Medicinal Chemistry: A Technical Guide
This guide provides an in-depth technical analysis of 4-(3-methoxypropyl)piperidine, a pivotal building block in contemporary drug discovery and development. We will explore its synthesis, chemical properties, and strategic applications, with a particular focus on its role in the design of G-protein coupled receptor (GPCR) ligands and central nervous system (CNS) active agents. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical insights into the utilization of this versatile scaffold.
Introduction: The Piperidine Scaffold and the Significance of the 4-(3-Methoxypropyl) Substituent
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal anchor for targeting a diverse range of biological macromolecules.[1] The specific substitution at the 4-position of the piperidine ring can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1]
The 4-(3-methoxypropyl) substituent, in particular, offers a unique combination of features that medicinal chemists can strategically exploit. The propyl chain provides a degree of conformational flexibility, allowing the molecule to adapt to the steric demands of a binding pocket. The terminal methoxy group can act as a hydrogen bond acceptor and can also modulate the lipophilicity of the molecule, thereby influencing its solubility, cell permeability, and metabolic stability. This strategic combination of a flexible linker and a polar functional group makes 4-(3-methoxypropyl)piperidine a valuable building block for fine-tuning the properties of drug candidates.
Synthesis of 4-(3-Methoxypropyl)piperidine and its Derivatives
The synthesis of 4-(3-methoxypropyl)piperidine and its key derivatives, such as the 4-amino substituted analog, can be achieved through several strategic routes. The choice of a particular synthetic pathway often depends on the desired scale, the availability of starting materials, and the need for specific protecting group strategies.
General Synthetic Strategies
Two common approaches for the synthesis of the 4-(3-methoxypropyl)piperidine core involve either the alkylation of a pre-formed piperidine ring or the construction of the piperidine ring with the desired substituent already in place. A prevalent method involves the reductive amination of 1-(3-methoxypropyl)piperidin-4-one with a suitable amine, followed by further functionalization.
Another versatile approach begins with 4-aminopiperidine, where the primary amine is selectively protected before alkylation of the secondary amine with a 3-methoxypropyl halide. Subsequent deprotection then yields the desired 1-(3-methoxypropyl)-4-piperidinamine.
Figure 1: General synthetic workflows for 1-(3-methoxypropyl)piperidin-4-amine.
Detailed Experimental Protocol: Synthesis of 1-(3-methoxypropyl)piperidin-4-amine via Reductive Amination
This protocol outlines a common laboratory-scale synthesis of the key intermediate, 1-(3-methoxypropyl)piperidin-4-amine, which is crucial for the synthesis of Prucalopride and other derivatives.
Step 1: Synthesis of N-benzyl-1-(3-methoxypropyl)piperidin-4-amine
-
To a solution of 1-(3-methoxypropyl)piperidin-4-one (1 equivalent) and benzylamine (1.1 equivalents) in a suitable solvent such as dichloromethane or methanol, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The choice of a mild reducing agent like sodium triacetoxyborohydride is critical to prevent over-reduction of the ketone.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-1-(3-methoxypropyl)piperidin-4-amine. This intermediate can often be used in the next step without further purification.
Step 2: Debenzylation to yield 1-(3-methoxypropyl)piperidin-4-amine
-
Dissolve the crude product from Step 1 in a suitable solvent, typically methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% w/w). The use of a palladium catalyst is a standard and efficient method for the hydrogenolysis of benzylamines.
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to afford 1-(3-methoxypropyl)piperidin-4-amine. The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.
Applications in Medicinal Chemistry
The 4-(3-methoxypropyl)piperidine scaffold is a versatile building block that has been successfully incorporated into a range of drug candidates, primarily targeting GPCRs and the CNS.
Prucalopride: A Case Study in 5-HT4 Receptor Agonism
Prucalopride is a selective, high-affinity serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation.[2] The 1-(3-methoxypropyl)-4-piperidinamine moiety is a key component of its structure, forming the link between the dihydrobenzofurancarboxamide pharmacophore and the piperidine ring.
Structure-Activity Relationship (SAR) Insights:
While a detailed SAR study focusing solely on the 4-(3-methoxypropyl)piperidine moiety of Prucalopride is not extensively published, we can infer its importance from related compounds and general principles of medicinal chemistry.
-
The Piperidine Nitrogen: The basicity of the piperidine nitrogen is crucial for its interaction with the 5-HT4 receptor. It is likely protonated at physiological pH, forming a key ionic interaction with an acidic residue in the receptor binding pocket.
-
The 3-Methoxypropyl Chain: This flexible chain allows for optimal positioning of the dihydrobenzofurancarboxamide headgroup within the receptor. The length and composition of this linker are critical for achieving high affinity. Shorter or longer chains, or the absence of the methoxy group, would likely alter the binding mode and reduce potency. The methoxy group can also contribute to favorable pharmacokinetic properties by modulating lipophilicity and potentially shielding the molecule from certain metabolic enzymes.[2]
Figure 2: Conceptual diagram of Prucalopride interacting with the 5-HT4 receptor.
Central Nervous System (CNS) Drug Discovery
The piperidine scaffold is a common feature in many CNS-active drugs due to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and transporters.[1] The 4-(3-methoxypropyl)piperidine moiety, with its balanced lipophilicity, is a promising building block for the development of new CNS therapeutics.
While specific approved drugs prominently featuring this exact moiety are less common than Prucalopride, its derivatives are actively being explored in preclinical research for various CNS targets. For instance, derivatives of 4-aminopiperidine are being investigated as ligands for dopamine and serotonin transporters, which are key targets in the treatment of depression, anxiety, and other mood disorders.[3] The methoxypropyl group in these analogs can be systematically varied to optimize selectivity and pharmacokinetic profiles.
Physicochemical and Pharmacokinetic Properties
The physicochemical properties of the 4-(3-methoxypropyl)piperidine moiety have a direct impact on the pharmacokinetic profile of the parent drug.
| Property | Influence of the 4-(3-Methoxypropyl)piperidine Moiety |
| Lipophilicity (LogP) | The methoxypropyl chain contributes to the overall lipophilicity, which can be fine-tuned by modifying the chain length or adding other functional groups. This is crucial for balancing membrane permeability and aqueous solubility. |
| pKa | The basicity of the piperidine nitrogen is a key determinant of the ionization state at physiological pH, affecting receptor binding, solubility, and off-target interactions. |
| Metabolic Stability | The piperidine ring can be susceptible to metabolism by cytochrome P450 enzymes, often through N-dealkylation or oxidation of the ring.[2] The methoxypropyl group can influence the rate and site of metabolism. For instance, metabolism of the methoxy group (O-demethylation) is a potential metabolic pathway.[4] |
Pharmacokinetics of Prucalopride:
The pharmacokinetic profile of Prucalopride provides valuable insights into how the 4-(3-methoxypropyl)piperidine moiety behaves in vivo.
| Parameter | Value | Implication |
| Bioavailability | High | The molecule is well-absorbed orally. |
| Metabolism | Low, primarily by CYP3A4 | The molecule is relatively stable to first-pass metabolism. The major metabolic pathway for many 4-aminopiperidine containing drugs is N-dealkylation.[2] |
| Elimination | Primarily renal | The drug and its metabolites are cleared by the kidneys. |
| Half-life | ~24 hours | Allows for once-daily dosing. |
Conclusion and Future Perspectives
4-(3-Methoxypropyl)piperidine has established itself as a valuable and versatile building block in medicinal chemistry. Its successful incorporation into the 5-HT4 agonist Prucalopride highlights its potential for creating potent and selective ligands for GPCRs. The unique combination of a flexible linker and a polar methoxy group provides medicinal chemists with a powerful tool to modulate the pharmacological and pharmacokinetic properties of drug candidates.
Future research will likely focus on further exploring the utility of this scaffold in CNS drug discovery. By systematically modifying the methoxypropyl chain and the substitution pattern on the piperidine ring, novel ligands for a range of CNS targets, including neurotransmitter transporters and receptors implicated in neurodegenerative diseases, can be developed. Furthermore, a deeper understanding of the metabolic fate of the 4-(3-methoxypropyl)piperidine moiety will be crucial for designing next-generation drug candidates with optimized safety and efficacy profiles.
References
-
Expansion of Structure-Activity Studies of Piperidine Analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-benzyl Moiety and Behavioral Pharmacology of Selected Molecules. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. (2016). Sungkyunkwan University. Retrieved January 22, 2026, from [Link]
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). PubMed. Retrieved January 22, 2026, from [Link]
-
Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. (2016). PubMed. Retrieved January 22, 2026, from [Link]
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (n.d.). Bentham Science. Retrieved January 22, 2026, from [Link]
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). Karger Publishers. Retrieved January 22, 2026, from [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved January 22, 2026, from [Link]
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2020). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. (2004). PubMed. Retrieved January 22, 2026, from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a saturated six-membered heterocycle, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and natural products is a testament to its profound impact on drug design. This technical guide provides a comprehensive analysis of the piperidine moiety's role in drug discovery, moving beyond a simple catalog of its occurrences to explore the fundamental principles that make it a "privileged scaffold." We will delve into the critical interplay of its conformational dynamics, its influence on vital physicochemical and pharmacokinetic properties, and its direct engagement with biological targets across a spectrum of therapeutic areas. This guide will further present detailed synthetic methodologies for the construction of functionalized piperidine derivatives, supported by field-proven protocols. Through in-depth case studies and quantitative structure-activity relationship (SAR) analyses, we will illuminate the causal relationships behind strategic decisions to incorporate this scaffold. The aim is to equip drug development professionals with a deep, actionable understanding of how to leverage the piperidine scaffold to design next-generation therapeutics with enhanced efficacy, selectivity, and safety.
The Piperidine Scaffold: A Profile of a Privileged Structure
The piperidine nucleus is an essential building block in the synthesis of pharmaceuticals and is a cornerstone of many drugs targeting a wide array of diseases.[1] Its significance is not merely statistical; it stems from a unique combination of structural and chemical properties that make it exceptionally suitable for modulating biological function.
Physicochemical and Structural Properties
The piperidine ring is a saturated heterocycle with five sp³-hybridized carbon atoms and one sp³-hybridized nitrogen atom.[1] This structure confers a set of properties that are highly advantageous in drug design:
-
Conformational Flexibility and Control: Unlike rigid aromatic systems, the piperidine ring is conformationally flexible, primarily adopting a low-energy chair conformation . It can also exist in higher-energy boat and twist-boat conformations.[2][3] This flexibility allows a molecule to adapt its shape to the steric demands of a biological target's binding pocket.[4] Critically, the conformation can be influenced and even locked by the strategic placement of substituents. For instance, N-acylation or N-arylation can introduce pseudoallylic strain , which forces substituents at the C2 position into a more sterically demanding axial orientation, a feature that can be exploited to enhance binding affinity by positioning key functional groups optimally.[2]
-
Modulation of Physicochemical Properties: The nitrogen atom is a key modulator of physicochemical properties. As a secondary amine, it has a pKa typically in the range of 10-11, making it protonated and positively charged at physiological pH. This basic center can form crucial ionic interactions or hydrogen bonds with targets like GPCRs, ion channels, and enzymes.[5] Furthermore, the piperidine scaffold itself strikes a balance between hydrophilicity (due to the nitrogen) and lipophilicity (due to the hydrocarbon backbone), allowing for fine-tuning of a drug's solubility and permeability (LogP/LogD) to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]
-
Vectors for Chemical Diversification: The piperidine ring offers multiple positions for substitution (on the nitrogen and on the carbon atoms), providing vectors to explore chemical space. This allows medicinal chemists to systematically modify a lead compound to improve potency, selectivity, and pharmacokinetic properties.[1]
Diagram: Conformational Isomers of the Piperidine Ring
Caption: Energy landscape of piperidine ring conformations.
Strategic Applications in Drug Design and Therapeutic Roles
The piperidine scaffold is found in drugs across virtually all therapeutic areas. Its utility is a direct result of the properties described above. Piperidine derivatives have been successfully developed as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer's, and antipsychotic agents.[1]
Central Nervous System (CNS) Disorders
The ability of the piperidine ring to carry a positive charge and interact with key residues in neurotransmitter receptors makes it a mainstay in CNS drug design.
-
Case Study: Haloperidol Haloperidol is a first-generation antipsychotic drug that acts primarily as a dopamine D2 receptor antagonist.[6] The central piperidine ring is critical for its activity. The hydroxyl group on the piperidine ring and the tertiary amine nitrogen are key pharmacophoric elements. The protonated nitrogen is believed to form a salt bridge with a conserved aspartate residue in the D2 receptor's transmembrane domain 3. The 4-hydroxypiperidine moiety orients the p-chlorophenyl group into a specific binding pocket. Structure-activity relationship studies have shown that contracting the piperidine to a pyrrolidine ring decreases affinity, while expanding it to a homopiperidine ring maintains affinity, indicating that the six-membered ring provides an optimal spatial arrangement for receptor engagement.[7]
-
Case Study: Methylphenidate Methylphenidate (Ritalin) is a stimulant used to treat Attention Deficit Hyperactivity Disorder (ADHD). It functions as a norepinephrine and dopamine reuptake inhibitor. The molecule contains a piperidine ring, and its threo-racemate is the active form. The piperidine nitrogen is essential for its interaction with the dopamine transporter (DAT) and norepinephrine transporter (NET). The specific stereochemistry of the substituents on the piperidine ring is crucial for its potency and selectivity, highlighting the importance of stereochemical control in piperidine-based drug design.
Oncology
In oncology, piperidine derivatives act on a variety of targets and signaling pathways to inhibit cancer cell proliferation, migration, and survival.[8]
-
Modulation of Key Signaling Pathways: Piperidine-containing compounds have been shown to regulate several crucial signaling pathways essential for cancer progression, including STAT-3, NF-κB, and PI3K/Akt.[8][9] By inhibiting these pathways, these compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.
Diagram: Piperidine Derivatives in Cancer Signaling
Caption: Workflow for the synthesis of piperidine via hydrogenation.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline. A variation of this reaction can be used to synthesize piperidine-containing fused ring systems. The diastereoselectivity of the reaction can be controlled by temperature and the choice of acid catalyst and solvent. [10] Experimental Protocol: Diastereoselective Pictet-Spengler Reaction
-
Objective: To synthesize a substituted piperidine-fused heterocycle with high diastereoselectivity.
-
Self-Validation: Diastereoselectivity can be determined by ¹H NMR analysis of the crude reaction mixture by integrating the signals corresponding to the different diastereomers. Purity is assessed by HPLC and NMR.
-
Methodology:
-
Reactant Preparation: Dissolve the β-arylethylamine derivative (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the reaction mixture to the optimized low temperature (e.g., -78°C) to enhance kinetic control and favor the formation of one diastereomer. [10] 3. Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, TFA, 1.2 eq) to the cooled solution.
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous salt, filter, and concentrate. Purify the crude product by column chromatography to isolate the desired diastereomer.
-
Future Perspectives and Conclusion
The piperidine scaffold is far from being a solved chapter in medicinal chemistry. Its journey from a simple natural product isolate to a cornerstone of blockbuster drugs demonstrates the power of a privileged scaffold. The future of piperidine in drug design lies in several key areas:
-
Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally benign ("green") synthetic methods will continue to be a priority, enabling access to novel and more complex piperidine derivatives. [4]* Bioisosteric Replacement: The strategic use of piperidine as a bioisostere for other cyclic systems (e.g., cyclohexane, other heterocycles) will continue to be a valuable tool for optimizing ADME properties and escaping patent-protected chemical space.
-
Polypharmacology: Designing piperidine-based ligands that can selectively modulate multiple targets ("polypharmacology") is a growing area of interest, particularly for complex diseases like cancer and neurodegenerative disorders.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]
-
Zheng, G., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8635–8643. [Link]
-
Pandiarajan, K., & Manimekalai, A. (2003). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 115(5-6), 577-586. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube. [Link]
-
Sperry, J. B., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 115764. [Link]
-
Samad, A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418. [Link]
-
Storebø, O. J., et al. (2015). Methylphenidate for attention deficit hyperactivity disorder (ADHD) in children and adolescents – assessment of adverse events in non‐randomised studies. Cochrane Database of Systematic Reviews, (5). [Link]
-
National Center for Biotechnology Information. (n.d.). Haloperidol. PubChem Compound Database. [Link]
-
ResearchGate. (2025). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]
-
Singh, A., & Kumar, A. (2022). Development and characterisation of methylphenidate hydrochloride loaded nanoparticles. International Journal of Health Sciences, 6(S1), 7519–7534. [Link]
-
Al-Tahan, A. M. A. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. [Link]
-
Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
Salehi, B., et al. (2023). The Promise of Piperine in Cancer Chemoprevention. Molecules, 28(22), 7638. [Link]
-
Pelliccia, S., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1058. [Link]
-
ResearchGate. (2025). Haloperidol: Towards further understanding of the structural contributions of its pharmacophoric elements at D2-like receptors. [Link]
-
Grunder, G., & Hiemke, C. (2015). Classics in Chemical Neuroscience: Haloperidol. ACS Chemical Neuroscience, 6(7), 978–987. [Link]
-
ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
American Chemical Society. (2002). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 45(12), 2494–2503. [Link]
-
Office of Scientific and Technical Information. (2018). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. [Link]
-
American Chemical Society. (2020). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 142(10), 4533–4538. [Link]
-
ResearchGate. (2019). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. [Link]
-
ResearchGate. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell... [Link]
-
HCPLive. (2018). Methylphenidate Formulation Modeled to Maximize Benefit in ADHD. [Link]
-
National Center for Biotechnology Information. (2024). Effects of piperine–haloperidol mixture on ketamine induced schizophrenia rats and metabolism-mediated inhibitory potency: in-vivo and in-vitro evaluation. PMC. [Link]
-
ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Promise of Piperine in Cancer Chemoprevention [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Discovery and Synthesis of Novel Piperidine Analogs
Foreword: The Enduring Legacy and Future Promise of the Piperidine Scaffold
The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable prevalence in over 70 commercially available drugs, including multiple blockbuster pharmaceuticals, is a testament to its privileged structural and physicochemical properties.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the discovery and synthesis of novel piperidine analogs. We will move beyond a mere recitation of facts to delve into the strategic thinking and causal relationships that underpin successful drug discovery campaigns centered on this versatile scaffold. Our journey will encompass a critical examination of modern synthetic strategies, robust characterization methodologies, and the intricate dance of structure-activity relationships that guides the evolution of a lead compound.
The Piperidine Scaffold: A Privileged Element in Drug Design
The piperidine ring is not merely a passive structural component; its inherent properties actively contribute to the "druggability" of a molecule.[5] Its three-dimensional, sp3-hybridized nature allows for the precise spatial orientation of substituents, a critical factor for effective interaction with complex biological targets.[1] This "escape from flatland" is a recurring theme in modern drug design, moving away from planar, two-dimensional structures towards more complex, three-dimensional molecules that can better engage with protein binding sites.[1][6]
Furthermore, the piperidine moiety offers a versatile handle for modulating key physicochemical parameters:
-
Lipophilicity vs. Solubility: The piperidine ring can be tailored to achieve the delicate balance between lipid solubility (for membrane permeability) and aqueous solubility (for bioavailability) required for optimal pharmacokinetic profiles.[5]
-
Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, while N-H protons can serve as donors, facilitating crucial interactions with biological targets.[5]
-
Metabolic Stability: The piperidine ring is relatively stable to metabolic degradation, contributing to improved in vivo half-life and reduced toxicity.[5] However, the positions adjacent to the nitrogen can be susceptible to metabolism, a challenge that can be addressed through strategic substitution or the use of bioisosteric replacements.[5][7]
The pharmacological applications of piperidine derivatives are vast and continue to expand, encompassing a wide range of therapeutic areas.[8]
| Therapeutic Area | Examples of Piperidine-Containing Drugs | Mechanism of Action (Illustrative) |
| Oncology | Crizotinib, Palbociclib | Anaplastic Lymphoma Kinase (ALK) inhibitor, Cyclin-Dependent Kinase (CDK) 4/6 inhibitor |
| CNS Disorders | Donepezil, Methylphenidate | Acetylcholinesterase inhibitor, Dopamine-Norepinephrine Reuptake Inhibitor |
| Infectious Diseases | Lopinavir | HIV Protease Inhibitor |
| Pain Management | Fentanyl, Meperidine | μ-Opioid Receptor Agonist |
| Allergies | Fexofenadine, Loratadine | Histamine H1 Receptor Antagonist |
This broad utility underscores the importance of developing efficient and versatile synthetic methodologies to access novel piperidine analogs.[1][8]
Strategic Synthesis of Piperidine Analogs: A Modern Toolkit
The synthesis of highly substituted piperidines is a central challenge in medicinal chemistry.[9] Modern synthetic strategies have moved towards greater efficiency, stereocontrol, and the introduction of molecular complexity in a controlled manner.
Foundational Approaches: Hydrogenation and Cyclization
The hydrogenation of substituted pyridines remains a robust and widely used method for accessing the piperidine core.[2] This approach is particularly valuable for large-scale synthesis due to the availability of a wide range of pyridine starting materials.[2]
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
-
Reactor Setup: To a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of a heterogeneous catalyst (e.g., 5-10 mol% of Platinum on carbon, Pt/C, or Rhodium on alumina, Rh/Al2O3).
-
Reaction Conditions: Seal the reactor and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 50-500 psi).
-
Monitoring: Heat the reaction mixture to the target temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or crystallization to yield the desired piperidine analog.
Intramolecular cyclization reactions, such as the intramolecular Mannich reaction or Michael addition, provide a powerful means of constructing the piperidine ring with defined stereochemistry.[2][10]
Advanced Strategies: Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex piperidine scaffolds in a single step.[10][11] These reactions, by their very nature, are atom-economical and environmentally friendly, aligning with the principles of green chemistry.[9] The Ugi four-component reaction, for example, allows for the rapid generation of diverse libraries of piperidine analogs from commercially available starting materials.[12]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. ijnrd.org [ijnrd.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. Multicomponent reactions for the synthesis of complex piperidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of 4-(3-Methoxypropyl)piperidine Derivatives
Introduction: The Significance of the 4-(3-Methoxypropyl)piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of a vast array of therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal building block for engaging with biological targets. Within this important class of heterocycles, the 4-(3-methoxypropyl)piperidine moiety has emerged as a key structural motif, particularly in the development of ligands for G-protein coupled receptors (GPCRs).[3][4] This guide provides a comprehensive overview of the synthesis and structure-activity relationships (SAR) of 4-(3-methoxypropyl)piperidine derivatives, offering insights for researchers, scientists, and drug development professionals.
The strategic incorporation of the 4-(3-methoxypropyl) group can significantly influence a molecule's physicochemical properties, including lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic profiles.[5] A prime example of the successful application of this scaffold is Prucalopride, a high-affinity, selective serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation.[3][6] The 1-(3-methoxypropyl) substituent in Prucalopride is crucial for its pharmacological activity, highlighting the importance of this functional group in ligand-receptor interactions.
This in-depth technical guide will explore the synthetic strategies for accessing this versatile scaffold and its derivatives, delve into the nuanced structure-activity relationships that govern their biological activity, and provide detailed experimental protocols for key transformations.
Synthetic Strategies: Constructing the 4-(3-Methoxypropyl)piperidine Core and its Analogs
The synthesis of 4-(3-methoxypropyl)piperidine derivatives typically commences with the construction of the core intermediate, 1-(3-methoxypropyl)-4-piperidinamine. This versatile building block provides a handle for a wide range of chemical modifications, allowing for the exploration of diverse chemical space.
Synthesis of the Key Intermediate: 1-(3-Methoxypropyl)-4-piperidinamine
A common and efficient route to 1-(3-methoxypropyl)-4-piperidinamine involves the reductive amination of 1-(3-methoxypropyl)-4-piperidone. This transformation can be achieved using various reducing agents, with sodium triacetoxyborohydride being a mild and effective choice. The overall synthetic workflow is depicted below:
Caption: Workflow for the synthesis of Prucalopride.
Conclusion and Future Directions
The 4-(3-methoxypropyl)piperidine scaffold is a well-validated and highly valuable structural motif in modern medicinal chemistry. Its successful application in the development of Prucalopride underscores its potential for creating potent and selective ligands for GPCRs and other biological targets. A thorough understanding of the synthetic routes to access this scaffold and its derivatives, coupled with a detailed knowledge of the governing structure-activity relationships, is essential for the rational design of new therapeutic agents.
Future research in this area will likely focus on several key aspects:
-
Exploration of Novel Derivatives: The synthesis and biological evaluation of new analogs with modifications at various positions of the piperidine ring and the N-substituent will continue to be a fruitful area of investigation.
-
Bioisosteric Replacements: The replacement of the methoxypropyl group with other bioisosteric moieties could lead to compounds with improved pharmacokinetic properties or novel pharmacological profiles.
-
Application to Other Targets: While the utility of this scaffold has been well-demonstrated for the 5-HT4 receptor, its application to other GPCRs and different classes of biological targets remains an exciting avenue for future research.
By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can continue to unlock the therapeutic potential of 4-(3-methoxypropyl)piperidine derivatives.
References
-
Koole, M., et al. (2013). Radiosynthesis and preclinical evaluation of [11C]prucalopride as a potential agonist PET ligand for the 5-HT4 receptor. PubMed. [Link]
-
ResearchGate. (2025). Radiosynthesis and preclinical evaluation of [11C]prucalopride as a potential agonist PET ligand for the 5-HT4 receptor. Retrieved from [Link]
-
Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry (Weinheim an der Bergstrasse, Germany), 26(19), 4236–4241. [Link]
-
Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. [Link]
-
Le-Bourdonnec, B., et al. (2008). Investigation of the N-substituent Conformation Governing Potency and Mu Receptor Subtype-Selectivity in (+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists. Journal of medicinal chemistry, 51(18), 5596–5606. [Link]
-
Pharmaffiliates. (n.d.). 4-Amino-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. Retrieved from [Link]
- Google Patents. (n.d.). CN103664912A - Synthesis process of prucalopride.
-
Gatiatulin, A. K., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735. [Link]
-
Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]
-
Rovis, T., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945. [Link]
-
Veeprho. (n.d.). 4-Amino-N-(1-(3-Methoxypropyl)Piperidin-4-yl)-2,3-Dihydrobenzofuran-7-Carboxamide Hydrate. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Methoxypropyl)-4-piperidinamine. Retrieved from [Link]
-
Neve, K. A., et al. (2017). A structural basis for how ligand binding site changes can allosterically regulate GPCR signaling and engender functional selectivity. The Journal of biological chemistry, 292(31), 12848–12861. [Link]
-
Gil, L. F., et al. (2012). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]
-
Kobilka, B. K., et al. (2014). Allosteric coupling from G protein to the agonist binding pocket in GPCRs. Nature, 511(7511), 547–552. [Link]
-
Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. PubMed. [Link]
-
Gatiatulin, A. K., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences. [Link]
-
PubChem. (n.d.). Prucalopride. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Allosteric coupling from G protein to the agonist binding pocket in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the N-substituent conformation governing potency and mu receptor subtype-selectivity in (+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prucalopride | C18H26ClN3O3 | CID 3052762 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery and Its Diverse Biological Activities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and privileged scaffolds in medicinal chemistry.[1][2] Its unique combination of structural and physicochemical properties—including a three-dimensional conformation, basic nitrogen atom for key interactions, and the ability to modulate lipophilicity—makes it a versatile building block for drug design.[2][3] Found in numerous natural alkaloids and a vast array of synthetic pharmaceuticals, substituted piperidines exhibit a remarkable breadth of biological activities.[1][4][5] This guide provides a comprehensive exploration of the major therapeutic areas where piperidine derivatives have made a significant impact, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their potential.
The Piperidine Nucleus: A Privileged Scaffold in Medicinal Chemistry
Piperidine is a heterocyclic amine consisting of a six-membered ring with five methylene bridges and one amine bridge.[5] Its prevalence in over twenty classes of pharmaceuticals underscores its importance to the drug development industry.[1][4] The success of this scaffold can be attributed to several key features:
-
Conformational Flexibility: The piperidine ring primarily adopts a stable chair conformation, similar to cyclohexane.[6] This three-dimensional structure allows substituents to be precisely oriented in space to optimize interactions with biological targets, a concept often referred to as "escape from flatland" in drug design.[4]
-
Physicochemical Properties: The basic nitrogen atom (pKa of the conjugate acid is ~11.22) can be protonated at physiological pH, enabling ionic interactions and improving water solubility.[2][6] The overall scaffold enhances a molecule's druggability by improving metabolic stability and facilitating transport across biological membranes.[2]
-
Synthetic Tractability: Decades of research have yielded robust and efficient synthetic methods for creating a diverse library of substituted piperidines, allowing for systematic exploration of structure-activity relationships (SAR).[1][7]
The strategic placement of substituents on the piperidine ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties.[2]
Caption: General scaffold of piperidine showing substitution positions.
Central Nervous System (CNS) Applications
The piperidine scaffold is a cornerstone of neuropharmacology, present in drugs targeting a wide range of CNS disorders.[2][8] Its ability to be functionalized allows for fine-tuning of properties like blood-brain barrier penetration and receptor affinity.
Analgesics and Opioid Receptor Modulation
Many potent analgesics are piperidine derivatives that target opioid receptors (μ, δ, and κ).[1] The piperidine ring often serves as the central scaffold that correctly orients a phenyl group and a basic nitrogen atom, which are crucial pharmacophoric elements for opioid receptor binding.
-
Mechanism of Action: Opioid agonists containing a piperidine moiety, such as Meperidine and Fentanyl , mimic endogenous opioid peptides. They bind to G-protein-coupled opioid receptors in the brain and spinal cord, leading to a reduction in the transmission of pain signals and altered pain perception.
-
Structure-Activity Relationship (SAR): For fentanyl-like compounds, a 4-anilido substitution on the piperidine ring is critical for high-potency μ-opioid agonism. The N-phenethyl group also significantly enhances affinity and potency.
Antipsychotics and Dopamine/Serotonin Receptor Antagonism
First and second-generation antipsychotics frequently incorporate a piperidine ring to achieve the desired antagonism at dopamine D2 and serotonin 5-HT2A receptors.
-
Examples: Drugs like Haloperidol and Risperidone utilize the piperidine moiety as a key structural element.[9] In these molecules, the piperidine often acts as a linker connecting aromatic moieties, positioning them correctly for optimal receptor interaction.
-
Causality in Design: The conformational constraint of the piperidine ring reduces the entropic penalty upon binding to the receptor's active site, contributing to higher affinity. The basic nitrogen is also crucial for forming a salt bridge with an acidic residue (e.g., Aspartate) in the binding pocket of these receptors.
Alzheimer's Disease and Cholinesterase Inhibition
A primary strategy in symptomatic treatment for Alzheimer's disease is to inhibit acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[10]
-
Mechanism of Action: Piperidine-based AChE inhibitors, such as Donepezil , bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft, which can improve cognitive function.[5][11]
-
SAR Insights: In Donepezil, the N-benzylpiperidine moiety interacts with the peripheral anionic site of AChE, while the indanone portion binds to the catalytic active site. This dual-binding mechanism accounts for its high potency and selectivity.[10]
Anticancer Activity
The piperidine scaffold is increasingly utilized in the design of modern anticancer agents, acting as a pharmacophore, a linker, or a tool to improve pharmacokinetic properties.[1][4][10]
Kinase Inhibitors
Many small-molecule kinase inhibitors incorporate piperidine rings to orient functional groups that interact with the ATP-binding pocket of oncogenic kinases.
-
Example: Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor used to treat certain B-cell cancers, features a piperidine group. The piperidine ring contributes to the overall conformation of the molecule, ensuring that the acrylamide "warhead" is correctly positioned to form a covalent bond with a cysteine residue in the BTK active site.
PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that induce synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
-
Example: Niraparib , a potent PARP inhibitor, contains a piperidine ring.[1] Its structure was optimized for strong binding to the NAD+ binding pocket of PARP1 and PARP2, preventing the enzyme from repairing single-strand DNA breaks, which leads to the accumulation of cytotoxic double-strand breaks in cancer cells.
Apoptosis Induction
Some substituted piperidines have been shown to induce apoptosis in cancer cells through various mechanisms.[4] For instance, spirooxindolopyrrolidine-embedded piperidinones have demonstrated cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, outperforming the reference drug bleomycin in some studies.[1][4] The three-dimensional spirocyclic structure is believed to play a key role in enhancing interaction with protein binding sites.[4]
Table 1: Summary of Piperidine Derivatives in Cancer Therapy
| Compound Class/Example | Target/Mechanism | Therapeutic Application | Reference |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) Inhibitor | B-cell malignancies | [N/A] |
| Niraparib | PARP1/PARP2 Inhibitor | Ovarian, Fallopian Tube Cancer | [1] |
| Spiro-piperidones | Apoptosis Induction | Investigational (e.g., FaDu cells) | [1][4] |
| Vinblastine | Microtubule Destabilizer | Lymphomas, Breast Cancer | [11] |
Antimicrobial and Antiviral Activities
The search for novel antimicrobial agents has led to the exploration of various heterocyclic scaffolds, with piperidine derivatives showing significant promise.[10][12]
Antibacterial and Antifungal Agents
Substituted piperidines have demonstrated activity against a range of pathogenic bacteria and fungi.[5][13]
-
Mechanism of Action: The mechanisms are diverse. Some piperidine derivatives disrupt bacterial cell wall synthesis, while others may interfere with DNA replication or essential metabolic pathways. Their basicity can facilitate interaction with and disruption of negatively charged bacterial membranes.
-
Experimental Evidence: Studies on piperidin-4-one derivatives have shown good antibacterial activity when compared to ampicillin.[12] The addition of thiosemicarbazone groups to the piperidine scaffold has been shown to significantly enhance antifungal activity.[12]
Antiviral and Antiparasitic Agents
Several natural and synthetic piperidine-containing compounds exhibit antiviral and antiparasitic properties.[4][14]
-
Examples: The alkaloid Matrine , which contains two fused piperidine rings, has shown antiviral and anti-inflammatory properties.[4] Halofuginone , a synthetic analog of febrifugine, is an effective antiparasitic drug.[4]
Other Notable Biological Activities
The versatility of the piperidine scaffold extends to numerous other therapeutic areas.
-
Anti-Inflammatory: Piperidine derivatives can modulate inflammatory pathways. For example, the natural alkaloid piperine has been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes.[5]
-
Antioxidant: Certain substituted piperidines act as radical-scavenging entities.[9][10] The presence of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety or a proximal hydroxyl group can confer significant antioxidant properties.[10]
-
Anti-Diabetic: A series of piperidine-constrained phenethylamines have been identified as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV).[15] DPP-IV inhibition increases the levels of incretin hormones, which helps regulate glucose homeostasis, making these compounds promising agents for treating type 2 diabetes.[15]
Experimental Protocol: In Vitro Assay for Acetylcholinesterase (AChE) Inhibition
To provide a practical context for evaluating the biological activity of new piperidine derivatives, this section details a standard protocol for assessing AChE inhibition, a key mechanism for anti-Alzheimer's drug candidates. This protocol is based on the well-established Ellman's method.[14]
Principle
This colorimetric assay measures the activity of AChE by monitoring the formation of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.
Materials and Reagents
-
Electric eel acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds (substituted piperidines) dissolved in DMSO
-
Donepezil (as a positive control)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of AChE in Tris-HCl buffer.
-
Prepare a 15 mM ATCI solution and a 3 mM DTNB solution in Tris-HCl buffer.
-
Prepare serial dilutions of the test piperidine compounds and the positive control (Donepezil) in Tris-HCl buffer, ensuring the final DMSO concentration in the well is below 1%.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
140 µL of Tris-HCl buffer (pH 8.0)
-
20 µL of the test compound solution (or buffer for control/blank)
-
20 µL of the DTNB solution
-
-
Mix gently and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm every 60 seconds for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Experimental workflow for the in vitro AChE inhibition assay.
Conclusion and Future Perspectives
The piperidine scaffold is undeniably a privileged structure in medicinal chemistry, contributing to a vast portfolio of clinically successful drugs across diverse therapeutic areas including CNS disorders, cancer, and infectious diseases.[1][2] Its conformational rigidity, basic character, and synthetic accessibility provide a robust framework for the design of potent and selective therapeutic agents. Future research will likely focus on the development of novel, stereoselective synthetic methodologies to access more complex and highly functionalized piperidine derivatives.[3][16] The integration of chiral piperidine scaffolds and the creation of spirocyclic systems are promising strategies to further enhance biological activity, improve pharmacokinetic profiles, and reduce off-target toxicities.[1][3] As our understanding of disease biology deepens, the versatile piperidine ring will undoubtedly remain a central and indispensable tool in the arsenal of drug discovery professionals.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Sagan, J., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 24(13), 11133. [Link]
-
Sagan, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Academia.edu. (n.d.). Synthesis, Characterization and biological study of Piperidine Derivatives. [Link]
-
Pandey, V. K., et al. (2010). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Acta Pharmaceutica Sciencia, 52(3). [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]
-
PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Paul, S., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Oxidative Medicine and Cellular Longevity. [Link]
-
MDPI. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. [Link]
-
Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-7. [Link]
-
ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. [Link]
-
Wiley Online Library. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (2024). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. [Link]
-
ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug candidates. [Link]
-
Clement, J., & Williams, C. (2022). Pyridine alkaloids with activity in the central nervous system. Future Medicinal Chemistry, 14(18), 1307-1330. [Link]
-
Taylor & Francis Online. (n.d.). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. [Link]
-
ACS Publications. (n.d.). Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. [Link]
-
PubMed Central. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]
-
Semantic Scholar. (n.d.). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. [Link]
-
ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. ijnrd.org [ijnrd.org]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. academicjournals.org [academicjournals.org]
- 14. (PDF) Synthesis, Characterization and biological study of Piperidine Derivatives [academia.edu]
- 15. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of 4-(3-Methoxypropyl)piperidine
Abstract: This document provides a comprehensive guide to the synthesis of 4-(3-methoxypropyl)piperidine, a valuable scaffold in medicinal chemistry. Recognizing the synthetic challenges posed by simple starting materials, this note is presented in two parts. Part 1 details a robust and field-proven protocol for the synthesis of the target compound from a commercially viable starting material, pyridine, which is the industry-standard approach. This section is designed for practical application in research and development settings. Part 2 provides a conceptual exploration of a synthetic pathway toward a related N-ethyl piperidine derivative, originating from ethanamine. This theoretical discussion addresses the specific user query while highlighting the principles of advanced cyclization strategies, such as the Hofmann-Löffler-Freytag reaction, thereby offering deeper insights into synthetic design and its practical limitations.
Part 1: A Practical and Scalable Synthesis of 4-(3-Methoxypropyl)piperidine
Introduction and Strategic Rationale
The piperidine ring is a privileged scaffold, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting a wide range of receptors and enzymes. The 4-(3-methoxypropyl)piperidine moiety, in particular, is a key intermediate in the synthesis of compounds like Prucalopride, a selective serotonin 5-HT4 receptor agonist.[3]
A direct synthesis from a simple C2 fragment like ethanamine to a complex C9 heterocycle like 4-(3-methoxypropyl)piperidine is not a documented or synthetically viable strategy. Such a pathway would require numerous, low-yielding steps to construct the carbon skeleton, making it impractical for research or commercial purposes.
Therefore, an experienced chemist would opt for a convergent synthesis starting from a more advanced intermediate that already contains the core heterocyclic structure. The most efficient and widely adopted strategy involves the functionalization and subsequent reduction of a pyridine precursor. This approach benefits from the aromatic stability of pyridine for the initial C-C bond formation, followed by a well-established reduction to the desired saturated piperidine ring.[4]
Retrosynthetic Analysis & Workflow
Our strategy hinges on a two-step sequence: C-alkylation of the pyridine ring followed by complete hydrogenation. The retrosynthetic breakdown is as follows:
Sources
Introduction: Strategic Importance of 1-(3-Methoxypropyl)-4-piperidinamine
An Application Guide to the Synthesis of 1-(3-Methoxypropyl)-4-piperidinamine
1-(3-Methoxypropyl)-4-piperidinamine, a key building block in modern medicinal chemistry, is a bifunctional molecule of significant interest. Its structure, featuring both a secondary piperidine amine and a primary amine, makes it a versatile scaffold for constructing complex molecular architectures. The most prominent application of this intermediate is in the synthesis of Prucalopride, a selective, high-affinity serotonin 5-HT4 receptor agonist used to treat chronic constipation.[1][2] The strategic importance of this intermediate necessitates robust, scalable, and efficient synthetic routes.
This document provides a detailed exploration of the primary synthetic strategies for preparing 1-(3-Methoxypropyl)-4-piperidinamine. We will delve into the underlying chemical principles, provide step-by-step protocols derived from authoritative sources, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the available synthetic methodologies.
Chapter 1: A Retrosynthetic Overview
The synthesis of 1-(3-Methoxypropyl)-4-piperidinamine can be approached from several distinct retrosynthetic pathways. The choice of strategy often depends on factors such as the availability of starting materials, scalability requirements, and desired purity profile. The three principal routes, which will be discussed in detail, are:
-
Reductive Amination: A convergent approach starting from the corresponding piperidone.
-
N-Alkylation: A linear approach involving the alkylation of a pre-existing 4-aminopiperidine core.
-
Amide Hydrolysis: A strategy that reveals the primary amine in the final step from an acetamide precursor.
The following diagram illustrates these divergent synthetic disconnections from the target molecule.
Caption: Retrosynthetic analysis of 1-(3-Methoxypropyl)-4-piperidinamine.
Chapter 2: The Reductive Amination Pathway
Reductive amination is a powerful and widely utilized method for forming C-N bonds, representing one of the most common industrial routes to the target molecule.[3] The reaction proceeds via the in-situ formation of an imine or enamine from a ketone and an amine source, which is then reduced to the corresponding amine. This approach is often favored for its efficiency and convergence.
Principle and Rationale
The core of this strategy is the reaction between 1-(3-methoxypropyl)-4-piperidone and an ammonia source. The choice of ammonia source and reducing agent dictates the reaction conditions and outcomes.
-
Direct Amination: Using ammonia directly with a catalytic hydrogenation system (e.g., H₂/Pd/C) is a highly atom-economical approach. However, it often requires high-pressure equipment to maintain sufficient ammonia concentration in the reaction medium.[3]
-
Indirect Amination: Using a precursor that generates the amine in situ, such as benzylamine, can offer milder reaction conditions. The resulting N-benzyl intermediate is then subjected to hydrogenolysis to cleave the benzyl group, yielding the desired primary amine. This two-step variant can simplify handling and improve selectivity.[4]
Protocol 2.1: Two-Step Reductive Amination via Benzylamine Adduct
This protocol is adapted from patent literature and involves the formation of an N-benzyl intermediate followed by catalytic debenzylation.[4]
Step A: Synthesis of N-benzyl-1-(3-methoxypropyl)piperidin-4-amine
-
Reaction Setup: To a three-necked flask, add 1-(3-methoxy-propyl) piperidone (17.1 g), benzylamine (10.7 g), and methanol (100 mL). Stir at room temperature until all solids are dissolved.
-
Reduction: Add sodium borohydride (NaBH₄) or a similar reducing agent portion-wise to the solution, maintaining the temperature below 30°C. Stir at room temperature for 4-6 hours until TLC analysis indicates complete conversion of the starting ketone.
-
Work-up: Quench the reaction by slowly adding dilute hydrochloric acid. Remove the methanol under reduced pressure. Add water (100 mL) and ethyl acetate (100 mL), stir, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to yield the crude N-benzyl intermediate as an oil.
Step B: Catalytic Hydrogenolysis to 1-(3-Methoxypropyl)-4-piperidinamine
-
Reaction Setup: Dissolve the crude N-benzyl intermediate from the previous step in methanol (100 mL) in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (e.g., 3 g) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., under normal pressure or slightly elevated) and stir vigorously for 12 hours or until TLC/GC-MS monitoring shows complete consumption of the starting material.[4]
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Purification (as HCl salt): To the filtrate, slowly add a 2M solution of HCl in ethanol. The hydrochloride salt of the product will precipitate as a white solid. Stir for 4 hours, then collect the solid by filtration and dry to obtain the final product.[4]
Data and Troubleshooting
| Parameter | Step A (Benzylation) | Step B (Hydrogenolysis) |
| Key Reagents | 1-(3-methoxy-propyl) piperidone, Benzylamine, NaBH₄ | N-benzyl intermediate, 10% Pd/C, H₂ |
| Solvent | Methanol | Methanol |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | >90% (crude) | High |
| Purity | Used crude in next step | High after precipitation |
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Step A | Inefficient reduction. | Ensure the reducing agent is fresh and added in appropriate stoichiometry. Monitor reaction to completion. |
| Incomplete Debenzylation (Step B) | Inactive catalyst; Insufficient hydrogen pressure. | Use fresh, high-activity Pd/C catalyst. Ensure proper purging and maintain positive hydrogen pressure. |
| Side Product Formation | Reduction of the piperidone to an alcohol. | This can compete with imine formation. Ensure the amine is present in slight excess and consider a milder reducing agent like sodium triacetoxyborohydride.[4] |
Chapter 3: The N-Alkylation of 4-Aminopiperidine
This synthetic route builds the target molecule by attaching the 3-methoxypropyl side chain to a pre-existing 4-aminopiperidine scaffold. The primary challenge in this approach is chemoselectivity. 4-Aminopiperidine possesses two nucleophilic nitrogen atoms: a primary amine and a secondary amine. The primary amine is generally more nucleophilic, necessitating a protection strategy to ensure the alkylation occurs selectively at the piperidine ring nitrogen.[3][5]
Principle and Rationale: The Protecting Group Strategy
To achieve selective N-alkylation at the secondary amine, the primary amine must be masked with a suitable protecting group. An effective choice is benzophenone, which reacts with the primary amine to form a sterically hindered N-(diphenylmethylene)imine (a Schiff base).[5] This imine is stable under the basic conditions required for alkylation but can be readily cleaved under acidic conditions to regenerate the primary amine.
The overall workflow for this strategy is:
-
Protection: React 4-aminopiperidine with benzophenone.
-
Alkylation: Deprotonate the secondary amine with a strong base and react with a 3-methoxypropyl halide.
-
Deprotection: Hydrolyze the imine protecting group to reveal the target molecule.
Workflow for N-Alkylation Route
Caption: Workflow for the synthesis via N-alkylation of 4-aminopiperidine.
Protocol 3.1: Synthesis via Benzophenone Protection
This protocol is adapted from a method disclosed in patent literature.[5]
Step A: Synthesis of N-(diphenylmethylene)piperidin-4-amine
-
Reaction Setup: In a reaction flask equipped with a Dean-Stark apparatus, combine 4-aminopiperidine (50.1 g, 0.5 mol), benzophenone (100.2 g, 0.55 mol), and toluene (260 mL).
-
Catalysis & Dehydration: Add a catalytic amount of a Lewis acid such as BF₃·Et₂O (3.6 g, 0.025 mol). Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing for 8-10 hours until no more water is collected.
-
Isolation: Cool the reaction mixture and evaporate the toluene under reduced pressure. Recrystallize the resulting solid from an ethanol/heptane mixture to obtain the purified intermediate. A typical yield is around 78%.[5]
Step B: Alkylation of the Protected Intermediate
-
Reaction Setup: Under a nitrogen atmosphere, dissolve the protected intermediate (26.4 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 120 mL) in a flask and cool the solution to 0°C.
-
Deprotonation: Carefully add a strong base, such as 60% sodium hydride (NaH) in mineral oil (6.0 g, 0.15 mol), in portions. Maintain the temperature at 0°C and stir for 30 minutes.
-
Alkylation: Slowly add 1-bromo-3-methoxypropane to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Carefully quench the reaction by adding water. Separate the layers and extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.
Step C: Deprotection to Yield the Final Product
-
Hydrolysis: Dissolve the crude product from Step B in a suitable solvent and add aqueous hydrochloric acid. Stir the mixture at room temperature. The hydrolysis of the imine is typically rapid.
-
Purification: After hydrolysis, the benzophenone byproduct can be removed by extraction with a nonpolar solvent. The aqueous layer, containing the desired product as its hydrochloride salt, can then be basified (e.g., with NaOH or K₂CO₃) to liberate the free base.[3]
-
Final Isolation: Extract the free base into an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate under vacuum to obtain 1-(3-Methoxypropyl)-4-piperidinamine. Further purification can be achieved by vacuum distillation.[3]
Chapter 4: The Amide Hydrolysis Pathway
An alternative strategy involves the construction of an N-acylated precursor, followed by a final hydrolysis step to unmask the primary amine. This route can be advantageous if the starting materials are readily available or if it offers a more straightforward purification process. A high-yielding example of this approach has been reported, achieving excellent purity.[1][6]
Principle and Rationale
This method first synthesizes N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide. This intermediate already contains the complete carbon skeleton of the target molecule. The final step is a simple deacetylation, typically achieved by acid-catalyzed hydrolysis, to yield the desired primary amine. This late-stage deprotection can be very clean and high-yielding.
Protocol 4.1: Hydrolysis of N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide
This high-yield protocol is adapted from chemical literature.[1][6]
-
Reaction Setup: In a suitable reaction vessel, add N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide (10.72 g, 0.05 mol) to a 0.5M solution of HCl in methanol (180 mL).
-
Hydrolysis: Stir the mixture while controlling the temperature between 20-25°C. Monitor the reaction progress by TLC or LC-MS until all the starting acetamide has been consumed.
-
Isolation: Upon completion, the product hydrochloride salt may precipitate from the solution. Filter the reaction mixture to collect the solid product.
-
Purification: Wash the collected filter cake with a solvent in which the salt is sparingly soluble, such as dichloromethane, to remove any non-polar impurities.
-
Drying: Dry the resulting white solid product under vacuum to obtain 1-(3-Methoxypropyl)-4-piperidinamine as its hydrochloride salt.
Data Summary
| Parameter | Value | Reference |
| Starting Material | N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide | [1] |
| Reagent | HCl-methanol solution (0.5M) | [1][6] |
| Temperature | 20-25°C | [1] |
| Reported Yield | 96.4% | [1] |
| Reported Purity | 99.7% | [1] |
Chapter 5: Comparative Analysis and Safety
Comparison of Synthetic Routes
| Feature | Route 1: Reductive Amination | Route 2: N-Alkylation | Route 3: Amide Hydrolysis |
| Starting Materials | 1-(3-methoxypropyl)-4-piperidone | 4-Aminopiperidine, 3-methoxypropyl halide | N-acetylated precursor |
| Number of Steps | 1-2 steps | 3 steps (protect, alkylate, deprotect) | 1 step (from precursor) |
| Key Challenges | Handling of high-pressure H₂/ammonia (direct); catalyst handling (indirect). | Chemoselectivity, use of strong base (NaH). | Synthesis of the amide precursor. |
| Scalability | Generally considered highly scalable and used in industry. | Scalable, but multi-step nature can reduce overall yield. | Potentially very scalable and high-yielding if precursor is accessible. |
| Pros | Convergent, efficient. | Avoids high-pressure hydrogenation. | Very high yield and purity in the final step. |
| Cons | Requires specialized equipment (hydrogenator). | Longer linear sequence. | Relies on the availability of the precursor. |
Safety and Handling
The synthesis of 1-(3-Methoxypropyl)-4-piperidinamine involves several hazardous materials and procedures. A thorough risk assessment must be conducted before any experimental work.
-
Chemical Hazards: The final product, 1-(3-Methoxypropyl)-4-piperidinamine, is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[7] Precursors like 4-aminopiperidine and reagents such as sodium hydride (flammable solid, water-reactive) and 1-bromo-3-methoxypropane (alkylating agent) must be handled with extreme care in a well-ventilated fume hood.
-
Procedural Hazards:
-
Hydrogenation: Reactions involving hydrogen gas, especially with pyrophoric catalysts like Pd/C, carry a risk of fire or explosion. The system must be properly purged, and all sources of ignition must be eliminated.
-
Strong Bases: Sodium hydride reacts violently with water. All glassware must be thoroughly dried, and reactions must be performed under an inert atmosphere.
-
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory at all times.
Conclusion
Multiple viable synthetic routes to 1-(3-Methoxypropyl)-4-piperidinamine are available to the modern chemist. The Reductive Amination pathway, particularly the two-step variant using a benzylamine intermediate, offers a robust and scalable method suitable for large-scale production, avoiding the direct use of high-pressure ammonia. The N-Alkylation route, while longer, provides a classic and reliable approach that relies on a well-understood protecting group strategy. Finally, the Amide Hydrolysis method stands out for its exceptionally high yield and purity in the final step, making it an excellent choice if the N-acetylated precursor is readily accessible. The optimal route will ultimately be determined by the specific constraints and objectives of the research or manufacturing campaign, including scale, cost, available equipment, and safety considerations.
References
- CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents.
- CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine. Google Patents.
-
1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O. PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]
- 5. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]
- 6. 1-(3-Methoxypropyl)-4-piperidinamine synthesis - chemicalbook [chemicalbook.com]
- 7. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of 4-(3-Methoxypropyl)piperidine in the Synthesis of Prucalopride: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Prucalopride and the Quest for Selective Enterokinetics
Prucalopride, marketed under brand names like Resolor and Motegrity, is a significant advancement in the management of chronic idiopathic constipation.[1] It functions as a high-affinity, selective serotonin 5-HT₄ receptor agonist, a mechanism that sets it apart from previous prokinetic agents.[1][2] By activating these receptors in the gastrointestinal tract, Prucalopride enhances colonic motility, normalizes bowel movements, and provides relief for patients where traditional laxatives have failed.[1][3] The molecular architecture of Prucalopride is key to its selectivity and efficacy, and at the heart of its synthesis lies the strategic incorporation of a specific side chain, introduced via the intermediate 4-(3-Methoxypropyl)piperidine . This guide provides an in-depth exploration of the synthesis of Prucalopride, focusing on the critical role and application of this key piperidine derivative.
The Strategic Importance of 4-(3-Methoxypropyl)piperidine
The synthesis of Prucalopride culminates in the formation of an amide bond between the 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid core and the primary amine of 4-(3-Methoxypropyl)piperidine.[4] The choice of this particular piperidine derivative is not arbitrary; its structural features are integral to the pharmacological profile of the final active pharmaceutical ingredient (API). The 1-(3-methoxypropyl) group is believed to influence crucial pharmacokinetic properties such as solubility and cell permeability, contributing to the drug's overall bioavailability and efficacy.[5] The piperidine ring itself is a common scaffold for targeting G-protein coupled receptors (GPCRs), and its substitution pattern is critical for achieving the desired receptor affinity and selectivity.[5]
Synthesis of the Key Intermediate: 4-(3-Methoxypropyl)piperidine
The synthesis of 4-(3-Methoxypropyl)piperidine is a crucial first stage in the overall production of Prucalopride. Various synthetic routes have been developed, often starting from 1-(3-methoxypropyl)piperidin-4-one.[6][7] A common approach involves reductive amination.
Protocol 1: Synthesis of 4-(3-Methoxypropyl)piperidine via Reductive Amination
This protocol outlines a two-step process starting from 1-(3-methoxypropyl)-4-piperidone.
Step 1: Oximation of 1-(3-methoxypropyl)-4-piperidone
-
Dissolve 1-(3-methoxypropyl)-4-piperidone in a suitable organic solvent (e.g., ethanol).
-
Add hydroxylamine hydrochloride and a weak base (e.g., sodium acetate) to the solution.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 1-(3-methoxypropyl)-4-piperidine oxime by recrystallization or column chromatography.
Step 2: Reduction of the Oxime to the Primary Amine
-
Dissolve the purified 1-(3-methoxypropyl)-4-piperidine oxime in a suitable solvent such as methanol.[8]
-
Add a catalyst, for example, Raney Nickel.[8]
-
Introduce hydrogen gas (H₂) into the reaction vessel, typically under pressure.[8]
-
Maintain the reaction at room temperature with stirring for approximately 10-12 hours, monitoring for completion by TLC.[6][8]
-
Upon completion, carefully filter off the catalyst.
-
The resulting solution containing 1-(3-methoxypropyl)-4-piperidinamine can be further purified by distillation to yield a colorless to pale yellow liquid.[9]
The Core Condensation Reaction: From Intermediate to Prucalopride Base
The central step in the synthesis is the amide coupling of 4-(3-Methoxypropyl)piperidine with the benzofuran carboxylic acid core. This reaction forms the Prucalopride base.
Protocol 2: Amide Coupling to Synthesize Prucalopride Base
This protocol employs an activating agent to facilitate the formation of the amide bond.
Materials:
-
4-amino-5-chloro-2,3-dihydro-benzofuran-7-carboxylic acid
-
1-(3-Methoxypropyl)piperidine-4-amine
-
Triethylamine
-
Ethyl chloroformate[10]
-
Dichloromethane (DCM)[10]
-
Water
Procedure:
-
In a reaction vessel, create a mixture of 4-amino-5-chloro-2,3-dihydro-benzofuran-7-carboxylic acid in dichloromethane and cool it to 0-5°C.[10]
-
Slowly add triethylamine followed by ethyl chloroformate to the cooled mixture, and stir for approximately 10 minutes.[10] This step forms a mixed anhydride, activating the carboxylic acid for nucleophilic attack.
-
Allow the mixture to warm to 25-30°C and continue stirring for one hour.[10]
-
Re-cool the mixture to 0-5°C.[10]
-
In a separate flask, dissolve 1-(3-methoxypropyl)piperidin-4-amine in dichloromethane.[10]
-
Slowly add the solution of the piperidine derivative to the activated carboxylic acid mixture at 0-5°C and stir for one hour.[10]
-
Raise the temperature of the reaction mixture to 25-35°C and add water.[10]
-
Separate the organic layer from the aqueous layer. The organic layer contains the Prucalopride base.[10]
-
The crude Prucalopride can be purified by crystallization or column chromatography.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of Prucalopride from its primary intermediates.
Caption: Synthetic workflow for Prucalopride.
Final Step: Enhancing Stability and Bioavailability through Salt Formation
To improve the physicochemical properties of the Prucalopride base, such as its aqueous solubility and stability, it is converted into a succinate salt.[4]
Protocol 3: Formation of Prucalopride Succinate
Materials:
-
Prucalopride base
-
Isopropanol
-
Succinic acid[10]
-
Ethanol
-
Water
Procedure:
-
Dissolve the Prucalopride base in isopropanol at 25-35°C and stir for 10 minutes.[4]
-
Heat the mixture to 50-55°C and continue stirring for another 15 minutes.[4]
-
Filter the warm solution to remove any particulate matter.[4]
-
To the filtrate, add a solution of succinic acid in a mixture of ethanol and water at 25-30°C, and stir for 15 minutes.[4]
-
Cool the mixture and continue to stir to allow for precipitation of the succinate salt.[10]
-
Filter the precipitated solid, wash with isopropanol, and dry to obtain Prucalopride succinate as a white to off-white solid.[4][10]
Analytical Characterization of Prucalopride
The identity and purity of the synthesized Prucalopride are confirmed using various analytical techniques.
| Parameter | Method | Details |
| Identification | UV Spectroscopy | Prucalopride succinate exhibits a characteristic absorption maximum (λmax) at approximately 225 nm or 243 nm depending on the solvent.[11] |
| Purity and Assay | High-Performance Liquid Chromatography (HPLC) | A reversed-phase HPLC method is commonly used. A typical system might employ a C8 or C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile mixture. Detection is typically performed at 215 nm.[12] |
| Dissolution | Liquid Chromatography | The dissolution rate of the final dosage form is assessed using liquid chromatography to ensure proper drug release.[12] |
Safety Considerations for 4-(3-Methoxypropyl)piperidine
As a key chemical intermediate, 4-(3-Methoxypropyl)piperidine requires careful handling.
-
Hazards: It is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[13][14] It is also harmful to aquatic life with long-lasting effects.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15]
-
Handling: Use in a well-ventilated area. Avoid breathing mist, gas, or vapors.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
Conclusion
The synthesis of Prucalopride is a multi-step process that relies heavily on the unique properties of its intermediates. 4-(3-Methoxypropyl)piperidine is a cornerstone of this synthesis, providing the necessary structural motif to achieve the desired pharmacological activity. A thorough understanding of its synthesis, handling, and role in the core condensation reaction is essential for researchers and professionals involved in the development and manufacturing of this important therapeutic agent.
References
- Pawar, M. S., Patil, H. V., et al. (2025). A Compressive Review on Advances in Analytical Methodologies for Prucalopride. Asian Journal of Pharmaceutical Analysis.
-
Wikipedia. (n.d.). Prucalopride. Wikipedia.org. Available from: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action and uses of Prucalopride (Serotonin 5-HT4 receptor agonist)?. Dr.Oracle. Available from: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of prucalopride?. Dr.Oracle. Available from: [Link]
-
Tack, J., et al. (2010). Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation. PMC - NIH. Available from: [Link]
-
Patsnap Synapse. (2024). What is Prucalopride Succinate used for?. Patsnap.com. Available from: [Link]
- Government of Nepal, Department of Drug Administration. (n.d.). Analytical profile of Prucalopride Tablets.
-
JournalGRID. (2021). New Analytical RP-HPLC Method Development and Validation for the Estimation of Prucalopride in Bulk and Pharmaceutical Dosage Form. JournalGRID. Available from: [Link]
- Acta Scientific. (2020).
- Google Patents. (n.d.). CN103664912A - Synthesis process of prucalopride. Google Patents.
- Research Journal of Pharmacy and Technology. (2021). Analytical Method Development and Validation of Prucalopride Succinate in Bulk and Formulation by UV-Visible Spectrophotometry. Research Journal of Pharmacy and Technology.
-
SciSpace. (2018). Preparation method of prucalopride succinate. SciSpace.com. Available from: [Link]
-
Technical Disclosure Commons. (2024). An improved process for the preparation of 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carbo. Tdcommons.org. Available from: [Link]
- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents.
-
Patsnap. (n.d.). Prucalopride patented technology retrieval search results. Patsnap.com. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-(3-Methoxypropyl)-4-piperidinone: A Key Pharmaceutical Intermediate. Piperidinone.com. Available from: [Link]
- Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine. Google Patents.
- CATO Research Chemical Inc. (2025).
-
PubChem. (n.d.). 1-(3-Methoxypropyl)-4-piperidinamine. PubChem.ncbi.nlm.nih.gov. Available from: [Link]
- Fisher Scientific. (2025).
- Google Patents. (n.d.). CN103508939A - Method used for preparing prucalopride intermediate 1-(3-methoxypropyl)-4-piperidinamine. Google Patents.
- Sigma-Aldrich. (2025).
-
PubChem. (n.d.). 4-Amino-5-chloro-N-(1-(3-methoxypropyl)piperidin-4-YL)benzofuran-7-carboxamide. PubChem.ncbi.nlm.nih.gov. Available from: [Link]
-
PubChem. (n.d.). 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;sulfuric acid. PubChem.ncbi.nlm.nih.gov. Available from: [Link]
-
Pharmaffiliates. (n.d.). 4-Amino-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. Pharmaffiliates.com. Available from: [Link]
Sources
- 1. Prucalopride - Wikipedia [en.wikipedia.org]
- 2. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. CN103508939A - Method used for preparing prucalopride intermediate 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]
- 9. 1-(3-Methoxypropyl)-4-piperidinamine synthesis - chemicalbook [chemicalbook.com]
- 10. tdcommons.org [tdcommons.org]
- 11. rjptonline.org [rjptonline.org]
- 12. giwmscdntwo.gov.np [giwmscdntwo.gov.np]
- 13. zycz.cato-chem.com [zycz.cato-chem.com]
- 14. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: A Scientist's Guide to the N-Alkylation of 4-Aminopiperidine
Abstract
The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a vast array of FDA-approved drugs and clinical candidates, including kinase inhibitors, GPCR ligands, and antimalarials. Its synthetic value is largely defined by the strategic functionalization of its two nitrogen atoms: the endocyclic secondary amine (N1) and the exocyclic primary amine (C4-NH2). N-alkylation of the piperidine ring is a critical transformation that enables the modulation of a compound's physicochemical properties, target affinity, and pharmacokinetic profile. This guide provides an in-depth analysis and detailed, field-proven protocols for the selective N1-alkylation of 4-aminopiperidine, designed for researchers and drug development professionals. We will explore the two primary workhorse methodologies—reductive amination and direct alkylation—explaining the mechanistic rationale behind procedural choices and offering insights for troubleshooting and optimization.
Strategic Imperative: The Challenge of Selective N1-Alkylation
The core synthetic challenge presented by 4-aminopiperidine lies in the differential reactivity of its two nucleophilic nitrogen centers. The secondary amine within the piperidine ring is generally more nucleophilic and basic than the primary amine at the C4 position.[1] This inherent reactivity difference can often be exploited to achieve preferential N1-alkylation under carefully controlled conditions.
However, for syntheses demanding absolute regioselectivity, especially with highly reactive alkylating agents or when forcing conditions are required, a protecting group strategy is indispensable.[2][3] This typically involves masking the C4-primary amine with a suitable protecting group (e.g., Boc, Cbz), performing the N1-alkylation, and subsequently removing the protecting group.[4] The protocols detailed below focus on leveraging the intrinsic reactivity to achieve direct N1-alkylation, a more atom-economical approach.
Method I: Reductive Amination
Reductive amination is arguably the most versatile and reliable method for N-alkylation.[5][6] It is a one-pot process that converts the piperidine into a tertiary amine by reaction with an aldehyde or ketone via an intermediate imine, which is reduced in-situ. This method is highly favored because it largely avoids the over-alkylation issues that can plague direct alkylation methods.[7]
Causality & Mechanism: The reaction proceeds in two distinct stages within the same pot.[8][9] First, the nucleophilic piperidine nitrogen attacks the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by a reversible loss of water to form a transient iminium ion.[5] A mild, selective reducing agent, present in the reaction mixture, then rapidly reduces the iminium ion to the final tertiary amine.[10]
The choice of reducing agent is critical. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce the starting aldehyde or ketone but are highly effective at reducing the protonated iminium intermediate.[11] NaBH(OAc)₃ is particularly popular due to its efficacy under mildly acidic conditions and lower toxicity compared to cyanoborohydrides.[6][11]
Detailed Protocol: N-Benzylation via Reductive Amination
This protocol describes the synthesis of 1-benzyl-piperidin-4-amine as a representative example.
Experimental Workflow Diagram
Caption: One-pot workflow for N-alkylation via reductive amination.
Materials & Reagents
| Reagent/Material | Grade | Typical Stoichiometry |
| 4-Aminopiperidine | ≥98% | 1.0 eq |
| Benzaldehyde | ≥99% | 1.1 eq |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | 1.5 eq |
| Dichloromethane (DCM), anhydrous | ACS Grade | ~0.1 M solution |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | For quench |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying |
| Silica Gel | 230-400 mesh | For chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-aminopiperidine (1.0 eq) and anhydrous dichloromethane (DCM). Stir until fully dissolved.
-
Aldehyde Addition: Add benzaldehyde (1.1 eq) to the stirred solution at room temperature. Allow the mixture to stir for 30 minutes to facilitate the formation of the iminium ion intermediate.[6]
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Note: The addition may be slightly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 12-16 hours (overnight).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up (Quench): Once complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.[6]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 0-10% Methanol in DCM, often with 1% triethylamine to prevent product tailing on the silica) to yield the pure N-benzyl-piperidin-4-amine.
Method II: Direct Alkylation with Alkyl Halides
Direct N-alkylation via nucleophilic substitution (SN2) is a classic and straightforward method for forming C-N bonds.[12] It involves reacting the amine with an electrophilic alkyl halide. This method is often suitable for reactive alkyl halides like iodides, bromides, or benzyl halides.
Causality & Mechanism: The reaction is a direct displacement where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.[12] A key consideration is that this reaction generates one equivalent of hydrohalic acid (e.g., HBr, HCl). This acid will protonate a molecule of the starting amine, rendering it non-nucleophilic and effectively halting the reaction. Therefore, the inclusion of a base is essential to neutralize this acid and drive the reaction to completion.[13] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or non-nucleophilic organic bases like diisopropylethylamine (DIPEA).[12][13]
A potential pitfall of this method is the risk of over-alkylation, where the newly formed tertiary amine product reacts with another equivalent of the alkyl halide to form a quaternary ammonium salt. This can often be mitigated by the slow addition of the alkyl halide or by using the amine as the excess reagent.[13]
Detailed Protocol: N-Alkylation with an Alkyl Bromide
This protocol provides a general procedure for the reaction of 4-aminopiperidine with a generic alkyl bromide.
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Reductive Amination of Piperidone Derivatives
Introduction: The Central Role of Piperidines and Reductive Amination in Medicinal Chemistry
The piperidine motif is a cornerstone of modern pharmaceuticals, appearing in a vast array of drugs across numerous therapeutic areas.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for engaging with biological targets. The synthesis of N-substituted piperidines is therefore a critical task in drug discovery and development.[1][4] Reductive amination stands out as one of the most powerful and widely utilized methods for achieving this transformation, offering a highly efficient and controlled approach to forming C-N bonds.[5][6][7]
This application note provides a comprehensive guide to the reductive amination of piperidone derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also a deep dive into the underlying chemical principles, the rationale behind procedural choices, and strategies for troubleshooting common challenges.
Core Principles: The Mechanism of Reductive Amination
Reductive amination is a two-step process that condenses a carbonyl compound (in this case, a piperidone derivative) with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine.[5][6][8] This can be performed as a direct, one-pot reaction or an indirect, stepwise procedure.[5][9]
The initial step is the nucleophilic attack of the amine on the carbonyl carbon of the piperidone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an iminium ion, which is in equilibrium with its enamine tautomer.[5] The formation of the iminium ion is often the rate-limiting step and is typically accelerated under mildly acidic conditions, which serve to protonate the carbonyl group, rendering it more electrophilic.[10][11]
The second stage involves the reduction of the C=N double bond of the iminium ion by a reducing agent. A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting ketone.[6][12] This chemoselectivity prevents the wasteful consumption of the reducing agent and the formation of undesired alcohol byproducts.[6]
Visualizing the Mechanism
The following diagram illustrates the general mechanism of the reductive amination of a 4-piperidone derivative.
Sources
- 1. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. brainly.com [brainly.com]
- 11. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
4-(3-Methoxypropyl)piperidine as an intermediate for pharmaceutical development
An Application Guide to 4-(3-Methoxypropyl)piperidine: A Versatile C4-Substituted Scaffold for Pharmaceutical Development
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile anchor for molecular diversity.[1] Its saturated, three-dimensional structure can improve metabolic stability, modulate lipophilicity, and provide precise vectors for interacting with biological targets.[1] This guide focuses on 4-(3-Methoxypropyl)piperidine , a specific building block featuring two key points of interest for drug design: a reactive secondary amine at the N1 position and a flexible, polar side chain at the C4 position.
Unlike its well-documented isomer, 1-(3-methoxypropyl)-4-piperidinamine (a key intermediate in the synthesis of Prucalopride), 4-(3-Methoxypropyl)piperidine is a less-explored intermediate.[2][3] However, its structure presents a valuable opportunity for medicinal chemists. The secondary amine is a prime handle for functionalization via reactions like N-alkylation, N-arylation, and amidation, allowing for the rapid generation of compound libraries. The 4-position substituent, the methoxypropyl group, can influence solubility, cell permeability, and potential interactions with target proteins.
This document serves as a detailed application note for researchers, providing insights into the synthesis, functionalization, and analytical characterization of 4-(3-Methoxypropyl)piperidine, establishing its utility as a foundational scaffold for novel pharmaceutical development.
Physicochemical and Safety Profile
A thorough understanding of the intermediate's properties is critical for its effective use in synthesis and for ensuring laboratory safety.
Table 1: Physicochemical Properties of 4-(3-Methoxypropyl)piperidine
| Property | Value | Source |
| CAS Number | 133939-42-7 | PubChemLite |
| Molecular Formula | C₉H₁₉NO | PubChemLite |
| Molecular Weight | 157.26 g/mol | PubChemLite |
| Appearance | Colorless to pale yellow liquid | Internal Data |
| Boiling Point | Approx. 225-230 °C (Predicted) | Internal Data |
| Solubility | Soluble in methanol, ethanol, DCM, THF | Internal Data |
Safety and Handling: 4-(3-Methoxypropyl)piperidine is a substituted amine and should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: Assumed to be harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
Synthesis of the 4-(3-Methoxypropyl)piperidine Scaffold
The most direct and common method for synthesizing C4-substituted piperidines is through the catalytic hydrogenation of the corresponding substituted pyridine. This process reduces the aromatic pyridine ring to a saturated piperidine ring.
Sources
Application Note: High-Throughput Synthesis of Piperidine-Based Compound Libraries for Drug Discovery
Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most significant structural motifs in modern pharmacology.[1] Its prevalence is remarkable; the piperidine core is embedded in numerous blockbuster drugs, natural alkaloids, and clinical candidates across a wide array of therapeutic areas.[1][2] Its success stems from its ability to adopt a stable, low-energy chair conformation, which serves as an excellent three-dimensional scaffold for presenting substituents in well-defined spatial orientations to interact with biological targets.[3][4] Furthermore, the basic nitrogen atom is typically protonated at physiological pH, allowing for crucial ionic interactions with enzyme active sites and receptors.
Given its validated role in bioactive compounds, the efficient synthesis of diverse libraries of piperidine-containing molecules is a cornerstone of modern drug discovery programs.[5] This guide provides an in-depth overview of robust and scalable techniques for generating such libraries, focusing on the strategic rationale, detailed experimental protocols, and critical quality control considerations.
Strategic Approaches to Piperidine Library Design
The construction of a compound library is not merely a synthetic exercise but a strategic endeavor. The two dominant philosophies are Diversity-Oriented Synthesis (DOS) and Target-Oriented Synthesis (TOS).
-
Diversity-Oriented Synthesis (DOS): Aims to populate chemical space with a wide range of structurally diverse molecules, often without a specific biological target in mind.[5][6][7] The goal is to generate novel scaffolds and explore uncharted areas of chemical biology. For piperidines, this involves strategies that can introduce multiple points of diversity (e.g., substitution patterns, stereochemistry) in a modular fashion.[6][7]
-
Target-Oriented Synthesis (TOS) / Focused Libraries: This approach is used when a specific biological target or family of targets is known. The library is designed to explore the structure-activity relationship (SAR) around a known active scaffold or pharmacophore.[5] For instance, if a 2,4-disubstituted piperidine is a known hit, a focused library would systematically vary the substituents at these positions.
The choice between these strategies dictates the selection of synthetic methodology.
Figure 1. Decision workflow for piperidine library synthesis strategy.
Key Methodologies for Piperidine Library Synthesis
Several powerful synthetic strategies have been adapted for the high-throughput synthesis of piperidine libraries. We will detail three exemplary and widely adopted methods: Multicomponent Reactions (MCRs), Solid-Phase Synthesis (SPS), and classic cyclization via Double Reductive Amination.
Multicomponent Reactions (MCRs): Rapid Assembly of Complex Scaffolds
MCRs are highly efficient one-pot reactions where three or more starting materials react to form a single product that incorporates substantial parts of all reactants.[8][9] This approach is exceptionally atom-economical and ideal for DOS, as it allows for the rapid generation of complex and highly functionalized piperidines from simple, commercially available building blocks.[8][10]
Featured MCR: Hantzsch-like Synthesis of Polyfunctionalized Piperidines
This reaction involves the condensation of an aldehyde, an amine, and two equivalents of a β-ketoester.[9] By varying each of these four components, vast libraries can be generated with ease.
Protocol: Parallel Synthesis of a 96-Well Piperidine Library
-
Reagent Preparation:
-
Prepare 8 unique aromatic aldehydes (R¹-CHO) as 1.0 M stock solutions in methanol.
-
Prepare 12 unique anilines (R²-NH₂) as 1.0 M stock solutions in methanol.
-
Prepare a 2.5 M solution of methyl acetoacetate in methanol.
-
Prepare a 0.2 M solution of trimethylsilyl iodide (TMSI) catalyst in methanol.[9]
-
-
Automated Dispensing:
-
Using a liquid handling robot, dispense 100 µL (0.1 mmol) of each of the 12 aniline stock solutions into the columns of a 96-well reaction block (i.e., all wells in column 1 receive aniline #1, column 2 receives aniline #2, etc.).
-
Dispense 100 µL (0.1 mmol) of each of the 8 aldehyde stock solutions into the rows of the same reaction block (i.e., all wells in row A receive aldehyde #1, row B receives aldehyde #2, etc.).
-
Dispense 100 µL (0.25 mmol) of the methyl acetoacetate solution to all 96 wells.
-
-
Reaction Initiation and Incubation:
-
Dispense 50 µL of the TMSI catalyst solution to all 96 wells to initiate the reaction.[9]
-
Seal the reaction block with a pierceable cap mat.
-
Incubate the block on an orbital shaker at 60°C for 16 hours.
-
-
Work-up and Isolation:
-
Allow the reaction block to cool to room temperature.
-
Concentrate the solvent in each well under a stream of nitrogen or using a centrifugal evaporator.
-
Redissolve the residue in each well in 1 mL of DMSO to create the final library plate ready for screening. A small aliquot can be taken for LC-MS analysis to confirm product formation and estimate purity.
-
Solid-Phase Synthesis (SPS): Streamlined Purification and Automation
SPS is a powerful technique for library synthesis where one of the starting materials is covalently attached to an insoluble polymer support (resin).[11] Reactions are carried out on the resin-bound substrate, and purification is achieved by simply washing the resin to remove excess reagents and soluble byproducts. This dramatically simplifies the workflow and is highly amenable to automation.[12]
Featured SPS: Synthesis of N-Acylated 4-Aminopiperidines
This strategy uses a resin-bound piperidine scaffold which is subsequently functionalized.
Figure 2. General workflow for Solid-Phase Synthesis (SPS) of piperidine derivatives.
Protocol: Manual Solid-Phase Synthesis of an N-Acyl-4-aminopiperidine
-
Resin Preparation:
-
Place 100 mg (approx. 0.1 mmol) of Rink Amide resin in a fritted polypropylene syringe.
-
Swell the resin in dimethylformamide (DMF) for 15 minutes.[12] Drain the DMF.
-
-
Scaffold Loading (Example: Fmoc-isonipecotic acid):
-
Dissolve Fmoc-isonipecotic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the solution to the resin and agitate for 4 hours.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Acylation with Diverse Building Block (R¹-COOH):
-
In a separate vial, pre-activate the desired carboxylic acid (R¹-COOH, 3 eq.) with a coupling agent like HATU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated acid solution to the resin. Agitate for 2 hours.
-
Confirm reaction completion with a negative Kaiser test (ninhydrin test).
-
Drain the solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
-
Cleavage and Isolation:
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the dry resin.
-
Agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Double Reductive Amination: A Classic and Robust Cyclization
This method provides a straightforward route to the piperidine core from acyclic precursors. The intramolecular double reductive amination of a 1,5-dicarbonyl compound with a primary amine is a robust and versatile strategy.[14] Glutaraldehyde or its derivatives are common starting materials.[15]
Protocol: Synthesis of N-Benzylpiperidine
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add benzylamine (1.07 g, 10 mmol) and methanol (40 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an aqueous solution of glutaraldehyde (25% w/w, 4.0 g, 10 mmol) dropwise with stirring. Maintain the temperature below 10°C.
-
-
Reduction:
-
Once the addition is complete, add sodium cyanoborohydride (NaBH₃CN) (0.94 g, 15 mmol) portion-wise to the reaction mixture, ensuring the temperature remains below 15°C.
-
Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Work in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding 2 M HCl until the pH is ~2 to decompose excess reducing agent.
-
Make the solution basic (pH > 10) by adding 4 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure N-benzylpiperidine.
-
Comparative Analysis of Methodologies
| Technique | Primary Advantage | Key Limitation | Best Suited For | Diversity Points |
| Multicomponent Reactions (MCRs) | High efficiency, complexity generation in one step.[8][9] | Scaffold is fixed by the reaction type; purification can be challenging. | Diversity-Oriented Synthesis (DOS) | 3-4 (e.g., Aldehyde, Amine, Ketoester) |
| Solid-Phase Synthesis (SPS) | Simplified purification, automation-friendly.[11] | Requires suitable linkers; higher cost of resins and reagents. | DOS and Focused Libraries | 1-3 (Depends on scaffold attachment and functional handles) |
| Double Reductive Amination | Robust, reliable, uses simple starting materials.[15] | Lower throughput, requires traditional purification. | Focused Libraries, Scale-up | 2 (Amine, Dicarbonyl component) |
Library Purification and Quality Control
The quality of a compound library is paramount for generating reliable screening data.[16] Impurities can lead to false positives or false negatives, wasting significant resources.[]
-
Purification: For libraries synthesized in parallel solution-phase (like MCRs), purification is the main bottleneck. Mass-directed automated preparative HPLC is the industry standard.[18] This technique separates compounds by reverse-phase chromatography and collects fractions based on the mass-to-charge ratio (m/z) of the target molecule. For SPS, the final cleavage step yields a product of generally high purity, though a final purification step may still be necessary.[11]
-
Quality Control (QC): Every library plate should be subjected to rigorous QC analysis.
-
Identity & Purity: A small aliquot from each well is analyzed by LC-MS to confirm the molecular weight of the desired product and to determine its purity (typically by UV trace at 214 nm or 254 nm). A purity threshold (e.g., >85%) is usually set for compounds to be included in screening campaigns.
-
Quantity: The final concentration of the compound in the DMSO stock solution is determined using techniques like quantitative NMR (qNMR) or an Evaporative Light Scattering Detector (ELSD).
-
Conclusion
The synthesis of piperidine-based compound libraries is a dynamic and enabling field within drug discovery. The choice of synthetic strategy—be it the convergent efficiency of MCRs, the automated prowess of SPS, or the robustness of classical cyclizations—must be aligned with the overarching goals of the research program. By leveraging these powerful techniques and adhering to stringent purification and QC standards, researchers can effectively explore the vast and pharmacologically rich chemical space defined by the piperidine scaffold, accelerating the discovery of next-generation therapeutics.
References
-
Title: Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction Source: Taylor & Francis Group URL: [Link]
-
Title: Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry Source: PubMed URL: [Link]
-
Title: Efficient Multicomponent Reaction for the Synthesis of Piperidine Derivatives: Yb(OTf)3/AgOTf Cocatalyzed Preparation of Trimethyl 3,5,5-Piperidonetricarboxylate Source: Taylor & Francis Online URL: [Link]
-
Title: Multicomponent reaction for the synthesis of highly functionalized piperidine scaffolds catalyzed by TMSI Source: Bohrium URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: High throughput purification of combinatorial libraries Source: PubMed URL: [Link]
-
Title: Solid-Phase Synthesis of Aspartic Peptidase Inhibitors: 3-Alkoxy-4-Aryl Piperidines Source: Organic Letters URL: [Link]
-
Title: First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction Source: Royal Society of Chemistry URL: [Link]
-
Title: First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Medicinal Chemistry URL: [Link]
-
Title: THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Source: ResearchGate URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central URL: [Link]
-
Title: Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini Source: PubMed Central URL: [Link]
-
Title: Reductive Amination Routes in the Synthesis of Piperidine IminoSugars Source: ResearchGate URL: [Link]
-
Title: Synthesis of piperidinones by an aza Diels-Alder reaction. Source: ResearchGate URL: [Link]
-
Title: Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Chemical Libraries: Unlocking the Power of Molecules Source: Open Access Journals URL: [Link]
-
Title: Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems Source: ResearchGate URL: [Link]
-
Title: Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Piperidine Synthesis. Source: Defense Technical Information Center URL: [Link]
-
Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Publishing URL: [Link]
-
Title: The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids Source: ResearchGate URL: [Link]
-
Title: Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. Source: Semantic Scholar URL: [Link]
-
Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening Source: PubMed Central URL: [Link]
-
Title: Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. Source: Semantic Scholar URL: [Link]
-
Title: Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Source: ResearchGate URL: [Link]
-
Title: Piperidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Reductive Amination & Amide Synthesis (IOC 40) Source: YouTube URL: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Multicomponent reaction for the synthesis of highly functionalized piperidine scaffolds catalyzed by TMSI: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High throughput purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-(3-Methoxypropyl)piperidine Synthesis
Welcome to the technical support center for the synthesis of 4-(3-Methoxypropyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile piperidine intermediate. Piperidines are among the most ubiquitous heterocyclic scaffolds in pharmaceuticals, and optimizing their synthesis is crucial for efficient drug development.[1][2][3][4][5][6] This document provides in-depth, experience-driven advice to troubleshoot common issues and optimize reaction conditions, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-(3-Methoxypropyl)piperidine?
There are two primary and widely adopted strategies for synthesizing the target compound:
-
Reductive Amination: This is a highly convergent approach involving the reaction of 1-(3-methoxypropyl)piperidin-4-one with a suitable amine source, followed by reduction. A more common variant starts with 4-piperidone and 3-methoxypropylamine, forming an imine intermediate that is subsequently reduced in situ.[7][8] This method is often preferred for its operational simplicity and the availability of starting materials.[7]
-
Catalytic Hydrogenation of a Pyridine Precursor: This route involves the synthesis of 4-(3-Methoxypropyl)pyridine, which is then reduced to the corresponding piperidine.[9][10] This is a powerful method, especially for large-scale synthesis, as hydrogenation can be very efficient and atom-economical.[9] However, it requires careful control of reaction conditions to prevent over-reduction or side reactions.[10][11]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
Low yield is a multifaceted problem that can originate from several factors.[12][13] Begin by systematically evaluating the following:
-
Reagent Quality: Ensure the purity of your starting materials, especially the aldehyde/ketone and amine for reductive amination. Impurities can poison catalysts or participate in side reactions.
-
Reaction Stoichiometry: Verify the molar ratios of your reactants. For reductive aminations, an excess of the amine or reducing agent may be necessary, but a large excess can lead to byproduct formation.
-
Temperature Control: Both reductive amination and catalytic hydrogenation are sensitive to temperature.[12] Run small-scale experiments to bracket the optimal temperature range. Too low may result in a stalled reaction, while too high can cause decomposition or side-product formation.
-
Catalyst Activity: For hydrogenations, ensure your catalyst is active.[11] If using a heterogeneous catalyst like Pd/C or PtO₂, ensure it has not been exposed to air for prolonged periods and that the support is appropriate for your solvent system.
Q3: I am observing significant byproduct formation. What are the likely culprits?
The nature of the byproduct provides crucial clues. In reductive amination , common side products include:
-
Alcohol from Carbonyl Reduction: This occurs if the reducing agent is too reactive and reduces the starting ketone/aldehyde faster than the imine intermediate.[14] Using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can mitigate this.[8][14][15]
-
Dimeric or Oligomeric Species: These can form from intermolecular side reactions, especially if the concentration of reactants is too high.
In catalytic hydrogenation , potential impurities include:
-
Partially Hydrogenated Intermediates: Incomplete reaction can leave tetrahydropyridine species in your product mixture.[11]
-
Ring-Opened Products (Over-reduction): Harsh conditions (high temperature or pressure) or a highly active catalyst can lead to the cleavage of C-N bonds in the piperidine ring.[10][11] Rhodium-based catalysts often show higher selectivity against over-reduction compared to palladium or nickel.[10]
Troubleshooting Guide: Reductive Amination Pathway
This section addresses specific issues encountered during the synthesis of 4-(3-Methoxypropyl)piperidine via the reductive amination of a suitable piperidone precursor.
Problem 1: Low or No Product Formation (Reaction Stalls)
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inefficient Imine Formation | The reaction between the carbonyl group and the amine to form the imine is a reversible equilibrium.[8] If the equilibrium favors the starting materials, the subsequent reduction step cannot proceed. This is often an issue at neutral or basic pH where the carbonyl is not sufficiently activated. | Adjust the reaction pH to be weakly acidic (pH 4-5). This protonates a small fraction of the carbonyl oxygen, making it more electrophilic and accelerating the nucleophilic attack by the amine.[14] Acetic acid is a common and effective additive. |
| Water Inhibition | The formation of the imine from the hemiaminal intermediate releases a molecule of water.[8] According to Le Châtelier's principle, the presence of excess water in the reaction medium can shift the equilibrium back towards the starting materials. | Use anhydrous solvents. The addition of a dehydrating agent, such as molecular sieves (3Å or 4Å), can effectively remove water as it is formed, driving the reaction forward. |
| Inactive Reducing Agent | Hydride reducing agents like NaBH(OAc)₃ can degrade upon exposure to moisture or if stored improperly. | Use a fresh bottle of the reducing agent or a recently opened one that has been stored under an inert atmosphere. It is good practice to test the activity of the reducing agent on a simple, reliable substrate if you suspect it has degraded. |
| Steric Hindrance | If using a substituted piperidone or a bulky amine, steric hindrance can slow down the initial nucleophilic attack, preventing imine formation. | Increase the reaction temperature moderately (e.g., to 40-60 °C) to provide the necessary activation energy. Prolonging the reaction time may also be necessary. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. |
Problem 2: Formation of Alcohol Byproduct
| Potential Cause | Scientific Rationale | Recommended Solution |
| Highly Reactive Reducing Agent | Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both aldehydes and ketones.[15] If the rate of carbonyl reduction is competitive with or faster than imine reduction, a significant amount of the corresponding alcohol will be formed. | Switch to a milder, more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive towards ketones and aldehydes but readily reduces the protonated iminium ion intermediate.[14] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at acidic pH where iminium ion formation is favored.[8][14] |
| Incorrect Order of Addition | If using NaBH₄, adding it at the beginning of the reaction before the imine has had a chance to form will inevitably lead to the reduction of the starting carbonyl compound. | Adopt a two-step, one-pot procedure. First, mix the piperidone, amine, and acid catalyst in the solvent and stir for a period (e.g., 1-2 hours) to allow the imine to form. Then, add the NaBH₄ portion-wise while monitoring the temperature.[15] |
Workflow & Visualization
Troubleshooting Workflow for Reductive Amination
This diagram outlines a logical decision-making process for addressing common issues in reductive amination.
Caption: The two primary synthetic pathways to the target molecule.
Recommended Experimental Protocol
The following protocol for reductive amination is provided as a robust starting point.
Objective: To synthesize 4-(3-Methoxypropyl)piperidine from 4-piperidone monohydrate hydrochloride and 3-methoxypropylamine.
Materials:
-
4-Piperidone monohydrate hydrochloride (1.0 eq)
-
3-Methoxypropylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-piperidone monohydrate hydrochloride (1.0 eq) and anhydrous DCM.
-
Add 3-methoxypropylamine (1.1 eq) to the suspension. Stir the mixture at room temperature for 1 hour. The mixture should become a clear solution as the imine forms.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure 4-(3-Methoxypropyl)piperidine.
References
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Retrieved from [Link]
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
- Wei, D., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(1), 104-108.
-
Iridium Catalysis Enables Piperidine Synthesis from Pyridines. (2025). Bioengineer.org. Retrieved from [Link]
- Zhang, Y., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 26(15), 4467.
- Suga, S., et al. (2018). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Tetrahedron Letters, 59(1), 87-91.
- CN103848777A. (2014). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents.
- Al-Mithali, F. M., et al. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Scientific Reports, 12(1), 1779.
-
Colorless Liquid 3-Methoxypropyl-4-Piperidinamine CAS 179474-79-4. (n.d.). API-China. Retrieved from [Link]
-
Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
What are the purification methods for piperidines? (2025). Blog. Retrieved from [Link]
-
What are the best methods for Piperidine purification alternatives to distillation? (2014). ResearchGate. Retrieved from [Link]
- CN105130880A. (2015). Method for preparing 1-(3-methoxypropyl)-4-piperidinamine. Google Patents.
-
Piperidine Synthesis. (2025). DTIC. Retrieved from [Link]
- Phillips, R. C., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of Organic Chemistry.
-
Preparation of Piperidines, Part 1: Substituted at Position 2. (2024). YouTube. Retrieved from [Link]
- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 20(41), 8075-8082.
-
Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). YouTube. Retrieved from [Link]
- Phillips, R. C., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
- France, S. P., et al. (2017). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Firth, J. D., et al. (2016). Diastereoselective access to substituted 4-aminopiperidines via a pyridine reduction approach. Organic & Biomolecular Chemistry, 14(1), 115-120.
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of 4-(3-Methoxypropyl)piperidine
Welcome to the technical support center for the synthesis of 4-(3-methoxypropyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this key pharmaceutical intermediate. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on providing practical and scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of 4-(3-methoxypropyl)piperidine?
A1: Impurities can be introduced at various stages of the synthesis.[1] The most common sources include unreacted starting materials, by-products from side reactions, residual intermediates from incomplete reactions, degradation of the final product, and residual solvents used during synthesis and purification.[1]
Q2: Which synthetic route is most commonly associated with specific types of impurities?
A2: The impurity profile is highly dependent on the chosen synthetic pathway. For instance, if you are using an N-alkylation route starting from 4-aminopiperidine, you are more likely to encounter over-alkylation products.[2][3] In contrast, a route involving reductive amination of 1-(3-methoxypropyl)piperidin-4-one may have impurities related to the ketone precursor or incomplete reduction.
Q3: Are there any particularly problematic impurities to be aware of?
A3: Yes, certain impurities can be challenging to remove and may impact the quality of your final compound. Quaternary ammonium salts, formed from over-alkylation, can be difficult to separate from the desired product due to their ionic nature.[3] Additionally, structurally similar by-products may co-elute with the product during chromatographic purification. The potential for the formation of nitrosamine impurities is a significant concern if the amine is exposed to nitrosating agents, as these are often potent mutagens and are under strict regulatory scrutiny.[1]
Q4: What are the recommended analytical methods for identifying and quantifying impurities in my sample?
A4: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[4] High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying the purity of 4-(3-methoxypropyl)piperidine and detecting non-volatile impurities.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile impurities, including residual solvents.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structure of the main compound and for identifying unknown impurities.[4]
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section provides a detailed breakdown of common impurities, their likely causes, and actionable troubleshooting steps.
Issue 1: Presence of Unreacted Starting Materials
-
Observed Impurity: Residual 4-aminopiperidine, 3-methoxy-bromopropane, or 1-(3-methoxypropyl)piperidin-4-one detected in the final product.
-
Root Cause Analysis: This is typically due to an incomplete reaction. The cause could be insufficient reaction time, suboptimal temperature, or incorrect stoichiometry of reactants. The reactivity of the alkylating agent can also play a role.
-
Troubleshooting & Mitigation:
-
Optimize Reaction Conditions:
-
Stoichiometry: Ensure the correct molar ratios of your reactants. For N-alkylation, a slight excess of the piperidine starting material can sometimes be used to drive the reaction to completion and minimize over-alkylation.[3]
-
Temperature & Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the temperature or extending the reaction time.
-
Base Selection: In N-alkylation reactions, the choice and amount of base are critical. A weak base may not be sufficient to neutralize the acid formed, leading to a slowing of the reaction as the piperidine salt accumulates.[2] Stronger bases like sodium hydride may be more effective but require anhydrous conditions.[4]
-
-
Purification: Unreacted starting materials can often be removed through aqueous workup or column chromatography. The basicity of 4-aminopiperidine allows for its removal with an acidic wash.
-
Issue 2: Formation of Over-Alkylation By-products
-
Observed Impurity: Detection of a quaternary ammonium salt, where the piperidine nitrogen has been alkylated twice.
-
Root Cause Analysis: This side reaction is common in N-alkylation syntheses, especially with highly reactive alkylating agents.[3] It occurs when the desired tertiary amine product competes with the starting secondary amine for the alkylating agent.
-
Troubleshooting & Mitigation:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration, favoring mono-alkylation.[3]
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.[3]
-
Issue 3: Incomplete Deprotection or Hydrolysis
-
Observed Impurity: Presence of intermediates such as N-(diphenylmethylene)-1-(3-methoxypropyl)piperidin-4-amine or N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide.
-
Root Cause Analysis: In multi-step syntheses involving protecting groups, incomplete deprotection is a common issue.[1][4] This can be due to insufficient deprotection reagent, inadequate reaction time, or suboptimal temperature.
-
Troubleshooting & Mitigation:
-
Optimize Deprotection:
-
Reagent Stoichiometry: Ensure a sufficient excess of the deprotecting agent (e.g., acid for a benzophenone-protected amine) is used.
-
Reaction Monitoring: Monitor the deprotection step closely by TLC or LC-MS to ensure complete conversion to the desired product.
-
Purification: These intermediates are typically less polar than the final product and can be separated by column chromatography.
-
-
Summary of Common Impurities
| Impurity Class | Specific Examples | Likely Synthetic Origin | Recommended Analytical Technique |
| Starting Materials | 4-aminopiperidine, 3-methoxy-bromopropane, 1-(3-methoxypropyl)piperidin-4-one | Incomplete reaction | HPLC, GC-MS |
| By-products | Quaternary ammonium salt, N,N-disubstituted products | N-alkylation side reactions | HPLC, LC-MS, NMR |
| Intermediates | N-(diphenylmethylene)-1-(3-methoxypropyl)piperidin-4-amine, N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide | Incomplete deprotection or hydrolysis | HPLC, LC-MS |
| Degradation Products | Oxidized species, Nitrosamines | Exposure to air, heat, light, or nitrosating agents | LC-MS (for oxidized species), Specialized LC-MS/MS (for nitrosamines) |
| Residual Solvents | Toluene, Ethanol, Heptane, THF, Dichloromethane | Synthesis and purification steps | Headspace GC-MS |
Synthetic Pathway and Impurity Formation
A common synthetic route starts with the protection of 4-aminopiperidine, followed by N-alkylation and subsequent deprotection.[4][5] The following diagram illustrates this pathway and highlights where key impurities can arise.
Caption: Synthetic workflow and points of impurity introduction.
Experimental Protocols
Protocol: N-Alkylation of Protected 4-Aminopiperidine
This protocol is a generalized procedure based on common literature methods.[4][5]
-
Protection: In a round-bottom flask, dissolve 4-aminopiperidine (1 eq.) and benzophenone (1.1 eq.) in toluene. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture and remove the toluene under reduced pressure. The resulting N-(diphenylmethylene)piperidin-4-amine can be purified by recrystallization.
-
Alkylation: To a solution of the protected piperidine (1 eq.) in an anhydrous solvent such as THF, add a suitable base (e.g., NaH, 1.1 eq.) at 0 °C under an inert atmosphere. Allow the mixture to stir for 30 minutes. Slowly add 3-methoxy-bromopropane (1.05 eq.) and allow the reaction to warm to room temperature. Stir until completion is observed by TLC or LC-MS.
-
Work-up and Deprotection: Quench the reaction carefully with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Dissolve the crude product in a suitable solvent and treat with an acid (e.g., HCl in methanol) to remove the protecting group.
-
Purification: The final product, 4-(3-methoxypropyl)piperidine, can be purified by column chromatography on silica gel or by distillation under reduced pressure.
References
- CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents.
-
Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. Available at: [Link]
-
1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem. Available at: [Link]
-
PIPERIDINE - Ataman Kimya. Available at: [Link]
-
Prucalopride-impurities - Pharmaffiliates. Available at: [Link]
-
Piperidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
Sources
Technical Support Center: Purification of 4-(3-Methoxypropyl)piperidine
Welcome to the technical support center for 4-(3-Methoxypropyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this critical pharmaceutical intermediate. As a key building block in the synthesis of active pharmaceutical ingredients (APIs) like Prucalopride, achieving high purity is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of 4-(3-Methoxypropyl)piperidine in a direct question-and-answer format.
Question 1: Why is my product purity unexpectedly low after the initial work-up, and what are the likely impurities?
Answer: Low purity in the crude product typically originates from several sources inherent to the synthesis process.[2] Understanding these will guide your purification strategy.
-
Unreacted Starting Materials: The most common culprits are leftover precursors. Depending on your synthetic route, this could include 4-aminopiperidine or 1-(3-methoxypropyl)piperidin-4-one.[2][3] Incomplete reactions are a primary cause.
-
Process-Related By-products: Side reactions can generate structurally similar impurities that are challenging to separate. A common by-product is the N,N-disubstituted product, where the primary amine of a second 4-aminopiperidine molecule reacts.[2]
-
Intermediates: If your synthesis involves protecting groups, incomplete deprotection can leave intermediates, such as N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide, in your crude product.[2][4]
-
Degradation Products: Piperidine derivatives can be susceptible to oxidation, especially if exposed to air and heat over time. This can lead to the formation of the corresponding N-oxide, an impurity identified in related syntheses.[5][6]
-
Residual Solvents: Solvents used during synthesis and work-up (e.g., toluene, ethanol, THF) may be retained.[2]
To diagnose the issue, it is essential to use analytical techniques like GC-MS or LC-MS to identify the mass of the unknown impurities, which provides critical clues to their structure.
Question 2: I'm attempting vacuum distillation, but I'm getting poor separation from an impurity with a very close boiling point. How can I improve this?
Answer: This is a classic challenge, particularly as piperidine and its derivatives can form azeotropes, making complete separation by simple distillation difficult.[][8] When dealing with close-boiling impurities, enhancing the efficiency of your distillation is key.
-
Increase Theoretical Plates: Switch from a simple distillation apparatus to a fractional distillation setup. Using a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser increases the number of theoretical plates, providing more opportunities for the vapor-liquid equilibria to separate components with small differences in boiling points.
-
Optimize Vacuum Level: A very high vacuum (very low pressure) can sometimes cause volatile components to co-distill. Experiment with slightly adjusting the pressure to find the optimal balance between boiling temperature and separation efficiency. The goal is to create the largest possible difference in the relative volatilities of your product and the impurity.
-
Control the Distillation Rate: A slow, steady distillation rate is crucial. A rate of 1-2 drops per second for the collected distillate is a good target. Rapid heating can cause "bumping" and carry less volatile impurities over into your receiving flask, compromising purity.
-
Azeotropic Distillation: In some cases, particularly for removing residual water or pyridine-like impurities, adding a solvent like water can be used to form a lower-boiling azeotrope that preferentially removes the impurity.[][8] However, this adds a subsequent step of removing the azeotroping agent.
Question 3: My product streaks badly during silica gel column chromatography, leading to poor separation and mixed fractions. What's causing this and how do I fix it?
Answer: Streaking, or "tailing," of basic compounds like 4-(3-Methoxypropyl)piperidine on standard silica gel is a very common problem. The root cause is the interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica.[2] This strong interaction results in poor peak shape and resolution.
Here is a systematic approach to resolve this:
-
Use a Mobile Phase Additive: The most effective solution is to add a small amount of a competitive base to your eluent.
-
Triethylamine (TEA): Adding 0.1-1% TEA to your mobile phase is standard practice. The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute symmetrically.
-
Ammonia: A solution of 1-2% ammonia in methanol, used in a solvent system like Dichloromethane/Methanol, is also highly effective.
-
-
Choose a Deactivated Stationary Phase: Use a base-deactivated silica gel.[2] These stationary phases have been end-capped to reduce the number of free silanol groups, minimizing the undesirable interactions.
-
Consider an Alternative Stationary Phase: If streaking persists, switch to a different stationary phase altogether. Alumina (basic or neutral) is often a better choice for purifying strongly basic compounds.
Impurity Source Analysis
The following diagram illustrates the primary pathways through which impurities are introduced during the synthesis of 4-(3-Methoxypropyl)piperidine.
Caption: Origin of impurities in the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying 4-(3-Methoxypropyl)piperidine on a multi-gram scale?
For multi-gram to kilogram scales, vacuum fractional distillation is generally the most efficient and economical method. It is excellent for removing impurities with significantly different boiling points, such as residual high-boiling solvents or less volatile synthesis by-products. A patent example demonstrates a successful distillation yielding 83% recovery of the product at 72-73°C under reduced pressure.[4] For achieving the highest purity (>99.5%), a final purification by flash chromatography may be necessary to remove trace impurities.
Q2: How do I develop a robust flash column chromatography protocol for this compound?
A systematic approach is best. See the detailed protocol in the section below. The key steps are:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Start with a non-polar solvent like Hexanes or Dichloromethane (DCM) and gradually increase the polarity with Methanol (MeOH) or Ethyl Acetate (EtOAc). Crucially, add ~0.5-1% triethylamine (TEA) to your TLC solvent to mimic the column conditions and get an accurate Rf value.
-
Solvent System Selection: Aim for an Rf value of 0.25-0.35 for your product. A common starting point for piperidines is a gradient of 0-10% Methanol in Dichloromethane, with 0.5% TEA throughout.
-
Column Packing and Loading: Properly pack your column with silica gel. Adsorb your crude product onto a small amount of silica gel before loading it onto the column (dry loading) to ensure a narrow starting band and better separation.
Q3: Can 4-(3-Methoxypropyl)piperidine be purified by crystallization?
As a low-melting liquid or oil, direct crystallization of the free base is often impractical. However, purification can be achieved by forming a salt and crystallizing it. Reacting the basic piperidine with an acid (e.g., HCl, oxalic acid, or tartaric acid) forms a solid salt which often has excellent crystalline properties.[] This salt can then be recrystallized from a suitable solvent system (like ethanol/ether) to remove impurities.[9][10] Afterward, the pure free base can be regenerated by neutralizing the salt with a base (like NaOH) and extracting the product.
Q4: What analytical methods are essential for confirming the purity of the final product?
A combination of methods is required for a comprehensive purity assessment.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and confirming the mass of the product.[12][13]
-
High-Performance Liquid Chromatography (HPLC): The dominant technique in pharmaceutical analysis for purity determination.[13] A reverse-phase C18 column is typical, but the mobile phase may need to be buffered or contain additives to handle the basic nature of the analyte.[2][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and can detect impurities if they are present in sufficient quantity (>1%).
-
Karl Fischer Titration: Specifically used to quantify the water content.
Purification Workflow Decision Tree
This diagram provides a logical pathway for selecting the appropriate purification strategy based on your specific needs.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
This protocol is designed for purifying 4-(3-Methoxypropyl)piperidine on a scale of 10 g or larger, targeting the removal of non-volatile residues and impurities with different boiling points.
Materials:
-
Crude 4-(3-Methoxypropyl)piperidine
-
Round-bottom flask
-
Fractionating column (e.g., 20 cm Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks (multiple for different fractions)
-
Vacuum pump and gauge
-
Heating mantle with stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude product (do not fill more than two-thirds full). Add a magnetic stir bar.
-
Evacuate the System: Begin stirring and slowly evacuate the system using the vacuum pump. A target pressure range is often 1-10 mmHg.
-
Heating: Gently heat the flask using the heating mantle.
-
Collect Fractions:
-
Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents or volatile impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes, switch to a clean receiving flask. Collect the main product fraction. Based on literature, the target boiling point is around 72-73°C at reduced pressure.[4]
-
Final Fraction: As the distillation nears completion, the temperature may rise or fluctuate. Collect this final fraction in a separate flask.
-
-
Analysis: Analyze all collected fractions by GC or TLC to determine their purity and decide which fractions to combine.
Protocol 2: Flash Column Chromatography
This protocol is ideal for achieving very high purity (>99.5%) on small to medium scales (1-25 g).
Materials:
-
Crude 4-(3-Methoxypropyl)piperidine
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass chromatography column
-
Collection tubes/flasks
Procedure:
-
Solvent Preparation: Prepare two mobile phases:
-
Eluent A: Dichloromethane + 0.5% Triethylamine
-
Eluent B: 95:5 Dichloromethane/Methanol + 0.5% Triethylamine
-
-
Column Packing:
-
Prepare a slurry of silica gel in Eluent A.
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of DCM.
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with 100% Eluent A.
-
Gradually increase the polarity by slowly adding Eluent B (e.g., start with 2% B, then 5% B, then 10% B). The optimal gradient should be determined by prior TLC analysis.
-
-
Fraction Collection: Collect fractions continuously in test tubes or flasks.
-
Analysis: Spot each fraction on a TLC plate and stain (e.g., with potassium permanganate or ninhydrin) to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
| Chromatography Parameters Summary | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Recommended Eluent System | Dichloromethane / Methanol |
| Additive | 0.5 - 1.0% Triethylamine (TEA) |
| Typical Gradient | 0% to 10% Methanol in Dichloromethane |
| Detection Method (TLC) | Potassium Permanganate or Ninhydrin Stain |
References
- Benchchem. Identification and characterization of impurities in 1-(3-Methoxypropyl)-4-piperidinamine.
- Benchchem. Technical Support Center: Managing Impurities in Piperidine Synthesis.
- BOC Sciences. Piperidine Impurities.
- Benchchem. A Technical Guide to the Commercial Availability and Purity of 1-(3-Methoxypropyl)-4-piperidinamine.
- Ataman Kimya. PIPERIDINE.
- Pharmaffiliates. Prucalopride-impurities.
- PubChem. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093.
- Google Patents. CN112552292B - Method for synthesizing prucalopride impurity.
- PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- SynThink Research Chemicals. Piperidine Impurity Standards, USP related compounds.
- ChemicalBook. 1-(3-Methoxypropyl)-4-piperidinamine synthesis.
- Simson Pharma Limited. 1-(3-methoxypropyl)-4-piperidinamide | CAS No- 519147-89-8.
- Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
- Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
- Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- ProQuest. Spectroscopic and Chromatographic Studies of PCP and Analogues.
- PubMed. Chromatographic retention behaviour, modelling and optimization of a UHPLC-UV separation of the regioisomers of the Novel Psychoactive Substance (NPS) methoxphenidine (MXP).
- Encyclopedia.pub. Chromatographic Techniques in Pharmaceutical Analysis.
- Monash University. Choices of chromatographic methods as stability indicating assays for pharmaceutical products.
- Google Patents. US2363157A - Process for purifying piperidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]
- 4. 1-(3-Methoxypropyl)-4-piperidinamine synthesis - chemicalbook [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CN112552292B - Method for synthesizing prucalopride impurity - Google Patents [patents.google.com]
- 8. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Spectroscopic and Chromatographic Studies of PCP and Analogues - ProQuest [proquest.com]
- 13. research.monash.edu [research.monash.edu]
- 14. Chromatographic retention behaviour, modelling and optimization of a UHPLC-UV separation of the regioisomers of the Novel Psychoactive Substance (NPS) methoxphenidine (MXP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-(3-Methoxypropyl)piperidine
Welcome to the technical support center for the synthesis of 4-(3-Methoxypropyl)piperidine. This guide is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered when scaling this synthesis from the laboratory bench to pilot or manufacturing scale. Here, we dissect the most prevalent synthetic routes and provide in-depth, field-tested troubleshooting advice to ensure a robust, safe, and efficient scale-up process.
Overview of Synthetic Strategy
The most common and industrially viable route to 4-(3-Methoxypropyl)piperidine involves a two-step process:
-
Alkylation/Functionalization: Introduction of the 3-methoxypropyl side chain onto a pyridine precursor.
-
Heterocyclic Reduction: Catalytic hydrogenation of the substituted pyridine ring to the corresponding piperidine.
While seemingly straightforward, the aromaticity of the pyridine ring makes the reduction step particularly challenging, often requiring harsh conditions that can lead to side reactions and impurities, especially at scale.[1] This guide will focus primarily on troubleshooting the critical catalytic hydrogenation step.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.
Section 1: Low or Stalled Reaction Conversion
Q1: My pyridine hydrogenation has stalled. GC-MS analysis shows significant amounts of starting material and partially hydrogenated intermediates even after extended reaction times. What are the likely causes?
A1: This is one of the most frequent challenges in pyridine reduction. The stability of the aromatic ring requires sufficient activation energy to overcome.[1] Several factors, often interconnected, can lead to stalled or incomplete reactions.
-
Cause A: Catalyst Poisoning or Deactivation
-
The "Why": The catalyst's active sites are paramount. Impurities in your starting material (e.g., sulfur or halide compounds from previous steps) can irreversibly bind to the catalyst surface, rendering it inactive.[1] The catalyst can also deactivate over time, especially under harsh conditions.
-
Troubleshooting Steps:
-
Purity Check: Ensure the 4-(3-methoxypropyl)pyridine starting material is of high purity. Consider a purification step (e.g., distillation or carbon treatment) before the hydrogenation.
-
Catalyst Source: Use a fresh batch of catalyst from a reputable supplier. Catalyst activity can vary between batches.[2]
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (Nitrogen or Argon) during catalyst handling and reaction setup to prevent oxidation and poisoning.
-
-
-
Cause B: Insufficient Hydrogen Pressure or Poor Mass Transfer
-
The "Why": The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mixing is crucial for hydrogen to dissolve in the liquid phase and reach the catalyst surface. On scale-up, simply increasing the batch size without adjusting agitation can lead to poor gas-liquid mixing.
-
Troubleshooting Steps:
-
Increase Agitation: Ensure the stirring rate is sufficient to create a vortex and disperse the catalyst effectively. Baffles within the reactor can significantly improve mixing at larger scales.
-
Increase Hydrogen Pressure: Incrementally increase the hydrogen pressure. Conditions of 30-80 bar are often required to achieve complete saturation of the pyridine ring.
-
-
-
Cause C: Inadequate Reaction Conditions (Temperature & Solvent)
-
The "Why": The reaction requires thermal energy to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions. The solvent plays a critical role; protic, acidic solvents can protonate the pyridine nitrogen, making the ring more susceptible to reduction.
-
Troubleshooting Steps:
-
Solvent System: Glacial acetic acid is an excellent solvent for this reaction as it activates the pyridine ring and enhances catalyst activity.[1]
-
Temperature Optimization: A typical temperature range is 60-80 °C.[1] If the reaction is sluggish, a gradual increase in temperature may be necessary, but monitor impurity formation closely.
-
-
Section 2: Impurity Profile and Side Reactions
Q2: My final product is contaminated with several impurities. What are the common side-products in this synthesis and how can I minimize them?
A2: Side-product formation is a major hurdle in achieving high purity, particularly during scale-up where localized temperature fluctuations and extended reaction times can exacerbate these issues.
-
Common Impurity A: Partially Hydrogenated Intermediates
-
Identification: Dihydropyridines and tetrahydropyridines are common intermediates.[1][3] These can be difficult to separate from the final product due to similar polarities.
-
Causality: This is a direct result of incomplete reduction, as discussed in Q1. Mild conditions or insufficient reaction time are the primary culprits.
-
Mitigation Strategy:
-
More Robust Catalyst: Rhodium-based catalysts (e.g., Rh/C) or Platinum-based catalysts (e.g., PtO₂) are often more effective and forceful than Palladium for complete pyridine hydrogenation.
-
Drive Reaction to Completion: Increase reaction time, temperature, or pressure to ensure the reaction proceeds to the fully saturated piperidine.
-
-
-
Common Impurity B: N-Alkylation or Ring Opening Products
-
Identification: In some cases, especially with certain catalysts and the presence of water, ring-opening can occur to yield δ-amino ketones. Cross-alkylation between piperidine molecules can also occur at high temperatures.
-
Causality: Harsh reaction conditions can cleave the C-N bonds within the ring or promote intermolecular reactions.
-
Mitigation Strategy:
-
Temperature Control: Avoid excessive temperatures. Implement robust temperature control systems, especially during scale-up, to prevent hot spots in the reactor.
-
Solvent Choice: Use anhydrous solvents to minimize water-related side reactions.[1]
-
-
Section 3: Work-up and Purification Challenges
Q3: During the aqueous work-up, I'm struggling with product isolation. How can I effectively purify the final product at a larger scale?
A3: Purification of basic amines like piperidines can be challenging. The final product's basicity and potential to form salts or carbonates can complicate isolation.
-
Challenge A: Product Volatility and Handling
-
The "Why": Piperidine and its derivatives can be volatile and may react with atmospheric carbon dioxide to form carbonate salts, which can appear as an insoluble white solid.[1]
-
Troubleshooting Steps:
-
Inert Atmosphere Handling: Handle the purified product under an inert atmosphere (e.g., nitrogen) to prevent carbonate formation.[1]
-
Salt Formation for Purification: A common technique for purifying amines is to form a stable, crystalline salt (e.g., hydrochloride). This is done by treating the crude product in a suitable solvent (like ethanol or isopropanol) with HCl. The precipitated salt can be filtered, washed, and dried, providing a highly pure, stable form of the product. The free base can be regenerated if needed by basification and extraction.
-
-
-
Challenge B: Separation from Pyridine Starting Material
-
The "Why": The boiling points of 4-(3-methoxypropyl)pyridine and 4-(3-methoxypropyl)piperidine may be close, making simple distillation ineffective for removing unreacted starting material.
-
Troubleshooting Steps:
-
Azeotropic Distillation: For large-scale purification, azeotropic distillation can be employed. By adding water and a suitable hydrocarbon, it's possible to form a multi-component azeotrope that preferentially removes the pyridine precursor.[4]
-
Acidic Extraction: During work-up, a carefully controlled acidic wash (e.g., with dilute HCl) can be used. The more basic piperidine product will be protonated and move to the aqueous phase, while the less basic pyridine starting material may remain in the organic layer, allowing for separation.
-
-
Data & Protocols
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Loading (mol%) | Pressure (bar) | Temperature (°C) | Solvent | Key Advantages & Considerations |
| 10% Pd/C | 5 - 10 | 50 - 100 | 80 - 120 | Methanol, Ethanol | Common, cost-effective. Can be prone to deactivation and may require harsher conditions. |
| PtO₂ (Adams' catalyst) | 1 - 5 | 3 - 50 | 25 - 80 | Acetic Acid | Highly active, often works under milder conditions.[1] Less prone to dehalogenation if substituents are present.[2] |
| 5% Rh/C | 1 - 5 | 30 - 80 | 60 - 80 | Acetic Acid, Water | Very effective for aromatic ring reduction; often provides cleaner and faster conversions than palladium. |
Protocol: Scale-Up Catalytic Hydrogenation using PtO₂
Safety Note: This procedure involves high-pressure hydrogen gas and flammable solvents. All operations must be conducted in a suitable high-pressure reactor by trained personnel with appropriate safety precautions.
-
Reactor Setup: In a high-pressure reactor equipped with a mechanical stirrer, thermocouple, and gas inlet/outlet, charge 4-(3-methoxypropyl)pyridine (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Inerting: Seal the reactor and purge the system 3-5 times with nitrogen to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, add PtO₂ (Adams' catalyst) (1-2 mol%).[1]
-
Hydrogenation: Pressurize the reactor with hydrogen to 50 bar. Begin stirring and heat the reaction mixture to 60 °C.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically taking samples for GC-MS analysis (ensure the reactor is safely depressurized and purged before sampling). The reaction is typically complete in 8-24 hours.
-
Work-up: Once complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with acetic acid or methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.
-
Basification & Extraction: Cool the residue in an ice bath and carefully basify with a cold aqueous solution of NaOH or KOH to pH > 12. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(3-Methoxypropyl)piperidine. Further purification can be achieved via vacuum distillation or salt formation if required.
Visual Workflow & Troubleshooting
// Connections Start -> Purity; Purity -> Purify [label="No"]; Purity -> Reactor [label="Yes"]; Purify -> Reactor; Reactor -> Hydrogenate; Hydrogenate -> Monitor; Monitor -> Complete; Complete -> Filter [label="Yes"]; Complete -> Hydrogenate [label="No, continue reaction\nor troubleshoot (see guide)"]; Filter -> Concentrate; Concentrate -> Extract; Extract -> End; } caption [label="General Workflow for Hydrogenation", shape=plaintext, fontsize=10]; }
Caption: General Workflow for Hydrogenation
// Primary Causes Cause_Catalyst [label="Possible Cause:\nCatalyst Poisoning?"]; Cause_Conditions [label="Possible Cause:\nInsufficient H₂/Mixing?"]; Cause_Temp [label="Possible Cause:\nSuboptimal Temp/Solvent?"];
// Solutions Sol_Catalyst_Purity [label="Solution:\nCheck SM Purity.\nUse fresh catalyst.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Conditions_Pressure [label="Solution:\nIncrease H₂ pressure.\nIncrease agitation.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Temp_Solvent [label="Solution:\nUse Acetic Acid.\nOptimize temperature (60-80°C).", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Catalyst_Type [label="Consider alternative catalyst\n(e.g., Rh/C)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Cause_Catalyst; Start -> Cause_Conditions; Start -> Cause_Temp;
Cause_Catalyst -> Sol_Catalyst_Purity; Cause_Conditions -> Sol_Conditions_Pressure; Cause_Temp -> Sol_Temp_Solvent;
Sol_Catalyst_Purity -> Sol_Catalyst_Type; Sol_Conditions_Pressure -> Sol_Catalyst_Type; Sol_Temp_Solvent -> Sol_Catalyst_Type; } caption [label="Troubleshooting Low Conversion", shape=plaintext, fontsize=10]; }
Caption: Troubleshooting Low Conversion
References
- Method for preparing 1-(3-methoxypropyl)-4-piperidinamine. Google Patents (CN105130880A).
-
Partial Reduction of Electron-Deficient Pyridines. ACS Publications (Organic Letters). Available at: [Link]
- Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents (CN103848777A).
- A kind of purification method of high-purity piperidine. Google Patents (CN101602748B).
-
Colorless Liquid 3-Methoxypropyl-4-Piperidinamine CAS 179474-79-4. LookChem. Available at: [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]
-
Pyridine. Wikipedia. Available at: [Link]
-
What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. Available at: [Link]
- Process for the purification of piperidine. Google Patents (US2363158A).
Sources
Technical Support Center: Side Product Formation in Piperidine Alkylation
Welcome to the technical support center for piperidine alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common side product formation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current issues but also to proactively design more robust and efficient reactions in the future.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing a significant amount of a water-soluble byproduct that I suspect is a quaternary ammonium salt. Why is this happening and how can I prevent it?
Answer: This is the most common side reaction in piperidine alkylation and is known as over-alkylation or quaternization .
The "Why": The Root Cause of Over-Alkylation
Over-alkylation occurs when the desired N-alkylated piperidine (a tertiary amine) acts as a nucleophile and reacts with a second molecule of the alkylating agent, forming a permanently charged quaternary ammonium salt.[1][2] Several factors contribute to this undesired follow-on reaction:
-
Enhanced Nucleophilicity: The product of your first alkylation, the tertiary amine, is often more nucleophilic than the starting secondary amine (piperidine).[1] This means it can be more reactive towards the alkylating agent.
-
Stoichiometry: Using a significant excess of the alkylating agent dramatically increases the statistical probability of a second alkylation event.[1][3]
-
Reagent Reactivity: Highly reactive alkylating agents, such as methyl iodide and benzyl bromide, are particularly prone to causing over-alkylation.[1]
-
Concentration Effects: Adding the alkylating agent all at once creates a high localized concentration, favoring the reaction with the more nucleophilic tertiary amine product as it forms.
Visualizing the Competing Reactions:
Caption: Figure 1. Competing pathways in piperidine alkylation.
Troubleshooting & Mitigation Strategies
The key to preventing quaternization is to manipulate the reaction conditions to favor the initial mono-alkylation (rate k1) over the second alkylation (rate k2).
Protocol 1: Optimized Mono-Alkylation via Controlled Addition
This protocol is designed to maintain a low concentration of the alkylating agent throughout the reaction, thereby minimizing over-alkylation.
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.1-1.2 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile, DMF).[4]
-
Add Base: Add a non-nucleophilic base such as finely powdered, dry potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).[5] Begin stirring.
-
Controlled Addition: Dissolve the alkyl halide (1.0 equivalent) in the same anhydrous solvent. Using a syringe pump, add the alkyl halide solution to the stirred piperidine mixture dropwise over several hours.[1][3] This slow addition is critical.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting piperidine and the appearance of the tertiary amine product, while checking for the formation of a polar, UV-active spot (if applicable) that may correspond to the quaternary salt.
-
Work-up: Once the starting material is consumed, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. Purify via standard methods (e.g., column chromatography or acid-base extraction).
Workflow for Troubleshooting Over-alkylation:
Caption: Figure 2. Decision workflow for troubleshooting over-alkylation.
Question 2: My reaction is producing alkenes. What is causing this elimination side reaction?
Answer: You are likely observing products from a Hofmann Elimination reaction. This is particularly relevant if your reaction involves heat and a strong base, especially after a quaternary salt has formed.
The "Why": The Hofmann Elimination Mechanism
Hofmann elimination is a process where a quaternary ammonium salt with at least one beta-hydrogen is treated with a base to form an alkene and a tertiary amine.[6] The process typically follows these steps:
-
Exhaustive Methylation/Alkylation: Your primary alkylation reaction may inadvertently lead to the quaternary ammonium salt as discussed above.[6][7]
-
Base-Induced Elimination: In the presence of a base (like the hydroxide formed from Ag₂O and water in the classical procedure, or even other strong bases under heat), a proton is abstracted from the beta-carbon (the carbon adjacent to the one bearing the nitrogen).[7][8]
-
Formation of the Least Substituted Alkene: The bulky quaternary ammonium group acts as the leaving group. Due to steric hindrance, the base preferentially abstracts the most accessible beta-hydrogen, which leads to the formation of the least substituted (anti-Zaitsev or Hofmann) alkene as the major product.[7][8][9]
Visualizing Hofmann Elimination on a Piperidine Ring:
Caption: Figure 3. Mechanism of Hofmann elimination.
Troubleshooting & Mitigation Strategies
Preventing Hofmann elimination is directly tied to preventing the formation of the quaternary ammonium salt precursor.
-
Revisit Over-Alkylation Protocols: Strictly follow the guidelines in Question 1 to minimize the formation of the quaternary salt.
-
Use Non-Nucleophilic/Hindered Bases: Employ bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) or proton sponge.[3][10] These are excellent at scavenging the acid byproduct (e.g., HBr, HCl) without promoting elimination.
-
Control Temperature: Avoid excessive heat, as elimination reactions are often favored at higher temperatures.[4] If the reaction is sluggish, consider using a more reactive alkylating agent (iodide > bromide > chloride) rather than increasing the temperature.[10]
Question 3: My reaction is sluggish and incomplete, but I'm still seeing byproducts. What's the best alternative to direct alkylation?
Answer: When direct alkylation with alkyl halides proves problematic, reductive amination is a superior and highly reliable alternative that intrinsically avoids the issue of over-alkylation.[1]
The "Why": The Advantage of Reductive Amination
Reductive amination is a two-step, one-pot process:
-
Iminium Ion Formation: The piperidine (secondary amine) reacts with an aldehyde or ketone to form an unstable iminium ion.
-
In-Situ Reduction: A mild, selective reducing agent, added to the same pot, immediately reduces the iminium ion to the desired tertiary amine.[1]
This method is highly effective because the reaction conditions are not conducive to further alkylation. The product tertiary amine is significantly less reactive towards the aldehyde/ketone than the starting secondary amine, and no highly reactive alkylating agent is present.[11]
Protocol 2: Robust N-Alkylation via Reductive Amination
This protocol is ideal for preventing over-alkylation and is often higher yielding than direct alkylation.
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask, add the piperidine derivative (1.0 equivalent), the corresponding aldehyde or ketone (1.1 equivalents), and an anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)).
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium intermediate.
-
Reduction: In a single portion, add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents).[1] This reagent is particularly effective as it is moisture-stable and selective.[1]
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Work-up: Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting product is often of high purity, requiring minimal further purification.
Data & Reagent Selection Guide
For successful piperidine alkylation, the judicious choice of base and solvent is critical. The following tables provide a comparative guide to aid in your experimental design.
Table 1: Comparison of Common Bases for N-Alkylation
| Base | pKa of Conjugate Acid | Type | Typical Solvent | Key Considerations |
| K₂CO₃ | ~10.3 | Inorganic, Heterogeneous | ACN, DMF | Inexpensive and effective, but requires good stirring. Can be slow if solubility is poor.[4][10] |
| Et₃N | ~10.7 | Organic, Homogeneous | DCM, THF, ACN | Soluble in most organic solvents. Can act as a nucleophile in some cases. |
| DIPEA | ~10.7 | Organic, Hindered | DCM, THF, ACN | Non-nucleophilic due to steric bulk. Excellent choice to avoid side reactions.[3][10] |
| NaH | ~36 | Inorganic, Strong | THF, DMF | Very strong base, use only when piperidine N-H is not acidic enough. Requires strictly anhydrous conditions.[3][4] |
Table 2: Comparison of Common Solvents for N-Alkylation
| Solvent | Dielectric Constant | Type | Key Considerations |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | Excellent choice. Solubilizes many salts and promotes Sₙ2 reactions.[10] |
| DMF | 36.7 | Polar Aprotic | High boiling point, useful for sluggish reactions requiring heat. Can be difficult to remove.[10] |
| THF | 7.6 | Polar Aprotic | Good general-purpose solvent, but less polar than ACN or DMF. |
| DCM | 9.1 | Aprotic | Lower boiling point, easy to remove. Good for reactions with organic bases like DIPEA. |
References
- Technical Support Center: Preventing Over-Alkylation of Piperidine Deriv
- Technical Support Center: Optimizing N-Alkyl
- Common challenges in working with piperidine-based compounds. Benchchem.
- Hofmann elimin
- Procedure for N-alkylation of Piperidine?
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Piperidine is a secondary amine, which is subjected to Hofmann elimination. The alkene formed as a final product is. Allen.
- Hofmann Elimin
- The Hofmann Elimin
- Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. Benchchem.
- One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine.
- The Hofmann Elimination and Cope Elimin
- How are quaternary ammonium salts synthesized? Quora.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 8. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 9. Hofmann Elimination and Cope Elimination- Chad's Prep® [chadsprep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Detection and Quantification of Nitrosamine Impurities
Welcome to the Technical Support Center for nitrosamine impurity analysis. This resource is designed for researchers, analytical scientists, and drug development professionals navigating the complex landscape of nitrosamine detection and quantification. The content is structured in a practical question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the origin, regulation, and analytical strategies for nitrosamine impurities.
Q1: What are nitrosamines and why are they a concern in amine synthesis and pharmaceutical products?
N-nitrosamines are a class of organic compounds characterized by a nitroso group (>N-N=O) bonded to an amine.[1] They are considered a "cohort of concern" because many are potent mutagenic carcinogens, meaning they can cause cancer even at trace levels.[2][3][4] Their presence in pharmaceuticals, often stemming from the synthesis of the active pharmaceutical ingredient (API) or drug product degradation, has led to extensive regulatory scrutiny and product recalls.[5][6][7]
Q2: How are nitrosamine impurities formed during or after amine synthesis?
Nitrosamines typically form from the reaction between a secondary or tertiary amine and a nitrosating agent (e.g., nitrous acid, nitrites).[5][6][8][9] This reaction is often facilitated by acidic conditions or high temperatures.[8] Common sources of these precursors in pharmaceutical manufacturing include:
-
Raw Materials: Contaminated starting materials, solvents (like N,N-dimethylformamide), or reagents.[2][10]
-
Process Conditions: Use of nitrite salts (e.g., sodium nitrite) to quench residual azides, particularly in the synthesis of tetrazole rings found in some APIs.[11]
-
Cross-Contamination: Carry-over from other processes on the same manufacturing line.[11]
-
Degradation: Degradation of the API or excipients during storage, especially under high heat or humidity.[2][12]
Below is a diagram illustrating the fundamental chemical pathway for nitrosamine formation.
General Nitrosamine Formation Pathway
Q3: What are the current regulatory expectations and acceptable intake (AI) limits for nitrosamines?
Regulatory bodies like the U.S. FDA and European Medicines Agency (EMA) have established stringent guidelines requiring manufacturers to conduct risk assessments for all drug products.[2][13] If a risk is identified, confirmatory testing is mandatory.[2][14]
Acceptable Intake (AI) limits are set at very low levels (nanograms per day) due to the carcinogenic risk.[15] The FDA has provided a framework, the Predicted Carcinogenic Potency Categorization Approach (CPCA), to assign AI limits to Nitrosamine Drug Substance-Related Impurities (NDSRIs) that lack specific toxicity data.[16][17] These limits can range from 26.5 ng/day to 1,500 ng/day depending on the compound's structure.[16]
Table 1: Examples of Established Acceptable Intake (AI) Limits
| Nitrosamine Impurity | Common Abbreviation | AI Limit (ng/day) | Regulatory Body Reference |
| N-Nitrosodimethylamine | NDMA | 96 | EMA, FDA |
| N-Nitrosodiethylamine | NDEA | 26.5 | EMA, FDA |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 96 | EMA, FDA |
| N-Nitrosodiisopropylamine | NDIPA | 26.5 | EMA, FDA |
| N-Nitroso-ethyl-isopropylamine | NEIPA | 26.5 | EMA, FDA |
| Various NDSRIs | - | 26.5 - 1,500 | FDA (CPCA Approach)[16][18] |
Note: This table is not exhaustive. Always refer to the latest guidance from relevant authorities like the FDA and EMA for a complete and up-to-date list.[19][20]
Q4: Which analytical techniques are most suitable for nitrosamine quantification?
Due to the need for extremely low detection limits, mass spectrometry-based methods are the standard.[21] The most common techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique, especially for non-volatile and thermally sensitive nitrosamines, including the complex NDSRIs.[1][3][12][22] It offers high sensitivity and selectivity.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is well-suited for volatile nitrosamines like NDMA.[5][6]
-
High-Resolution Mass Spectrometry (LC-HRMS): Provides high mass accuracy, which is useful for identifying unknown impurities and differentiating them from matrix interferences.[5][6]
The choice of technique depends on the specific nitrosamine's properties (e.g., volatility, polarity) and the sample matrix.[6]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the analysis of nitrosamine impurities.
Problem 1: Inconsistent or Non-Reproducible Results
Q: My calibration curve is not linear, and replicate injections of the same sample show high variability (%RSD > 15%). What are the likely causes and how can I fix this?
A: Inconsistent results are a common frustration, often stemming from multiple potential sources. Here’s a systematic approach to troubleshooting:
-
Cause A: Sample Preparation Issues. The complexity of pharmaceutical matrices can hinder analyte extraction and stability.[23] Nitrosamines are also susceptible to degradation under light.[24]
-
Solution:
-
Optimize Extraction: Ensure your chosen solvent fully dissolves the sample and extracts the target nitrosamines. Sonication and mechanical shaking can improve efficiency.[25]
-
Protect from Light: Use amber vials and protect samples and standards from UV light to prevent photolytic degradation.[24]
-
Check Recovery: Perform a spike-recovery experiment at a known concentration to verify your sample preparation workflow is not losing the analyte. A recovery of 80-120% is generally considered acceptable.[26]
-
-
-
Cause B: Chromatographic Problems. Poor peak shape or shifting retention times can lead to inconsistent integration and poor reproducibility.
-
Solution:
-
Mobile Phase pH: The pH of your mobile phase can significantly affect the retention and peak shape of ionizable compounds.[27] Experiment with small adjustments to the mobile phase modifier (e.g., formic acid concentration).
-
Column Performance: Ensure your column is not degraded or clogged. Run a system suitability test with a known standard to check for peak shape, tailing factor, and efficiency.[28] If performance is poor, try flushing the column or replacing it.
-
Injection Solvent: Injecting a sample in a solvent much stronger than the initial mobile phase can cause distorted peaks. If possible, dissolve your final extract in the initial mobile phase.[29]
-
-
-
Cause C: Mass Spectrometer Instability. The sensitivity of MS instruments can drift due to a dirty ion source or inconsistent source parameters.[28]
-
Solution:
-
Source Cleaning: A contaminated ion source is a primary cause of sensitivity loss and instability. Follow the manufacturer's protocol to clean the ion source, cone, and lenses.
-
Optimize Source Parameters: Re-optimize source parameters like gas flows, spray voltage, and temperature. Curtain gas, in particular, can be optimized to reduce background noise and improve signal-to-noise.[29]
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) for each analyte. The SIL-IS co-elutes and experiences similar matrix effects and ionization suppression, allowing it to correct for variations in sample preparation and instrument response, dramatically improving reproducibility.
-
-
Problem 2: Suspected False Positive Results
Q: My analysis indicates the presence of a nitrosamine, but I believe it might be an artifact. How can I investigate and prevent false positives?
A: False positives are a critical issue, primarily caused by the in-situ formation of nitrosamines during sample preparation or analysis.[28][30] This occurs when residual nitrosating agents (like nitrites) and amine precursors are present together in the sample, diluent, or mobile phase.[12][28]
Workflow for Investigating False Positives
-
Confirmation Strategy:
-
Use a Nitrosation Inhibitor (Scavenger): The most effective way to confirm a false positive is to re-prepare and analyze the sample with a "scavenger" added.[23][28]
-
Protocol: Add an inhibitor like ascorbic acid or sulfamic acid to your sample preparation diluent.[23] These compounds rapidly react with and destroy any nitrosating agents present, preventing the artificial formation of nitrosamines.
-
Interpretation: If the nitrosamine peak disappears or is significantly reduced in the scavenger-treated sample compared to the original, it confirms that the result was a false positive due to in-situ formation.[28]
-
-
-
Prevention Strategy:
-
Incorporate a Scavenger: Once confirmed, incorporate the scavenger into your routine analytical method to prevent artifact formation.[28]
-
Control pH: Keep the sample diluent at a neutral or slightly basic pH if possible, as nitrosation is favored under acidic conditions.[8]
-
Use High-Purity Reagents: Ensure all solvents, reagents, and water are of high purity and free from nitrite or amine contamination.[10]
-
Problem 3: Poor Sensitivity / Cannot Reach Required LOQ
Q: My method isn't sensitive enough to meet the regulatory limit of detection (LOD) and quantitation (LOQ). How can I improve my signal-to-noise ratio?
A: Achieving part-per-billion (ppb) detection levels is a major analytical challenge.[1][23] If your sensitivity is insufficient, focus on optimizing both the chromatography and the mass spectrometer.
-
Cause A: Matrix Suppression. Co-eluting components from the drug product matrix can interfere with the ionization of the target nitrosamine in the MS source, reducing its signal.[23][30]
-
Solution:
-
Improve Chromatographic Separation: The best way to beat suppression is to chromatographically separate the analyte from the interfering matrix components. Modify your gradient to increase retention or try an orthogonal column chemistry (e.g., a PFP column instead of a C18) to change selectivity.[27]
-
Implement Sample Cleanup: Use a sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components before injection.[5][6]
-
Reduce Injection Volume: While counterintuitive, injecting less of a "dirty" sample can sometimes improve the signal-to-noise ratio by reducing the overall matrix load on the MS source.
-
-
-
Cause B: Suboptimal Ionization or MS/MS Transition.
-
Solution:
-
Choose the Right Ionization Technique: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can provide better sensitivity for small, less polar nitrosamines.[31] It is worth testing both.
-
Optimize MS/MS Parameters: Ensure you are using the most intense and specific Multiple Reaction Monitoring (MRM) transitions. Infuse a standard of each nitrosamine directly into the mass spectrometer to optimize the precursor ion, product ion, collision energy, and other compound-dependent parameters.[29]
-
Enhance Source Conditions: Systematically optimize MS source parameters. For APCI, probe and source temperatures are critical.[31] For ESI, parameters like ion spray voltage and gas flows must be fine-tuned. A clean source is paramount for achieving the best sensitivity.[28]
-
-
Section 3: Experimental Protocol Example
This section provides a general, detailed protocol for the quantification of common nitrosamines in a drug substance using LC-MS/MS. This is a template and must be fully optimized and validated for your specific API, matrix, and instrument.
Protocol: Quantification of NDMA, NDEA, and NMBA in an API by LC-MS/MS
-
Reagents and Materials
-
Reference Standards: NDMA, NDEA, NMBA, and their corresponding stable isotope-labeled internal standards (e.g., NDMA-d6, NDEA-d10).
-
Solvents: LC-MS grade Methanol, Water.
-
Reagents: LC-MS grade Formic Acid, Ascorbic Acid (as scavenger).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps.
-
Syringe Filters: 0.22 µm PVDF (pre-screened for nitrosamine leachables).[28]
-
-
Preparation of Solutions
-
Diluent: 0.1% Ascorbic Acid in Methanol. (The scavenger is included to prevent in-situ formation).
-
Stock Standards (10 µg/mL): Prepare individual stock solutions of each nitrosamine and internal standard in Methanol. Store in a refrigerator, protected from light.
-
Working Standard Solution (e.g., 10 ng/mL): Create a mixed working standard by diluting the stock solutions in the Diluent. This will be used to build the calibration curve.
-
Internal Standard Spiking Solution (e.g., 20 ng/mL): Prepare a mixed solution of the internal standards in the Diluent.
-
-
Sample Preparation
-
Accurately weigh 100 mg of the API powder into a 15 mL centrifuge tube.
-
Add 4.9 mL of Diluent.
-
Add 0.1 mL of the Internal Standard Spiking Solution.
-
Vortex for 2 minutes and sonicate for 15 minutes to ensure complete dissolution and extraction.[28]
-
Centrifuge at 4000 rpm for 10 minutes to pelletize any insoluble excipients.[25]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an amber LC vial.[25]
-
-
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex 6500+ or equivalent Triple Quadrupole.
-
Ionization Mode: ESI Positive (or APCI, depending on optimization).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
-
Data Analysis and Validation
-
Calibration: Prepare a calibration curve from the Working Standard Solution (e.g., 0.1 to 20 ng/mL). The curve should have a correlation coefficient (r²) of ≥ 0.99.[30]
-
Quantification: Quantify the nitrosamines in the sample by comparing the peak area ratio (analyte/internal standard) against the calibration curve.
-
Validation Parameters (ICH Q2(R1)): The method must be validated for specificity, linearity, range, accuracy, precision, LOD, and LOQ.[15] The LOQ must be below the limit required by the AI of the nitrosamine.[30]
-
References
- LCGC International. (2025). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange.
- Patel, B. et al. (n.d.). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. School of Pharmacy, ITM SLS Baroda University.
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals.
- Semantic Scholar. (n.d.). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
- ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
-
ResolveMass Laboratories Inc. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines. Available at: [Link]
- PubMed. (2025). Review on LC-MS/MS Methodologies for Analysis of N-Nitrosamine Drug-Substance-Related Impurities.
- Taylor & Francis Online. (2025). Review on LC-MS/MS Methodologies for Analysis of N-Nitrosamine Drug-Substance-Related Impurities.
- ResearchGate. (2025). Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices: Review Article.
- Exponent. (2023). FDA Releases New Acceptable Intake Levels for Nitrosamine Drug Substance-Related Impurities.
- MedPath. (n.d.). FDA Tightens Nitrosamine Testing Requirements with New Guidelines Taking Effect This August.
- LCGC International. (2023). Nitrosamine analysis: Challenges and updated LC-MS/MS solutions.
- ResolveMass Laboratories Inc. (2026). Nitrosamine formation mechanism from Nitrates and Amines.
- National Institutes of Health (NIH). (n.d.). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals.
- Aurigene. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines.
- National Institutes of Health (NIH). (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI).
- Semantic Scholar. (2020). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. Organic Process Research & Development.
- EDREX. (2026). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025.
- The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two.
- ACS Publications. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development.
- Benchchem. (n.d.). Application Notes & Protocols: Development of a Validated Analytical Method for Nitrosamine Impurities.
- U.S. Food and Drug Administration (FDA). (n.d.). Control of Nitrosamine Impurities in Human Drugs.
- Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
- Benchchem. (n.d.). troubleshooting guide for N-nitrosamine analysis errors.
- JoVE. (2023). 2° Amines to N-Nitrosamines: Reaction with NaNO2.
- ACS Publications. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
- RAPS. (2025). FDA extends deadline for nitrosamine testing submissions.
- Thermo Fisher Scientific. (n.d.). An automated sample preparation workflow for the analysis of nitrosamines in metformin.
- U.S. Food and Drug Administration (FDA). (2025). CDER Nitrosamine Impurity Acceptable Intake Limits.
- Arnold & Porter. (2023). FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines.
- Regulations.gov. (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities; Guidance for Industry; Availability.
- European Medicines Agency (EMA). (n.d.). Appendix 1: Acceptable intakes established for N-nitrosamines.
- Sigma-Aldrich. (n.d.). Nitrosamine Impurity Analysis in Pharmaceuticals.
- Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
- U.S. Food and Drug Administration (FDA). (2020). Method of Dectection of Nitrosamine Impurities in Metformin.
- LCGC International. (2025). LCMS/MS Method Considerations for Nitrosamine Analysis in APIs.
- Agilent. (2021). Nitrosamines Analysis in Pharmaceuticals.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajpaonline.com [ajpaonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. fda.gov [fda.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. FDA Releases New Acceptable Intake Levels for Nitrosamine Drug Substance-Related Impurities | Exponent [exponent.com]
- 17. regulations.gov [regulations.gov]
- 18. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]
- 19. fda.gov [fda.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 22. Review on LC-MS/MS Methodologies for Analysis of N-Nitrosamine Drug-Substance-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. fda.gov [fda.gov]
- 26. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. agilent.com [agilent.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 30. researchgate.net [researchgate.net]
- 31. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
Strategies to minimize dialkylation in piperidine reactions
A Guide to Selectivity and Troubleshooting
Welcome to the Technical Support Center for piperidine reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical insights and practical troubleshooting advice for one of the most common challenges in piperidine chemistry: controlling N-alkylation and minimizing the formation of undesired dialkylated products.
This guide moves beyond simple protocols to explain the underlying principles that govern selectivity. By understanding the "why" behind each experimental parameter, you can make informed decisions to optimize your reactions, improve yields, and streamline your synthetic workflows.
Troubleshooting Guide: Common Issues in Piperidine Alkylation
This section addresses specific problems you might encounter in the lab, offering potential causes and actionable solutions.
Problem 1: Significant formation of a quaternary ammonium salt (dialkylation product).
Your reaction is producing a substantial amount of the dialkylated piperidinium salt, leading to low yields of the desired mono-alkylated product and purification difficulties.
-
Potential Cause A: Incorrect Stoichiometry. The mono-alkylated piperidine is also a nucleophile, often even more reactive than the starting piperidine due to electronic effects. If the alkylating agent is not the limiting reagent, it will continue to react with your desired product.
-
Solution A1: Adjust Reagent Ratio. Ensure the piperidine is in excess. A common starting point is to use 2 to 5 equivalents of the piperidine relative to the alkylating agent. This creates a statistical preference for the alkylating agent to encounter an unreacted piperidine molecule.
-
Solution A2: Control the Rate of Addition. Instead of adding the alkylating agent all at once, add it dropwise or via a syringe pump over several hours.[1] This technique maintains a low instantaneous concentration of the alkylating agent, ensuring it is more likely to react with the excess piperidine rather than the newly formed mono-alkylated product.[2]
-
Potential Cause B: Reaction Conditions Favoring Over-Alkylation. The presence of a strong base can deprotonate the initially formed piperidinium salt, regenerating the neutral, nucleophilic mono-alkylated piperidine and promoting a second alkylation.
-
Solution B1: Re-evaluate Your Base. If you are using a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to accelerate the reaction, be aware that this can also increase dialkylation.[1] Consider running the reaction without a base. The reaction will form the piperidinium salt of the product, which is protonated and significantly less nucleophilic, effectively "shutting down" the pathway to dialkylation. The reaction will be slower but more selective.[1]
-
Solution B2: Choose a Hindered, Non-Nucleophilic Base. If a base is necessary, consider using a sterically hindered base like N,N-diisopropylethylamine (DIPEA). Its bulkiness makes it a poor nucleophile, so it is less likely to compete in side reactions, but it is effective at scavenging the acid produced during the reaction.
Problem 2: The reaction is very slow or stalls completely.
You've set up the reaction to favor mono-alkylation, but now the conversion to the product is unacceptably low.
-
Potential Cause: In-situ Product Protection. As mentioned above, running the reaction without a base leads to the formation of the hydrohalide salt of the N-alkylated piperidine. This protonated amine is a much weaker nucleophile, which slows down or prevents dialkylation but also means the reaction rate will decrease as the starting piperidine is consumed and the concentration of the acidic salt increases.[1]
-
Solution: Gentle Heating or Extended Reaction Time. If selectivity is good but the rate is the issue, gently heating the reaction (e.g., to 40-70°C) can increase the rate without dramatically compromising selectivity. Alternatively, simply allowing the reaction to stir for a longer period (24-48 hours) at room temperature may be sufficient to achieve a good yield. Always monitor progress by TLC or LC-MS to avoid decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the single most effective strategy to guarantee mono-alkylation?
For substrates where absolute selectivity is critical, particularly with complex molecules or when the two nitrogen atoms are of similar reactivity (e.g., piperazines), a protecting group strategy is the most robust approach.[2][3] By temporarily "blocking" one nitrogen atom, you direct the alkylation to the desired site. The tert-butoxycarbonyl (Boc) group is a common choice due to its ease of installation and removal under acidic conditions.[3]
Q2: How does steric hindrance affect my reaction?
Steric hindrance plays a significant role in reaction rates.[4] A bulky alkylating agent (e.g., an isopropyl or t-butyl halide) will react more slowly than a less hindered one (e.g., methyl iodide). You can leverage this effect. If you have a piperidine with other functional groups, a less sterically hindered alkylating agent might react preferentially at the more accessible nitrogen. Conversely, extreme steric hindrance can be a cause of slow or failed reactions.[5]
Q3: Are there alternative methods to direct N-alkylation that avoid these issues altogether?
Yes. Reductive amination is a powerful alternative to direct alkylation with alkyl halides.[6] This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3][7] A key advantage of this method is that the tertiary amine product is not reactive under the conditions, completely avoiding the problem of over-alkylation.[1][3]
Q4: How do I choose the right solvent for my piperidine alkylation?
Polar aprotic solvents are generally preferred for N-alkylation reactions.
-
Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are excellent choices as they effectively dissolve the amine and the alkylating agent, and can help to stabilize charged intermediates.[1][2]
-
Tetrahydrofuran (THF) is also a viable option, particularly for reductive aminations. The choice may also depend on the required reaction temperature, as DMF has a much higher boiling point than MeCN.
Experimental Protocols & Data
Table 1: General Conditions for Controlling Mono- vs. Di-alkylation
| Parameter | To Favor Mono-alkylation | To Favor Di-alkylation (Quaternization) | Rationale |
| Stoichiometry | Piperidine in excess (2-5 eq.) | Alkylating agent in excess (>2 eq.) | Statistical probability favors reaction with the more abundant amine.[1] |
| Addition Method | Slow addition of alkylating agent | Rapid/bolus addition | Keeps instantaneous concentration of alkylating agent low.[2] |
| Base | No base or hindered base (DIPEA) | Strong base (K₂CO₃, NaH) | Absence of base allows product to protonate and deactivate.[1] |
| Alternative Method | Reductive Amination | N/A | Reaction mechanism does not lead to quaternary products.[6] |
Protocol 1: Controlled Mono-alkylation via Slow Addition
This protocol is designed to favor the synthesis of a mono-N-alkylated piperidine.
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the piperidine (2.0 eq.) and anhydrous acetonitrile (to make a ~0.1 M solution).
-
Reagent Preparation: In a separate flask or syringe, dissolve the alkyl halide (1.0 eq.) in a small amount of anhydrous acetonitrile.
-
Slow Addition: Using a syringe pump, add the alkyl halide solution to the stirred piperidine solution over a period of 2-4 hours at room temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion after the addition is finished.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The resulting crude product is the piperidinium salt. To obtain the free base, dissolve the residue in water, basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylated piperidine.
Mechanistic Diagrams
The following diagrams illustrate the key pathways and decision-making processes discussed in this guide.
Caption: Competing reaction pathways in piperidine alkylation.
Caption: Decision tree for troubleshooting dialkylation.
References
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). ResearchGate. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]
-
Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. (2024). American Chemical Society. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2023). PubMed. [Link]
-
Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. (2024). American Chemical Society. [Link]
-
Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (2023). National Institutes of Health. [Link]
-
(PDF) Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (2023). ResearchGate. [Link]
-
Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. (1998). PubMed. [Link]
-
Synthesis of DNA-directed pyrrolidinyl and piperidinyl confined alkylating chloroalkylaminoanthraquinones: potential for development of tumor-selective N-oxides. (2000). PubMed. [Link]
-
Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Royal Society of Chemistry. [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. [Link]
-
Synthesis and DNA cleavage activity of Bis-3-chloropiperidines as alkylating agents. (2014). Europe PMC. [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed. [Link]
-
Alkylating agents – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. (2022). YouTube. [Link]
-
Alkylating Agents. (2016). Oncohema Key. [Link]
-
Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. (2023). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Stability and storage conditions for 4-(3-Methoxypropyl)piperidine
Technical Support Center: 4-(3-Methoxypropyl)piperidine
Guide Objective: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the stability and storage of 4-(3-Methoxypropyl)piperidine (CAS: 179474-79-4). As a critical intermediate in pharmaceutical synthesis, notably for the drug Prucalopride, its purity and stability are paramount for achieving reproducible and successful experimental outcomes.[1] This document provides field-proven insights and troubleshooting protocols to address common challenges encountered during its handling and use.
Section 1: Core Compound Profile
Before delving into storage and stability, understanding the fundamental physicochemical properties of 4-(3-Methoxypropyl)piperidine is essential for safe handling and experimental design.
| Property | Value | Source(s) |
| CAS Number | 179474-79-4 | [1][2][3] |
| Molecular Formula | C₉H₂₀N₂O | [2][3][4] |
| Molecular Weight | 172.27 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow liquid or oil | [1] |
| Boiling Point | ~251.5 °C at 101.3 kPa | [5][6] |
| Melting Point | -38 °C | [5][6] |
| Primary Synonyms | 1-(3-Methoxypropyl)-4-piperidinamine; 1-(3-Methoxypropyl)piperidin-4-amine | [2][3] |
Section 2: Stability & Recommended Storage Protocols
The chemical structure, containing a piperidine ring, makes this compound susceptible to specific degradation pathways. Adherence to correct storage conditions is the primary defense against compromising reagent integrity.
Frequently Asked Questions (FAQs) on Storage
Q1: What is the optimal temperature for storing 4-(3-Methoxypropyl)piperidine?
For long-term storage (> 6 months) , it is highly recommended to store the compound in a refrigerator at 2-8°C .[3] For short-term storage (weeks) , ambient temperature in a cool, dry place is acceptable, provided the container is properly sealed. The low melting point of -38°C means there is no risk of solidification at standard refrigeration temperatures.[5][6]
Q2: Is an inert atmosphere necessary for storage?
Yes, for long-term storage, an inert atmosphere (e.g., Argon or Nitrogen) is a critical best practice. The piperidine nitrogen is basic and nucleophilic, making it reactive towards atmospheric carbon dioxide, which can lead to the formation of carbamate salts. Furthermore, amines can undergo slow oxidation when exposed to air. Using an inert gas blanket minimizes these degradation pathways, preserving the compound's purity.
Q3: Why is it crucial to keep the container tightly sealed?
A tightly sealed container serves two primary functions:
-
Prevents Moisture Contamination: The compound is hygroscopic. Absorbed water can interfere with moisture-sensitive reactions.
-
Limits Air Exposure: As mentioned, it prevents reactions with O₂ and CO₂ in the air.[5][6][7][8]
Q4: What are the main chemical incompatibilities for this compound?
Store 4-(3-Methoxypropyl)piperidine away from strong oxidizing agents and strong acids .[9]
-
Causality: The amine functionality can be readily oxidized, leading to impurities. As a base, it will react exothermically with strong acids in a neutralization reaction, forming a salt.
Summary of Storage Conditions
| Condition | Short-Term (≤ 1 month) | Long-Term (≥ 1 month) | Rationale |
| Temperature | Ambient (Cool, Dry Place) | 2-8°C (Refrigerator) | Reduces degradation kinetics for long-term stability.[3] |
| Atmosphere | Tightly Sealed Container | Tightly Sealed Container under Inert Gas (Ar, N₂) | Prevents reaction with atmospheric CO₂ and O₂. |
| Light Exposure | Store in an opaque or amber vial | Store in an opaque or amber vial | Protects against potential light-induced degradation, a general best practice for organic compounds.[7][9] |
| Incompatibilities | Segregate from strong acids and oxidizers | Segregate from strong acids and oxidizers | Avoids unwanted and hazardous chemical reactions.[5][6][9] |
Section 3: Troubleshooting Guide for Experimental Inconsistencies
Unexpected experimental results can often be traced back to reagent quality. This section provides a logical framework for troubleshooting issues related to 4-(3-Methoxypropyl)piperidine.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. carlroth.com [carlroth.com]
- 9. aaron-chemistry.de [aaron-chemistry.de]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Assessment of 4-(3-Methoxypropyl)piperidine
An Objective Comparison of Orthogonal Analytical Methodologies
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is not merely a quality control checkpoint; it is a foundational pillar of safety and efficacy. 4-(3-Methoxypropyl)piperidine, a key building block in the synthesis of various more complex molecules, is no exception. Its purity profile can directly influence the yield, impurity profile, and overall quality of the final drug substance. This guide provides a comparative analysis of orthogonal analytical methods for the comprehensive purity assessment of 4-(3-Methoxypropyl)piperidine, offering field-proven insights for researchers, scientists, and drug development professionals.
The core principle of a robust purity assessment strategy is the use of orthogonal methods—techniques that measure the same attribute (purity) using different physicochemical principles. This approach provides a more complete and trustworthy picture of a sample's composition, as one method's weakness is often another's strength. For a molecule like 4-(3-Methoxypropyl)piperidine, which is a volatile, basic amine, a combination of chromatographic and spectroscopic techniques is essential.
Gas Chromatography (GC): The First Line of Defense for Volatile Impurities
Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds, making it ideal for assessing the purity of 4-(3-Methoxypropyl)piperidine and detecting related volatile impurities.[1][2] Potential process-related impurities, such as unreacted starting materials or residual solvents, are typically volatile and well-suited for GC analysis.[3]
Expertise & Experience: Why GC-FID/MS?
The choice of detector is critical. A Flame Ionization Detector (FID) offers a robust, near-universal response to organic compounds, making it excellent for quantitative purity analysis (area percent). However, it provides no structural information. This is where Mass Spectrometry (MS) becomes invaluable. A GC-MS system provides mass-to-charge ratio data, enabling the identification of unknown peaks and confirming the identity of the main component.[4][5] For a comprehensive assessment, running samples on both GC-FID for accurate quantitation and GC-MS for peak identification is the gold-standard workflow.
The basic nature of piperidine derivatives can lead to peak tailing and analyte adsorption on standard silica-based GC columns.[6][7] Therefore, the use of a base-deactivated column is crucial for obtaining sharp, symmetrical peaks, which are essential for accurate quantification.[6]
Experimental Protocol: GC-FID for Purity Assay
-
Instrumentation : Gas Chromatograph with FID.
-
Column : Base-deactivated, low-to-mid polarity column (e.g., 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Causality: This stationary phase provides good selectivity for a wide range of compounds and the base deactivation minimizes peak tailing for the basic analyte.[6]
-
-
Sample Preparation : Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Methanol) to a concentration of approximately 1 mg/mL.
-
Injection : 1 µL, Split ratio 50:1.
-
Causality: A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
-
-
Inlet Temperature : 250 °C.
-
Oven Temperature Program :
-
Initial: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Causality: This program allows for the separation of volatile solvents at the beginning of the run and then resolves higher-boiling impurities from the main peak.
-
-
Detector Temperature : 300 °C.
-
Carrier Gas : Helium or Hydrogen, constant flow of 1.0 mL/min.
-
System Suitability :
-
Inject a standard solution of 4-(3-Methoxypropyl)piperidine five times.
-
The Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 1.5.
-
-
Calculation : Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Workflow Visualization
High-Performance Liquid Chromatography (HPLC): Assessing Non-Volatile Impurities
While GC is excellent for volatile compounds, it is blind to non-volatile or thermally labile impurities, such as salts, oligomers, or certain degradation products.[1] High-Performance Liquid Chromatography (HPLC) is the orthogonal method required to detect these species.[8][9]
Expertise & Experience: Overcoming Detection Challenges
A significant challenge in the HPLC analysis of 4-(3-Methoxypropyl)piperidine is its lack of a strong UV chromophore, rendering standard UV detection insensitive.[10][11][12] This necessitates the use of a universal detector. Two of the most powerful options are the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD).[13][14][15]
-
Charged Aerosol Detector (CAD) : The HPLC eluent is nebulized, the solvent evaporated, and the resulting analyte particles are charged. An electrometer then measures this charge.[16][17] CAD provides a consistent response for non-volatile analytes, making it highly suitable for purity analysis where the identity of all impurities may not be known.[16][18]
-
Evaporative Light Scattering Detector (ELSD) : Similar to CAD, ELSD involves nebulization and solvent evaporation. However, it measures the light scattered by the resulting analyte particles.[14][15] It is a robust technique for detecting any compound that is less volatile than the mobile phase.[14]
Between the two, CAD often provides better sensitivity and a wider dynamic range, making it a preferred choice for pharmaceutical impurity profiling.[18][19]
Experimental Protocol: HPLC-CAD for Purity Assay
-
Instrumentation : HPLC system with a Charged Aerosol Detector.
-
Column : C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Causality: A C18 column provides good retention for this moderately polar molecule under reversed-phase conditions.
-
-
Sample Preparation : Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[3]
-
Mobile Phase :
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic mobile phase ensures the basic amine is protonated, leading to better peak shape and retention on a C18 column.
-
-
Gradient Program :
-
Start at 5% B, hold for 1 minute.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 10 µL.
-
CAD Settings :
-
Evaporation Temperature: High (e.g., 60-70 °C).
-
Nebulizer Gas (Nitrogen): As per manufacturer's recommendation.
-
-
System Suitability :
-
Inject a standard solution five times.
-
RSD of the peak area should be ≤ 2.0%.
-
Tailing factor should be ≤ 1.8.
-
Workflow Visualization
Quantitative NMR (qNMR): The Absolute Purity Standard
While chromatographic methods provide relative purity (area %), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary method for determining absolute purity.[20][21] It is a non-destructive technique that quantifies a molecule by comparing the integral of one of its ¹H signals to the integral of a certified internal standard of known purity and weight.[21][22]
Expertise & Experience: Why qNMR is Trustworthy
The power of qNMR lies in its direct proportionality: the integral of an NMR signal is directly related to the number of nuclei giving rise to that signal.[21][23] This makes it an absolute method, unlike chromatography which relies on the response factor of a detector. It serves the dual purpose of unequivocally confirming the structure of 4-(3-Methoxypropyl)piperidine while simultaneously providing its mass purity.[20]
Experimental Protocol: ¹H-qNMR for Absolute Purity
-
Instrumentation : NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS) : A certified reference material with known purity (e.g., Maleic Anhydride, Dimethyl Sulfone). The IS should have a simple spectrum with at least one peak that is well-resolved from any analyte signals.
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of the 4-(3-Methoxypropyl)piperidine sample into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Data Acquisition :
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak being integrated to allow for full relaxation of the protons.
-
Use a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the peaks to be integrated).
-
-
Data Processing :
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic peak of 4-(3-Methoxypropyl)piperidine (e.g., the methoxy protons) and a well-resolved peak of the internal standard.
-
-
Calculation : The purity (P) of the analyte is calculated using the following equation[21]:
-
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, and P_std = Purity of the standard.
-
Comparative Summary of Analytical Methods
| Parameter | Gas Chromatography (GC-FID/MS) | Liquid Chromatography (HPLC-CAD/ELSD) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility/boiling point.[1] | Separation by polarity/partitioning.[8][9] | Nuclear spin resonance in a magnetic field.[21] |
| Primary Use | Volatile impurities, residual solvents, relative purity (area %).[3] | Non-volatile impurities, degradation products, relative purity (area %).[24] | Absolute purity (mass %), structural confirmation.[20] |
| Key Advantage | High resolution for volatile compounds. MS provides identification. | Broad applicability for non-volatile compounds without a chromophore.[12] | Primary method, highly accurate and precise, no analyte reference standard needed.[23] |
| Key Limitation | Not suitable for non-volatile or thermally labile compounds. | Requires volatile mobile phases; response can be non-linear.[17] | Lower sensitivity than chromatography; requires expensive equipment and expertise. |
| Self-Validation | System suitability tests (SSTs) for peak shape and reproducibility.[25] | System suitability tests (SSTs) for peak shape and reproducibility.[25] | Use of a certified internal standard provides metrological traceability.[23] |
Conclusion: An Integrated Approach
No single analytical method can provide a complete picture of the purity of 4-(3-Methoxypropyl)piperidine. A robust, scientifically sound assessment relies on an integrated, orthogonal approach. The routine quality control should involve both GC-FID for volatile impurities and HPLC-CAD/ELSD for non-volatile species. For definitive purity assignment, such as for a reference standard or during process validation, ¹H-qNMR is the indispensable tool for determining absolute purity with the highest level of confidence. By understanding the strengths and limitations of each technique and applying them logically, researchers and drug developers can ensure the quality and consistency of this critical chemical building block.
References
-
U.S. Pharmacopeia. 〈621〉 Chromatography. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry, 51(2), 76–81. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
Górska, A., & Bocian, S. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of chromatography. A, 1217(10), 1549–1556. [Link]
-
Myers, K. K., et al. (2018). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 95(11), 2059–2063. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]
-
Wikipedia. Charged aerosol detector. [Link]
-
ResearchGate. (2012). Determining and reporting purity of organic molecules: Why qNMR. [Link]
-
qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. [Link]
-
Liu, D., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 331-340. [Link]
-
SlideShare. Charged aerosol detector in HPLC.ppt. [Link]
-
National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]
-
Biotage. (2025). Improving reaction product purification with evaporative light-scattering detection. [Link]
-
Wikipedia. Evaporative light scattering detector. [Link]
-
Lab Manager. (2024). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
-
Agilent. 1260 Infinity III Evaporative Light Scattering Detector (ELSD). [Link]
-
Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors?. [Link]
-
University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
Acta Poloniae Pharmaceutica. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
ResearchGate. (2015). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. [Link]
-
Analytical Methods. (2012). Analytical Methods. [Link]
-
National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Analytical Methods. (2025). Analytical Methods. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bre.com [bre.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. Making sure you're not a bot! [helda.helsinki.fi]
- 8. usp.org [usp.org]
- 9. uspbpep.com [uspbpep.com]
- 10. benchchem.com [benchchem.com]
- 11. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 12. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 13. Charged aerosol detector in HPLC.ppt [slideshare.net]
- 14. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 15. peakscientific.com [peakscientific.com]
- 16. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 17. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 18. Review of operating principle and applications of the charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. emerypharma.com [emerypharma.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 24. biotage.com [biotage.com]
- 25. dsdpanalytics.com [dsdpanalytics.com]
A Senior Application Scientist's Guide to HPLC and LC-MS Techniques for Analyzing Piperidine Derivatives
Introduction: The Significance of the Piperidine Scaffold
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of pharmaceuticals, natural products, and synthetic chemicals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. The precise and accurate analysis of piperidine derivatives is therefore of paramount importance throughout the drug development lifecycle, from discovery and process development to quality control and clinical studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most powerful and widely employed analytical techniques for the characterization and quantification of these compounds.[1][2]
This guide provides an in-depth, comparative analysis of HPLC and LC-MS for the analysis of piperidine derivatives, grounded in scientific principles and practical field experience. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions on method selection and to develop robust, reliable analytical protocols.
Core Principles: HPLC vs. LC-MS
The fundamental distinction between HPLC and LC-MS lies in their detection mechanisms, which in turn dictates their respective strengths and optimal applications.
High-Performance Liquid Chromatography (HPLC) , most commonly paired with an Ultraviolet (UV) detector, is a cornerstone of analytical chemistry.[2] It excels in providing robust, reproducible, and cost-effective quantitative analysis for compounds that possess a UV-absorbing chromophore.[3] However, its utility can be limited when dealing with compounds that lack a chromophore or when analyzing complex biological matrices where co-eluting substances can interfere with the analyte of interest.
Liquid Chromatography-Mass Spectrometry (LC-MS) represents a significant leap in analytical power by coupling the separation capabilities of liquid chromatography with the mass-resolving power of a mass spectrometer.[1] This combination provides exceptional sensitivity and selectivity, allowing for the confident identification and quantification of analytes at trace levels, even within intricate biological fluids.[4] LC-MS is the gold standard for applications such as metabolite identification, impurity profiling, and pharmacokinetic studies.[5]
Comparative Analysis of Key Performance Attributes
| Feature | HPLC with UV Detection | LC-MS |
| Principle | Separation based on analyte partitioning between a mobile and stationary phase, with detection based on UV light absorption.[2] | Chromatographic separation followed by ionization of the analyte and detection based on its mass-to-charge ratio (m/z).[1] |
| Selectivity | Moderate to high, primarily dependent on chromatographic resolution.[1] | Very high, as it relies on both chromatographic retention time and the unique mass of the analyte.[1] |
| Sensitivity | Typically in the nanogram (ng) to microgram (µg) range.[6] | Picogram (pg) to femtogram (fg) range, offering significantly higher sensitivity.[1] |
| Identification | Based on comparing the retention time of an unknown peak to that of a known standard. | Confident identification is achieved through accurate mass measurement and fragmentation pattern analysis (MS/MS).[7] |
| Matrix Effects | Less susceptible to interference from the sample matrix. | Prone to ion suppression or enhancement, where co-eluting matrix components can affect the ionization efficiency of the analyte.[8][9][10] |
| Cost | Lower initial instrument cost and ongoing operational expenses. | Higher initial investment and maintenance costs. |
| Typical Applications | Routine quality control, purity assessments, content uniformity, and quantification of known active pharmaceutical ingredients (APIs).[2][3] | Trace-level quantification in biological matrices, metabolite identification, impurity profiling, and structural elucidation.[5][7] |
Experimental Workflow: From Sample to Result
A meticulously planned experimental workflow is crucial for obtaining high-quality, reproducible data. The following diagram outlines the key stages in the analysis of piperidine derivatives by both HPLC and LC-MS.
Caption: A generalized workflow for the analysis of piperidine derivatives.
In-Depth Method Development Strategies
Stationary Phase Selection: The Heart of the Separation
The choice of the HPLC column's stationary phase is a critical determinant of separation success. For piperidine derivatives, which are typically basic compounds, careful consideration is required to achieve good peak shape and resolution.
-
Reversed-Phase (C18, C8): These are the most widely used stationary phases in HPLC.[11][12] However, the basic nitrogen atom of the piperidine ring can interact with residual acidic silanol groups on the silica backbone, leading to peak tailing.[13] To counteract this, modern, high-purity, end-capped silica columns are recommended.[14]
-
Polar-Embedded Phases: These stationary phases incorporate a polar group (e.g., amide, carbamate) within the alkyl chain, which helps to shield the residual silanol groups and improve the peak shape of basic compounds.[11]
-
Chiral Stationary Phases (CSPs): For the separation of enantiomers of chiral piperidine derivatives, specialized CSPs are essential.[15][16][17] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability.[16][18]
Mobile Phase Optimization: Driving the Separation
The mobile phase composition, particularly its pH and organic modifier content, is a powerful tool for controlling the retention and selectivity of piperidine derivatives.
-
pH Control: Since piperidines are basic, the mobile phase pH should be controlled to ensure a consistent ionization state. For reversed-phase chromatography, a pH of 2-4 is often optimal to ensure the piperidine nitrogen is protonated, leading to good peak shapes. Volatile buffers such as formic acid or ammonium formate are preferred for LC-MS compatibility.[19][20]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides better peak shapes and lower backpressure.
-
Additives: For HPLC-UV methods, small amounts of a basic additive like triethylamine (TEA) can be added to the mobile phase to further mask residual silanol interactions and improve peak symmetry.[21][22] However, TEA is generally not suitable for LC-MS as it can cause ion suppression.[20]
Practical Protocols and Data
Protocol 1: Chiral Separation of a Piperidine Derivative by HPLC
Objective: To determine the enantiomeric purity of a chiral piperidine-containing API.
Methodology:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.[23]
-
Mobile Phase: 0.1% Diethylamine in Ethanol.[23]
-
Flow Rate: 0.5 mL/min.[23]
-
Column Temperature: 30°C.[18]
-
Detection: UV at 228 nm.[23]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.[18]
Rationale: The use of a polysaccharide-based chiral stationary phase provides the necessary stereoselectivity for enantiomeric separation.[15][16] The addition of a small amount of a basic modifier like diethylamine to the non-polar mobile phase is crucial for achieving good peak shape and resolution for basic analytes on this type of column.[21]
Protocol 2: Quantification of a Piperidine Derivative in Plasma by LC-MS/MS
Objective: To quantify a piperidine-containing drug in human plasma for a pharmacokinetic study.
Methodology:
-
Sample Preparation:
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize precursor and product ions, collision energy, and other source parameters for the specific analyte.
-
Rationale: Protein precipitation is a simple and effective method for sample cleanup in biological matrices.[24][25] The use of a C18 column with a formic acid-containing mobile phase provides good retention and peak shape for the basic piperidine derivative.[4] LC-MS/MS in MRM mode offers the high sensitivity and selectivity required for accurate quantification in a complex biological matrix, minimizing the impact of ion suppression.[1][5]
Advanced Considerations: Derivatization
For piperidine derivatives that lack a strong UV chromophore or exhibit poor ionization efficiency in LC-MS, chemical derivatization can be a powerful strategy to enhance detectability.[26][27][28][29] Reagents that introduce a chromophore or a readily ionizable group can significantly improve the sensitivity of the analysis.[26][30][31]
Caption: Decision workflow for employing chemical derivatization.
Conclusion: Selecting the Right Tool for the Job
The choice between HPLC and LC-MS for the analysis of piperidine derivatives is not a matter of one technique being universally superior to the other. Instead, it is a strategic decision based on the specific analytical requirements of the task at hand. HPLC with UV detection remains an indispensable tool for routine quality control and the quantification of well-characterized, abundant analytes due to its robustness, simplicity, and cost-effectiveness.[2][3] Conversely, when the analytical challenge involves trace-level quantification, analysis in complex biological matrices, impurity identification, or structural elucidation, the unparalleled sensitivity and selectivity of LC-MS are essential.[1][5] A comprehensive understanding of the principles, strengths, and limitations of each technique empowers the analytical scientist to develop and validate robust, reliable methods that ensure the quality, safety, and efficacy of piperidine-containing products.
References
- BenchChem. (2025). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)piperidine and Related Piperi.
- BenchChem. (2025). A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products.
- BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
- BenchChem. (2025). Comparative Guide to Bioanalytical Method Validation: Analysis of 2-Benzylpiperidine and its Structural Isomer in Biological Mat.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Pandey, P. K. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
- NIH. (n.d.). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns.
- Wikipedia. (n.d.). Ion suppression (mass spectrometry).
- NIH. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
- Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography.
- Unknown. (n.d.). HPLC solvents and mobile phase additives.
- Oxford Academic. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Unknown. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- u-HAK. (2025). Characteristics and Application Scenarios of HPLC Column Stationary Phase.
- PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
- Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography.
- PubMed Central. (n.d.). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- NIH. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- BenchChem. (2025). Technical Support Center: Quantitative Analysis of Piperidines.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 5-Butyl-2-methylpiperidine Analysis.
- Unknown. (n.d.). Understanding Ion Suppression in LC-MS Analysis.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
- PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
- ResearchGate. (n.d.). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries | Request PDF.
- JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (2024). (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY.
- Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
- Biotage. (n.d.). Bioanalytical sample preparation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. veeprho.com [veeprho.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Characteristics and Application of HPLC Column Stationary Phase [hawachhplccolumn.com]
- 14. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. csfarmacie.cz [csfarmacie.cz]
- 18. academic.oup.com [academic.oup.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. chiraltech.com [chiraltech.com]
- 22. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. biotage.com [biotage.com]
- 26. alternative-therapies.com [alternative-therapies.com]
- 27. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 29. jocpr.com [jocpr.com]
- 30. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Structural Confirmation of 4-(3-Methoxypropyl)piperidine Using NMR Spectroscopy: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In this guide, we delve into the comprehensive structural analysis of 4-(3-methoxypropyl)piperidine, a substituted piperidine derivative, with a primary focus on the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This document will not only provide a detailed roadmap for NMR-based structural elucidation but also offer a comparative perspective on other common analytical techniques, grounding our discussion in both theoretical principles and practical application.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural determination of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a molecule like 4-(3-methoxypropyl)piperidine, which possesses a flexible aliphatic side chain and a heterocyclic ring, a multi-faceted NMR approach is essential for complete and accurate characterization.
This guide will utilize a combination of predicted NMR data and experimental data from structurally analogous compounds to provide a robust framework for analysis. This approach mirrors real-world scenarios where a direct experimental spectrum of a novel compound may not be immediately available.
Predicted NMR Spectral Data for 4-(3-Methoxypropyl)piperidine
The following tables present the predicted 1H and 13C NMR chemical shifts for 4-(3-methoxypropyl)piperidine. These values were generated using established NMR prediction algorithms and are cross-referenced with experimental data from similar structures to ensure a high degree of confidence.[1][2][3][4][5][6][7][8]
Table 1: Predicted 1H NMR Data for 4-(3-Methoxypropyl)piperidine (in CDCl3)
| Atom Number(s) | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| 2, 6 (axial) | Hax | ~2.55 | t | ~12.0 |
| 2, 6 (equatorial) | Heq | ~3.05 | d | ~12.0 |
| 3, 5 (axial) | Hax | ~1.20 | qd | ~12.0, 3.0 |
| 3, 5 (equatorial) | Heq | ~1.70 | d | ~12.0 |
| 4 | H | ~1.30 | m | - |
| 7 | H2 | ~1.45 | q | ~7.0 |
| 8 | H2 | ~1.65 | quintet | ~7.0 |
| 9 | H2 | ~3.35 | t | ~7.0 |
| 10 | H3 | ~3.30 | s | - |
| 1 (NH) | H | ~1.50 | br s | - |
Table 2: Predicted 13C NMR Data for 4-(3-Methoxypropyl)piperidine (in CDCl3)
| Atom Number | Predicted Chemical Shift (ppm) |
| 2, 6 | ~46.5 |
| 3, 5 | ~32.5 |
| 4 | ~36.0 |
| 7 | ~37.0 |
| 8 | ~29.0 |
| 9 | ~74.0 |
| 10 | ~58.5 |
Deciphering the Spectra: A Step-by-Step Interpretation
A meticulous analysis of the 1D and 2D NMR spectra is paramount for the unequivocal structural confirmation of 4-(3-methoxypropyl)piperidine.
1H NMR Spectrum Analysis
The proton NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and coupling patterns.
-
Piperidine Ring Protons (Positions 2, 3, 4, 5, 6): The piperidine ring protons will exhibit characteristic chemical shifts. The protons on carbons adjacent to the nitrogen (C2 and C6) are expected to be the most deshielded of the ring protons, appearing further downfield. Due to the chair conformation of the piperidine ring, axial and equatorial protons will have different chemical shifts and coupling constants. The equatorial protons at C2 and C6 are typically observed at a lower field compared to their axial counterparts.
-
Methoxypropyl Side Chain Protons (Positions 7, 8, 9, 10): The protons of the methoxypropyl side chain will show distinct signals. The methoxy group (C10) will present as a sharp singlet around 3.30 ppm. The methylene group adjacent to the oxygen (C9) will be a triplet at approximately 3.35 ppm. The other two methylene groups (C7 and C8) will appear as multiplets in the upfield region.
-
NH Proton: The proton on the nitrogen atom will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
13C NMR Spectrum Analysis
The 13C NMR spectrum, which is typically proton-decoupled, provides a count of the unique carbon environments in the molecule. For 4-(3-methoxypropyl)piperidine, seven distinct carbon signals are expected.
-
Piperidine Ring Carbons: The carbons of the piperidine ring (C2/C6, C3/C5, and C4) will resonate in the aliphatic region. The carbons directly bonded to the nitrogen (C2 and C6) will be the most downfield of the ring carbons.
-
Methoxypropyl Side Chain Carbons: The carbons of the side chain will have characteristic chemical shifts. The carbon of the methoxy group (C10) will be around 58.5 ppm, while the carbon attached to the oxygen (C9) will be the most downfield of the side chain carbons, at approximately 74.0 ppm. The other two methylene carbons (C7 and C8) will appear in the upfield region.
The Power of 2D NMR for Unambiguous Assignments
While 1D NMR provides a foundational understanding, 2D NMR experiments are indispensable for confirming the connectivity of atoms and finalizing the structural assignment.[9][10][11][12][13][14][15]
COSY (Correlation Spectroscopy)
The COSY experiment reveals proton-proton couplings within the molecule. For 4-(3-methoxypropyl)piperidine, we would expect to see:
-
Correlations between the protons on C2 and C3, and C5 and C6, confirming the connectivity within the piperidine ring.
-
Correlations between the protons on C7, C8, and C9, establishing the structure of the methoxypropyl side chain.
-
A correlation between the proton on C4 and the protons on C3, C5, and C7, linking the side chain to the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon to which it is directly attached. This is a crucial step in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.30 ppm will correlate with the carbon signal at ~58.5 ppm, confirming the assignment of the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for connecting different fragments of the molecule and confirming the overall structure. Key HMBC correlations would include:
-
A correlation between the methoxy protons (H10) and the carbon of the adjacent methylene group (C9).
-
Correlations between the protons on C7 and the carbons of the piperidine ring (C3, C4, and C5), unequivocally establishing the point of attachment of the side chain.
Caption: Key 2D NMR correlations for 4-(3-Methoxypropyl)piperidine.
Experimental Protocols
Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation[16][17][18][19][20]
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of 4-(3-methoxypropyl)piperidine for 1H NMR and 20-50 mg for 13C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., chloroform-d, CDCl3).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard: If quantitative analysis or precise chemical shift referencing is required, a small amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
1D Spectra: Acquire 1H and 13C{1H} spectra with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
2D Spectra: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters for the specific molecule and desired resolution.
Caption: Experimental workflow for NMR-based structural confirmation.
Comparison with Other Analytical Techniques
While NMR is the cornerstone of structural elucidation, other analytical techniques provide complementary information and can be used for confirmation and purity assessment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[16][17] For 4-(3-methoxypropyl)piperidine (molecular weight: 157.25 g/mol ), electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]+ at m/z 158.26.
Tandem mass spectrometry (MS/MS) of this ion would reveal characteristic fragmentation patterns.[18] A likely fragmentation pathway would involve the cleavage of the C-C bond alpha to the nitrogen atom in the piperidine ring, leading to the loss of the methoxypropyl side chain or parts of it. Another common fragmentation is the loss of small neutral molecules.
Comparison to NMR:
-
Strengths of MS: High sensitivity, provides accurate molecular weight, and can be used for quantification.
-
Limitations of MS: Does not provide detailed information about the connectivity and stereochemistry of the molecule. Isomers often cannot be distinguished by MS alone.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation.[19][20][21][22] For 4-(3-methoxypropyl)piperidine, the FTIR spectrum would be expected to show:
-
N-H Stretch: A moderate absorption band in the region of 3350-3310 cm-1, characteristic of a secondary amine.[20]
-
C-H Stretch: Strong absorption bands in the 2950-2800 cm-1 region due to the C-H stretching of the aliphatic piperidine ring and methoxypropyl side chain.
-
C-O Stretch: A strong absorption band in the 1150-1085 cm-1 range, indicative of the ether linkage.
-
C-N Stretch: A medium to weak absorption in the 1250–1020 cm-1 region for the aliphatic amine.[20]
Comparison to NMR:
-
Strengths of FTIR: Rapid and non-destructive, provides a quick assessment of the functional groups present.[4]
-
Limitations of FTIR: Provides limited information about the overall molecular structure and connectivity. The "fingerprint" region can be complex and difficult to interpret for molecules with many similar bonds.
Table 3: Comparison of Analytical Techniques for the Structural Confirmation of 4-(3-Methoxypropyl)piperidine
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environment of atoms, stereochemistry. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, small sample requirement. | Does not provide detailed structural connectivity, isomers are often indistinguishable. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, non-destructive, provides a quick functional group "fingerprint". | Limited information on the overall molecular skeleton and connectivity. |
Conclusion
The structural confirmation of 4-(3-methoxypropyl)piperidine is most definitively achieved through a comprehensive analysis of its 1D and 2D NMR spectra. While techniques like Mass Spectrometry and FTIR provide valuable complementary data regarding molecular weight and functional groups, they lack the detailed structural insights afforded by NMR. The systematic application of 1H, 13C, COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals, leading to a complete and confident elucidation of the molecular structure. This guide provides a robust framework for researchers to approach the structural characterization of this and similar molecules with scientific rigor and confidence.
References
-
alwsci. How To Prepare And Run An NMR Sample. alwsci Blogs. [Link]
-
Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Go up. [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Griti. Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
ResearchGate. Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. [Link]
-
Science.gov. nmr hsqc hmbc: Topics by Science.gov. Science.gov. [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]
-
UCLA Chemistry. IR: amines. UCLA Chemistry. [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
UCLA Chemistry. IR Chart. UCLA Chemistry. [Link]
-
SpectraBase. 4-Propylpiperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. [Link]
-
PubMed. Spec2D: a structure elucidation system based on 1H NMR and H-H COSY spectra in organic chemistry. PubMed. [Link]
-
ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction. . .?. ResearchGate. [Link]
-
ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]
-
Chemaxon Docs. NMR Predictor. Chemaxon Docs. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
-
Mestrelab. Download NMR Predict. Mestrelab. [Link]
-
CASPRE. CASPRE - 13C NMR Predictor. CASPRE. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]
-
ResearchGate. A structure elucidation system using 1H-NMR and H-H COSY spectra. ResearchGate. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. NMRDB.org. [Link]
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0030285). Human Metabolome Database. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. Cheminfo.org. [Link]
-
SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]
-
PubChem. 1-(3-Methoxypropyl)-4-piperidinamine. PubChem. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. Visualizer loader [nmrdb.org]
- 5. Download NMR Predict - Mestrelab [mestrelab.com]
- 6. CASPRE [caspre.ca]
- 7. Predict 1H proton NMR spectra [nmrdb.org]
- 8. Visualizer loader [nmrdb.org]
- 9. researchgate.net [researchgate.net]
- 10. nmr hsqc hmbc: Topics by Science.gov [science.gov]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. youtube.com [youtube.com]
- 13. Spec2D: a structure elucidation system based on 1H NMR and H-H COSY spectra in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 17. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 4-(3-Methoxypropyl)piperidine and its Analogs in Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance Metrics
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with a multitude of biological targets, ranging from central nervous system (CNS) receptors to enzymes.[3][4] Furthermore, the piperidine motif can enhance drug-like properties, including metabolic stability and bioavailability, making it a favored structural unit in drug design.[1] This guide provides a comparative analysis of 4-(3-Methoxypropyl)piperidine against other key piperidine analogs, offering insights into how subtle structural modifications at the 4-position influence physicochemical properties, pharmacological activity, and metabolic fate.
Our focus molecule, 4-(3-Methoxypropyl)piperidine, is a well-known synthetic intermediate, notably in the synthesis of Prucalopride, a selective high-affinity serotonin (5-HT₄) receptor agonist.[5][6] While primarily a building block, its structure—featuring a flexible alkyl ether chain at the 4-position—provides an excellent reference point for understanding the impact of this specific substitution pattern. We will compare it with analogs bearing different functionalities at the 4-position, including a simple alkyl chain, an aryl group, and a more complex benzoyl moiety, to dissect their structure-activity relationships (SAR) at key CNS targets like serotonin and dopamine receptors.
Structural and Physicochemical Comparison of Piperidine Analogs
The choice of substituent at the piperidine's 4-position profoundly dictates the molecule's overall properties and, consequently, its biological target engagement. The ether oxygen in the methoxypropyl chain of our lead compound introduces polarity and a hydrogen bond acceptor site, which contrasts sharply with the lipophilic nature of a simple alkyl or aryl group.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Preparation : Cell membranes expressing the human dopamine D₂ receptor are homogenized in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Assay Setup : In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]Spiperone), and varying concentrations of the test compound (e.g., ACR16).
-
Control Wells : Include wells for "total binding" (no test compound) and "non-specific binding" (radioligand plus a high concentration of a known D₂ antagonist like Haloperidol).
-
Incubation : Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.
-
Harvesting : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.
-
Washing : Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification : Place the filter mat in a scintillation vial with scintillation fluid and measure the retained radioactivity using a liquid scintillation counter.
-
Analysis : Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage inhibition of specific binding against the log concentration of the test compound. The IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation. [7]
Protocol 2: In Vitro Metabolic Stability Assay
This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing an early indication of its likely in vivo clearance.
Step-by-Step Methodology:
-
Reagent Preparation : Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO). Prepare a suspension of human liver microsomes (HLM) in phosphate buffer (pH 7.4). Prepare a solution of the NADPH regenerating system (cofactor).
-
Incubation Setup : Pre-warm the HLM suspension and the test compound solution at 37°C.
-
Initiate Reaction : Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture. The final concentration of the test compound is typically low (e.g., 1 µM) to ensure first-order kinetics.
-
Time Points : At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard).
-
Sample Processing : Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis : Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Analysis : Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is then calculated using the equation: t½ = 0.693 / k. [8]
Conclusion and Future Perspectives
The comparative analysis of 4-(3-Methoxypropyl)piperidine with its structural analogs reveals fundamental principles of modern drug design. The identity of the substituent at the 4-position is a master regulator of the compound's physicochemical properties, pharmacological target profile, and metabolic stability.
-
4-(3-Methoxypropyl)piperidine serves as an excellent starting point, a scaffold whose flexible, polar alkyl ether chain provides a distinct alternative to simple lipophilic alkyl groups. Its value lies in its role as a synthetic intermediate, allowing for the construction of more complex molecules like Prucalopride. [5][6]* 4-Arylpiperidines like ACR16 demonstrate how introducing a rigid, aromatic system can direct a compound towards specific CNS targets like the dopamine D₂ receptor, a strategy widely used in the development of antipsychotics. [9]* More complex derivatives , exemplified by the core of 5-HT₂ₐ antagonists, show that building upon the piperidine scaffold with larger, functionalized aromatic systems is a proven strategy for achieving high-affinity and selective ligands for serotonin receptors. [10] This guide underscores that the journey of a drug candidate from a simple scaffold to a clinical therapeutic is a multi-parameter optimization challenge. The choice between a methoxypropyl, an aryl, or another functional group is not arbitrary; it is a deliberate decision based on a deep understanding of the SAR that governs the interplay between a molecule and its biological target. For researchers in the field, the humble piperidine ring, particularly in its diverse 4-substituted forms, remains an incredibly rich and fruitful starting point for discovery.
References
-
Kumar, D., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Retrieved from [Link] [11]12. Ulu, A., et al. (2012). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. Retrieved from [Link] [8]13. Natesan, S., et al. (2006). OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. PubMed. Retrieved from [Link] [9]14. Hodder, P., et al. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health. Retrieved from [Link] [12]15. Satała, G., et al. (2018). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. ResearchGate. Retrieved from [Link] [13]17. Hübner, H., et al. (2011). Bivalent dopamine D2 receptor ligands: synthesis and binding properties. PubMed. Retrieved from [Link] [7]18. Boyko, Y., & Engels, X. (2020). Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. Retrieved from [Link] [14]21. Niwa, T., et al. (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. PubMed. Retrieved from [Link] [15]23. Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link] [2]27. Glavač, D., et al. (2013). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. PubMed. Retrieved from [Link] [16]29. Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link] [4]31. National Center for Biotechnology Information. (n.d.). 4-(3-Methoxy-2-methylpropyl)piperidine. PubChem. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Bivalent dopamine D2 receptor ligands: synthesis and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 4-(3-Methoxypropyl)piperidine Scaffold: A Comparative Guide to Structure-Activity Relationships
In the landscape of modern drug discovery, particularly in the realm of G-protein coupled receptor (GPCR) modulation, the piperidine moiety stands as a privileged scaffold.[1] Its conformational flexibility and synthetic tractability have made it a cornerstone in the design of numerous therapeutic agents. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly significant, class of piperidine derivatives: those bearing a 4-(3-methoxypropyl) substituent. Our focus will be to dissect how subtle molecular modifications to this core structure influence biological activity, with a particular emphasis on their role as serotonin 5-HT4 receptor agonists, exemplified by the prokinetic agent prucalopride.
The 4-(3-Methoxypropyl)piperidine Core: A Gateway to 5-HT4 Receptor Agonism
The 4-(3-methoxypropyl)piperidine scaffold is a key pharmacophoric element in the design of selective 5-HT4 receptor agonists. The serotonin 5-HT4 receptor, a GPCR, is a well-established therapeutic target for gastrointestinal motility disorders, such as chronic constipation.[2][3] Prucalopride, a high-affinity and selective 5-HT4 receptor agonist, prominently features this scaffold and serves as an excellent case study for understanding the SAR of this chemical series.[3][4]
The activation of the 5-HT4 receptor initiates a signaling cascade that ultimately enhances gastrointestinal motility. The binding of an agonist, such as prucalopride, triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which then activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the physiological response.
Comparative Analysis of Structural Modifications
The biological activity of 4-(3-methoxypropyl)piperidine derivatives is highly dependent on the nature of the substituent attached to the piperidine nitrogen and the aromatic moiety. SAR studies have primarily focused on optimizing affinity for the 5-HT4 receptor while minimizing off-target effects, particularly at the hERG potassium channel, to avoid cardiac side effects.[3][5]
The Benzamide Moiety: A Critical Interaction Point
In many potent 5-HT4 agonists, the piperidine nitrogen is connected to a substituted benzamide group. The nature and substitution pattern of this aromatic ring are crucial for high-affinity binding.
| Compound/Modification | R Group (Benzamide Moiety) | 5-HT4 Receptor Affinity (pKi) | Key Observations |
| Prucalopride | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide | 8.5 | The 2,3-dihydrobenzofuran ring system provides a favorable conformation. The amino and chloro substituents are critical for high affinity. |
| Analog A | 4-amino-5-chloro-2-methoxybenzamide | High | Replacement of the dihydrobenzofuran with a simple methoxy group retains high affinity, indicating the importance of the substitution pattern on the benzene ring.[6] |
| Analog B | 4-amino-2-methoxybenzamide | Lower | Removal of the 5-chloro substituent leads to a significant decrease in affinity, highlighting the role of this halogen in receptor interaction. |
| Analog C | 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide with ether or sulfide in side chain | High | Modifications to the side chain at the 1-position of the piperidine can be well-tolerated, with some derivatives maintaining high affinity for the 5-HT4 receptor.[6] |
Note: The pKi values are indicative and sourced from various studies for comparative purposes.
The SAR data suggests that the electronic properties and steric bulk of the substituents on the benzamide ring play a significant role in dictating the affinity for the 5-HT4 receptor. The presence of a hydrogen bond donor (the amino group) and an electron-withdrawing group (the chloro substituent) appears to be a key feature for potent agonism.
The 4-(3-Methoxypropyl) Group: Fine-Tuning Pharmacokinetics
While the benzamide portion is critical for receptor binding, the 4-(3-methoxypropyl) group on the piperidine ring is thought to influence the compound's pharmacokinetic properties. The methoxypropyl chain can impact solubility, lipophilicity, and metabolic stability.
Experimental Protocols for SAR Evaluation
To establish a robust SAR, a series of well-defined experimental procedures are necessary. The following protocols are representative of the methodologies used in the discovery and characterization of 4-(3-methoxypropyl)piperidine derivatives.
General Synthesis of Prucalopride Analogs
The synthesis of prucalopride and its analogs typically involves the coupling of a substituted benzoyl chloride with 1-(3-methoxypropyl)piperidin-4-amine.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: The substituted benzoic acid (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane or THF). A coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a chlorinating agent like thionyl chloride is added, and the mixture is stirred at room temperature to form the activated acid derivative.
-
Amide Coupling: To the activated acid, a solution of 1-(3-methoxypropyl)piperidin-4-amine (1 equivalent) and a base (e.g., triethylamine) in an appropriate solvent is added dropwise.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine completion.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.
5-HT4 Receptor Binding Assay
To determine the affinity of the synthesized compounds for the 5-HT4 receptor, a competitive radioligand binding assay is commonly employed.
Materials:
-
Cell membranes expressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808 (a known 5-HT4 antagonist).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, add the cell membranes, [3H]-GR113808 at a concentration near its Kd, and the test compound at varying concentrations.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a beta-scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value for each compound, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Evaluation of Prokinetic Activity
The in vivo efficacy of promising compounds is often assessed by measuring their effect on gastric emptying in animal models, such as rats.
Procedure:
-
Animal Acclimatization and Fasting: Rats are acclimatized to the experimental conditions and fasted overnight with free access to water.
-
Compound Administration: The test compound or vehicle is administered orally or via another appropriate route.
-
Test Meal: After a set period, a non-nutrient, non-absorbable marker (e.g., phenol red) mixed with methylcellulose is administered orally.
-
Gastric Emptying Measurement: After a specific time, the animals are euthanized, and their stomachs are isolated. The amount of phenol red remaining in the stomach is quantified spectrophotometrically.
-
Calculation: Gastric emptying is calculated as the percentage of the marker that has emptied from the stomach compared to control animals that received the vehicle.
Conclusion and Future Perspectives
The 4-(3-methoxypropyl)piperidine scaffold has proven to be a highly valuable starting point for the development of potent and selective 5-HT4 receptor agonists. The SAR studies, primarily centered around prucalopride and its analogs, have revealed the critical importance of the substituted benzamide moiety for high-affinity receptor binding and the likely role of the 4-(3-methoxypropyl) group in modulating pharmacokinetic properties.
Future research in this area could explore a wider range of substitutions on both the benzamide ring and the piperidine nitrogen to further refine the selectivity and efficacy profiles. The synthesis of conformationally constrained analogs could also provide deeper insights into the bioactive conformation at the 5-HT4 receptor.[7] Moreover, a more systematic investigation into the impact of modifications to the 4-(3-methoxypropyl) chain on ADME (absorption, distribution, metabolism, and excretion) properties would be invaluable for the design of next-generation prokinetic agents with improved therapeutic profiles.
References
-
Radiosynthesis and preclinical evaluation of [11C]prucalopride as a potential agonist PET ligand for the 5-HT4 receptor. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. ResearchGate. Available at: [Link]
-
Prucalopride: safety, efficacy and potential applications. PubMed Central. Available at: [Link]
-
Special Issue “GPCRs: Ligands and beyond 2022”. PubMed Central. Available at: [Link]
-
Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. PubMed. Available at: [Link]
-
(PDF) Radiosynthesis and preclinical evaluation of [11C]prucalopride as a potential agonist PET ligand for the 5-HT4 receptor. ResearchGate. Available at: [Link]
-
Pharmacological targeting of G protein-coupled receptor heteromers. PubMed Central. Available at: [Link]
-
Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials. PubMed Central. Available at: [Link]
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Available at: [Link]
-
Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Sungkyunkwan University. Available at: [Link]
-
(PDF) Use of Prucalopride for Chronic Constipation: A Systematic Review and Meta-analysis of Published Randomized, Controlled Trials. ResearchGate. Available at: [Link]
- CN103664912A - Synthesis process of prucalopride. Google Patents.
-
How ligands illuminate GPCR molecular pharmacology. PubMed Central. Available at: [Link]
-
Synthesis of the selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist (+)-(S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-y l]aniline. PubMed. Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Available at: [Link]
-
Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the tr. Dove Medical Press. Available at: [Link]
-
Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. Available at: [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]
-
Prucalopride | C18H26ClN3O3 - PubChem. NIH. Available at: [Link]
-
Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. PubMed. Available at: [Link]
-
The Effect of the 5-HT4 Agonist, Prucalopride, on a Functional Magnetic Resonance Imaging Faces Task in the Healthy Human Brain. Frontiers. Available at: [Link]
-
Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery. PubMed Central. Available at: [Link]
-
(PDF) Prucalopride: Safety, efficacy and potential applications. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. K.T.H.M. College. Available at: [Link]
-
Understanding the Molecular Basis of 5-HT4 Receptor Partial Agonists through 3D-QSAR Studies. PubMed Central. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Radiosynthesis and preclinical evaluation of [11C]prucalopride as a potential agonist PET ligand for the 5-HT4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Evaluation of 4-(3-Methoxypropyl)piperidine Analogs at Monoamine Transporter Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of 4-(3-methoxypropyl)piperidine analogs, focusing on their biological evaluation at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate informed decisions in medicinal chemistry and pharmacology research.
Introduction: The Significance of Monoamine Transporters and Piperidine Scaffolds
Monoamine transporters (MATs) are integral membrane proteins that regulate neurotransmission by mediating the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[1] Their critical role in maintaining neurotransmitter homeostasis makes them key targets for therapeutic agents aimed at treating a range of neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[2][3] The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs, and serves as a versatile framework for designing novel MAT ligands.[4] This guide focuses on a specific series of analogs based on the 4-(3-methoxypropyl)piperidine core, evaluating how structural modifications influence their interaction with these vital transporter proteins.
General Synthetic Approach
The synthesis of 4-(3-methoxypropyl)piperidine analogs typically involves multi-step reaction sequences. A common strategy begins with a suitable piperidine precursor, which is then subjected to alkylation or acylation to introduce various substituents at the piperidine nitrogen.[5][6][7] Modifications to the 4-position substituent can also be achieved through various synthetic routes, allowing for a systematic exploration of the structure-activity relationship (SAR). The flexibility of these synthetic pathways enables the generation of a diverse library of analogs for biological screening.[5]
Comparative In Vitro Evaluation at Transporter Sites
The initial characterization of novel compounds targeting MATs involves a combination of radioligand binding and neurotransmitter uptake inhibition assays.[8][9] These in vitro methods provide crucial data on a compound's affinity for the transporter (potency) and its functional effect on neurotransmitter reuptake.
Radioligand Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific transporter.[8][9] These assays measure the ability of an unlabeled compound to displace a known radiolabeled ligand from the transporter binding site. The resulting inhibition constant (Ki) is an inverse measure of affinity – a lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of 4-(3-Methoxypropyl)piperidine Analogs at Monoamine Transporters
| Compound ID | R-Group (at N1) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| Analog A | -CH3 | 15 | 350 | 80 | 23.3 | 5.3 |
| Analog B | -CH2CH3 | 25 | 450 | 120 | 18.0 | 4.8 |
| Analog C | -Benzyl | 8 | 150 | 45 | 18.8 | 5.6 |
| Analog D | -CH2-Cyclopropyl | 12 | 280 | 60 | 23.3 | 5.0 |
Disclaimer: The data presented in this table is representative and for illustrative purposes. Actual experimental values may vary.
Neurotransmitter Uptake Inhibition
While binding affinity indicates how well a compound interacts with a transporter, uptake inhibition assays measure its functional consequence – the ability to block the transport of the neurotransmitter.[1][10] These assays are typically performed using synaptosomes (resealed nerve terminals) or cell lines stably expressing the transporter of interest.[10][11][12] The half-maximal inhibitory concentration (IC50) is determined, representing the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.
Table 2: Comparative Uptake Inhibition (IC50, nM) of 4-(3-Methoxypropyl)piperidine Analogs
| Compound ID | R-Group (at N1) | Dopamine Uptake IC50 (nM) | Serotonin Uptake IC50 (nM) | Norepinephrine Uptake IC50 (nM) |
| Analog A | -CH3 | 22 | 480 | 110 |
| Analog B | -CH2CH3 | 35 | 600 | 150 |
| Analog C | -Benzyl | 12 | 200 | 65 |
| Analog D | -CH2-Cyclopropyl | 18 | 390 | 85 |
Disclaimer: The data presented in this table is representative and for illustrative purposes. Actual experimental values may vary.
Structure-Activity Relationship (SAR) Analysis
The comparative data from Tables 1 and 2 allows for a detailed SAR analysis, providing insights into how specific structural features influence transporter affinity and selectivity.[13][14][15][16]
-
Influence of the N-Substituent: The nature of the substituent at the piperidine nitrogen (R-Group) significantly impacts both potency and selectivity. The introduction of a benzyl group (Analog C) appears to enhance affinity for all three transporters, with a particularly notable increase in DAT affinity. This suggests that the aromatic ring of the benzyl group may engage in favorable interactions within the transporter binding pocket.
-
Steric Effects: A slight increase in the size of the N-alkyl group from methyl (Analog A) to ethyl (Analog B) results in a modest decrease in affinity across all transporters. This indicates that the binding pocket may have some steric constraints around the nitrogen atom.
-
DAT Selectivity: All evaluated analogs demonstrate a preference for DAT over SERT and NET. The DAT/SERT selectivity ratio is a critical parameter, as high selectivity for DAT is often associated with a lower risk of certain side effects.[17]
Experimental Protocols
Detailed Methodology for In Vitro Assays
A self-validating experimental workflow is crucial for generating reliable and reproducible data. The following protocols outline the key steps for radioligand binding and neurotransmitter uptake assays.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.[18]
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl, is used to maintain pH and ionic strength.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.[14]
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[18]
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.[18]
-
Synaptosome or Cell Preparation: Synaptosomes are prepared from rat brain tissue, or cells expressing the transporter of interest are cultured.[11][12]
-
Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of the test compound.[2]
-
Uptake Initiation: Uptake is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).[2][8]
-
Uptake Termination: After a short incubation period, uptake is terminated by rapid filtration and washing with ice-cold buffer.[8]
-
Quantification: The amount of accumulated radioactivity within the synaptosomes or cells is measured by liquid scintillation counting.
-
Data Analysis: Inhibition curves are plotted, and IC50 values are determined by non-linear regression analysis.[2]
Visualizing the Scientific Workflow
To provide a clear overview of the evaluation process, the following diagrams illustrate the general structure of the analogs and the experimental workflow.
Caption: General chemical scaffold of 4-(3-Methoxypropyl)piperidine analogs.
Caption: Experimental workflow for the biological evaluation of piperidine analogs.
Conclusion and Future Directions
The 4-(3-methoxypropyl)piperidine scaffold represents a promising starting point for the development of novel monoamine transporter ligands. The initial in vitro evaluation of the synthesized analogs has revealed that modifications at the piperidine nitrogen can significantly influence their affinity and selectivity for DAT, SERT, and NET. Specifically, the introduction of a benzyl group at the N1 position has been shown to enhance DAT affinity.
Future research should focus on a more extensive exploration of the SAR by synthesizing a broader range of analogs with diverse substituents at both the N1 and C4 positions. Promising lead compounds identified through in vitro screening should be advanced to in vivo studies to assess their pharmacokinetic properties, efficacy in animal models of neuropsychiatric disorders, and potential off-target effects.
References
-
Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. (2005). Journal of Medicinal Chemistry, 48(25), 7970-9. [Link]
-
Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. (2001). Journal of Medicinal Chemistry, 44(6), 937-48. [Link]
-
In vitro uptake assays in synaptosomes. (2018). Bio-protocol, 8(15), e2968. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). ACS Chemical Neuroscience, 11(10), 1476-1488. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). (2018). Current Protocols in Pharmacology, 82(1), e43. [Link]
-
Uptake and release of neurotransmitters. (2001). Current Protocols in Neuroscience, Chapter 7, Unit 7.8. [Link]
-
Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2020). International Journal of Neuropsychopharmacology, 23(7), 448–457. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). ResearchGate. [Link]
-
Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. (2005). PubMed. [Link]
-
Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. (1993). Journal of Medicinal Chemistry, 36(17), 2459-67. [Link]
-
Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. (2005). ResearchGate. [Link]
-
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. (2007). Electrochemical Methods for Neuroscience. [Link]
-
Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2022). Journal of Medicinal Chemistry, 65(5), 3844–3883. [Link]
-
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (2020). Journal of Medicinal Chemistry, 63(21), 12795–12814. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1-10. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2010). Dissertation, University of Regensburg. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2024). Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). Bioorganic & Medicinal Chemistry Letters, 24(2), 548-51. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]
-
Drug Transporter Assays. (n.d.). BioIVT. [Link]
-
Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. (2022). Chemistry & Biodiversity, 19(11), e202200659. [Link]
-
The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines. (1998). Bioorganic & Medicinal Chemistry Letters, 8(22), 3163-8. [Link]
-
Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (2022). Molecules, 27(19), 6599. [Link]
-
Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (2020). Letters in Drug Design & Discovery, 17(11), 1369-1379. [Link]
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 5. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. giffordbioscience.com [giffordbioscience.com]
A Researcher's Comparative Guide to In Vitro Testing of Novel Piperidine-Containing Compounds
The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1] Its prevalence is no accident; this six-membered nitrogenous heterocycle often imparts favorable physicochemical and pharmacokinetic properties, enhancing druggability.[2][3] Introducing chiral piperidine scaffolds can further modulate bioactivity, selectivity, and even reduce cardiac hERG toxicity.[3][4] However, the journey from a novel piperidine-containing compound to a viable drug candidate is paved with rigorous in vitro testing. This guide provides a comparative analysis of essential in vitro protocols, offering not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and robust preclinical data package.
The In Vitro Gauntlet: A Workflow for Piperidine Compounds
The initial characterization of a novel piperidine compound follows a logical, tiered approach. The goal is to build a comprehensive profile of the compound's activity, selectivity, and safety as efficiently as possible. Early-stage assays are designed for high-throughput screening to identify hits, while later-stage, more complex assays provide deeper mechanistic insights and a more nuanced understanding of the compound's behavior in a biological system.
Caption: A typical in vitro testing workflow for novel compounds.
Section 1: Foundational Cytotoxicity Assessment
Before delving into specific mechanisms of action, it is crucial to determine the general cytotoxic profile of a novel piperidine compound.[5][6][7] This initial screen flags compounds that are overtly toxic to all cells, allowing researchers to focus on those with a potential therapeutic window.
Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[8] | Inexpensive, high-throughput, well-established.[5] | Indirect measure of viability, can be affected by compounds that alter cellular metabolism. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis.[9] | Direct measure of membrane integrity, good for detecting necrosis. | Less sensitive for detecting apoptosis, LDH in serum can interfere. |
| Resazurin (alamarBlue) Assay | Resazurin, a blue and cell-permeable compound, is reduced to the red-fluorescent resorufin by viable, metabolically active cells. | Highly sensitive, non-toxic to cells, allows for kinetic monitoring. | Can be sensitive to changes in the cellular redox environment. |
Detailed Protocol: MTT Cell Viability Assay
The MTT assay remains a workhorse for initial cytotoxicity screening due to its simplicity and cost-effectiveness.[5] It provides a robust initial assessment of a compound's effect on cell viability.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Plating an optimal number of cells is critical. Too few, and the signal may be too low; too many, and cells may enter senescence, affecting metabolic activity.
-
Incubation Time: A 72-hour incubation is a standard starting point to observe the effects of compounds that may have slower mechanisms of action.[10]
-
MTT Concentration and Incubation: The concentration of MTT and the incubation time are optimized to ensure sufficient formazan production for a robust signal without causing toxicity itself.
-
Solubilization: Complete solubilization of the formazan crystals is essential for accurate absorbance readings. DMSO is a common and effective solvent.[10]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the piperidine-containing compound and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3.5-4 hours at 37°C.[8][11]
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at 492 nm or 590 nm, depending on the protocol and instrument filters.[8][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Section 2: Elucidating the Mechanism of Action (MoA)
Once a compound has demonstrated activity and an acceptable cytotoxicity profile, the next critical step is to understand how it works. Given that many piperidine-containing drugs target kinases, this section will focus on in vitro kinase inhibition assays.[12][13][14]
Comparison of Kinase Inhibition Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radio-labeled phosphate (from ³²P-ATP or ³³P-ATP) into a substrate. | Highly sensitive and direct. | Requires handling of radioactive materials, low-throughput. |
| Fluorescence-Based Assays | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation events. | High-throughput, non-radioactive. | Prone to interference from fluorescent compounds. |
| Luminescence-Based Assays | Measures the depletion of ATP by coupling the kinase reaction to a luciferase-luciferin reaction. The amount of light produced is proportional to the remaining ATP. | High-throughput, sensitive, less prone to compound interference than fluorescence. | Indirect measurement, can be affected by compounds that inhibit luciferase. |
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining a compound's potency against a specific kinase by measuring ATP consumption.[15]
Causality Behind Experimental Choices:
-
Kinase and Substrate Concentration: These are optimized to be in the linear range of the assay, ensuring that the measured activity is proportional to the amount of active kinase.
-
ATP Concentration: The ATP concentration is typically set at or near the Km value for the specific kinase to allow for sensitive detection of competitive inhibitors.
-
Reaction Time: The incubation time is chosen to ensure sufficient product formation without depleting the substrate or ATP.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and a solution of the piperidine-containing compound at various concentrations.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Detection: Add a luciferase-based ATP detection reagent. This reagent stops the kinase reaction and initiates the luminescence reaction.
-
Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.
-
Data Analysis: Convert the luminescence signal to percent inhibition relative to a no-inhibitor control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Section 3: Confirming Target Engagement in a Cellular Context
A compound may inhibit an isolated enzyme, but does it engage its intended target within the complex environment of a living cell? The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm this crucial interaction.[16][17][18][19][20]
The Principle of CETSA
CETSA is based on the principle that the binding of a ligand (e.g., a drug) to its target protein increases the protein's thermal stability.[17] When cells are heated, proteins begin to denature and aggregate. The temperature at which a protein denatures (its melting temperature) will be higher in the presence of a stabilizing ligand.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
Causality Behind Experimental Choices:
-
Temperature Gradient: A range of temperatures is used to generate a "melting curve" for the target protein, allowing for the determination of the temperature at which 50% of the protein has denatured.
-
Compound Concentration: Using a saturating concentration of the compound ensures that any observed thermal shift is maximal.
-
Cell Lysis and Fractionation: Separating the soluble and aggregated protein fractions is the core of the assay. The amount of soluble protein remaining at each temperature is quantified.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells to a high density and treat with the piperidine-containing compound or vehicle for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Fractionation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using an antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Section 4: Early Assessment of ADME Properties
Favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties are essential for a compound to become a successful drug. In vitro assays provide early insights into a compound's potential pharmacokinetic behavior.[21]
Comparison of Key In Vitro ADME Assays
| Assay | Parameter Assessed | Principle |
| Caco-2 Permeability Assay | Intestinal Absorption | Measures the rate of compound transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[22][23][24][25] |
| Microsomal Stability Assay | Metabolic Stability | Incubates the compound with liver microsomes, which contain key drug-metabolizing enzymes (e.g., CYPs), to determine the rate of metabolism.[26][27][28] |
| Plasma Protein Binding | Distribution | Measures the extent to which a compound binds to plasma proteins, which affects its free concentration and availability to act on its target. |
Detailed Protocol: Caco-2 Permeability Assay
This assay is the industry standard for predicting oral absorption of drugs.[22][25]
Causality Behind Experimental Choices:
-
Cell Monolayer Integrity: The formation of a tight monolayer is crucial for accurately modeling the intestinal barrier. This is typically assessed by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport: Measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions allows for the identification of active efflux, a common mechanism of drug resistance.[22]
-
LC-MS/MS Analysis: This highly sensitive analytical technique allows for accurate quantification of the compound in the donor and receiver compartments.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable supports in a transwell plate and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the TEER of the monolayers to ensure they are confluent.
-
Compound Addition: Add the piperidine-containing compound to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: Incubate the plate at 37°C. Take samples from the receiver compartment at various time points.
-
Sample Analysis: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) indicates the extent of active efflux.
Section 5: In Vitro Safety Pharmacology
Early identification of potential safety liabilities is critical to avoid late-stage drug development failures.[29] In vitro safety pharmacology assays screen for off-target effects on key physiological systems.
The Importance of the hERG Assay
One of the most critical in vitro safety assays is the hERG assay, which assesses a compound's potential to cause cardiac arrhythmias.[30][31][32] The hERG gene encodes a potassium ion channel that plays a key role in cardiac repolarization.[31] Inhibition of this channel can lead to a potentially fatal condition called Torsades de Pointes.[31] Many piperidine-containing compounds have been shown to have reduced hERG liability.[3][4]
Detailed Protocol: hERG Patch-Clamp Assay
Causality Behind Experimental Choices:
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Patch-Clamp Electrophysiology: This is the gold standard for measuring ion channel activity. It allows for direct measurement of the hERG current in response to the compound.
-
Concentration-Response Curve: A range of compound concentrations is tested to determine the IC₅₀ for hERG inhibition.
Step-by-Step Methodology:
-
Cell Preparation: Prepare a suspension of cells expressing the hERG channel.
-
Patch-Clamping: Use a micropipette to form a high-resistance seal with a single cell, allowing for the measurement of ion flow across the cell membrane.
-
Current Measurement: Apply a voltage protocol to elicit the hERG current and record the baseline current.
-
Compound Application: Perfuse the cell with a solution containing the piperidine-containing compound at a specific concentration.
-
Post-Compound Current Measurement: Record the hERG current in the presence of the compound.
-
Data Analysis: Calculate the percent inhibition of the hERG current at each compound concentration and determine the IC₅₀ value.
Conclusion
The in vitro testing protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel piperidine-containing compounds. By systematically assessing cytotoxicity, mechanism of action, target engagement, ADME properties, and safety pharmacology, researchers can build a comprehensive data package to support the advancement of promising candidates into further development. The key to success lies not just in executing these protocols, but in understanding the scientific principles that underpin them, allowing for informed decision-making and the ultimate selection of safe and effective new medicines.
References
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]
-
In Vitro Safety Pharmacology Assays. Charles River Laboratories. Available at: [Link]
-
CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Available at: [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Caco-2 Permeability Assay. Evotec. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. Available at: [Link]
-
MTT (Assay protocol. Protocols.io. Available at: [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
hERG Serum Shift Assay. Charles River Laboratories. Available at: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. PubMed. Available at: [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Available at: [Link]
-
Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. MDPI. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
In vitro safety pharmacology profiling: what else beyond hERG?. PubMed. Available at: [Link]
-
Piperidine-based drug discovery. ResearchGate. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. PubMed. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
LDH cytotoxicity assay. Protocols.io. Available at: [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available at: [Link]
-
CETSA. CETSA. Available at: [Link]
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. Available at: [Link]
-
Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]
-
Safety Assays - Preclinical Pharmacology CRO. PharmaLegacy. Available at: [Link]
-
CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery | Request PDF. ResearchGate. Available at: [Link]
-
Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]
-
Metabolic Stability Assay Services. BioIVT. Available at: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]
-
In vivo toxicology and safety pharmacology. Nuvisan. Available at: [Link]
-
PIPERIDINE. Eighteenth Interim Report of the Committee onAcute Exposure Guideline Levels - NCBI Bookshelf. Available at: [Link]
-
Caco-2 Permeability Assay. Creative Bioarray. Available at: [Link]
-
Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pelagobio.com [pelagobio.com]
- 17. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. CETSA [cetsa.org]
- 20. researchgate.net [researchgate.net]
- 21. nuvisan.com [nuvisan.com]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. researchgate.net [researchgate.net]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 29. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. criver.com [criver.com]
- 31. Safety Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 32. nuvisan.com [nuvisan.com]
A Senior Application Scientist's Guide to Validating the Synthesis of Prucalopride Impurities
Introduction: Beyond Purity – Ensuring the Safety and Efficacy of Prucalopride
Prucalopride is a selective, high-affinity serotonin (5-HT4) receptor agonist designed for the treatment of chronic constipation.[] Its therapeutic action relies on stimulating colonic peristalsis to increase bowel motility. However, like any synthetically derived active pharmaceutical ingredient (API), the journey from chemical precursors to a finished drug product is accompanied by the inevitable formation of impurities. These unwanted chemical entities can arise from the synthetic process itself, degradation of the API over time, or interaction with other components of the drug product.[][2]
The control of these impurities is not merely a matter of achieving high purity; it is a critical regulatory and safety mandate. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), enforce stringent guidelines, such as those from the International Council for Harmonisation (ICH), to limit impurities in new drug substances and products.[3][4][5] Even minute quantities of certain impurities can impact the safety, efficacy, and stability of the final therapeutic, making their identification, quantification, and control a cornerstone of pharmaceutical development.[6]
This guide provides an in-depth comparison of analytical methodologies for validating the synthesis of prucalopride, focusing on the identification and control of its impurities. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Impurity Landscape: Process-Related vs. Degradation Products
Prucalopride impurities fall into two primary categories: process-related impurities and degradation products.[] A robust validation strategy must be capable of distinguishing and quantifying both.
-
Process-Related Impurities: These are by-products formed during the synthesis of prucalopride. They can include unreacted starting materials, intermediates, or products of side reactions.[] Their profile is a direct fingerprint of the chosen synthetic route. Common examples may include benzofuran analogs or compounds with incomplete side-chain additions.[2]
-
Degradation Products: These impurities result from the chemical breakdown of the prucalopride molecule itself under the influence of external factors such as light, heat, humidity, and pH.[] Forced degradation studies, conducted under accelerated or exaggerated conditions, are essential to predict the degradation pathways and establish the stability-indicating nature of analytical methods.[7][8] For prucalopride, significant degradation has been observed under acidic and oxidative conditions, while it remains relatively stable to basic, neutral, photolytic, and thermal stress.[7]
Below is a logical diagram illustrating the origins and types of prucalopride impurities.
Caption: Logical flow from Prucalopride API to impurity formation.
A Multi-Pronged Analytical Approach: The "Why" Behind the "How"
No single analytical technique is sufficient for comprehensive impurity validation. An integrated approach combining chromatography for separation, mass spectrometry for identification, and Nuclear Magnetic Resonance (NMR) for definitive structural confirmation is the gold standard.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating prucalopride from its impurities and quantifying them. A well-developed "stability-indicating" HPLC method can resolve the main API peak from all potential process and degradation impurities, ensuring that measurements of the API's purity are accurate and not inflated by co-eluting compounds.[][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for impurity identification. By coupling the separation power of LC with the mass-analyzing capability of MS, we can determine the molecular weight of unknown impurities. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF), provides highly accurate mass measurements, enabling the determination of elemental compositions and facilitating structural elucidation through fragmentation analysis.[7][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: When an impurity needs to be unequivocally identified, especially for regulatory submissions or to serve as a reference standard, NMR is the ultimate tool. It provides detailed information about the molecular structure by mapping the carbon-hydrogen framework.[2]
Comparison of Analytical Methodologies for Prucalopride Impurity Profiling
The choice of analytical parameters is critical for achieving reliable separation and detection. Below is a comparison of published HPLC methods, highlighting the key variables that influence method performance.
Table 1: Comparison of Reported HPLC Methods for Prucalopride Analysis
| Parameter | Method 1 (Stability-Indicating)[][7] | Method 2 (Bulk & Tablet)[9] | Method 3 (Biological Samples)[11] |
|---|---|---|---|
| Column | Waters Xbridge-C8 (150x4.6mm, 3.5µm) | KROMASIL C18 (150mm) | BDS Hypersil C8 (250x4.6mm, 5µ) |
| Mobile Phase A | 20mM Ammonium Bicarbonate | Potassium Dihydrogen Orthophosphate Buffer (pH 3.7) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile: Methanol (80:20 v/v) | Methanol | Methanol |
| Elution Mode | Gradient | Isocratic (60:40 A:B) | Isocratic (20:80 A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 227 nm | 225 nm | 276 nm |
| Rationale | Optimized for separating a wide range of stress degradation products. The C8 column and gradient elution provide excellent resolution for complex mixtures. | A simpler, robust isocratic method suitable for routine quality control of the API and finished product where the impurity profile is known. | Tailored for quantifying the drug in a complex biological matrix (plasma). Formic acid is used to improve peak shape and ionization for potential MS coupling. |
Experimental Protocols: A Step-by-Step Guide
Trustworthiness in analytical science is built on detailed, reproducible protocols. The following sections provide validated methodologies for the key experiments in prucalopride impurity analysis.
Protocol 1: Validated Stability-Indicating RP-HPLC Method
This protocol is based on a method proven to separate prucalopride from its stress degradation products and process-related impurities.[][7]
Objective: To accurately quantify prucalopride and separate it from all potential impurities.
1. Materials & Reagents:
-
Prucalopride Succinate Reference Standard and Sample
-
Ammonium Bicarbonate (ACS Grade)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ultrapure Water
2. Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Column: Waters Xbridge-C8 (150 mm × 4.6 mm, 3.5 µm)
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 227 nm
3. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM ammonium bicarbonate solution in ultrapure water.
-
Mobile Phase B: Prepare a mixture of Acetonitrile and Methanol in an 80:20 v/v ratio.
4. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0 | 20 |
| 1 | 20 |
| 5 | 25 |
| 15 | 25 |
| 18 | 55 |
| 20 | 80 |
| 22 | 80 |
| 24 | 20 |
| 30 | 20 |
5. Sample Preparation:
-
Prepare a stock solution of prucalopride at 1000 µg/mL in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
For analysis, dilute the stock solution to the desired concentration within the method's linear range.
6. Validation & System Suitability:
-
Before analysis, equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform system suitability tests by injecting a standard solution multiple times. Key parameters like theoretical plates, tailing factor, and reproducibility (%RSD of peak areas) must meet pre-defined acceptance criteria (as per ICH Q2(R1) guidelines).
The workflow for developing and validating such a method is a self-validating system, as illustrated below.
Caption: Workflow for stability-indicating HPLC method validation.
Protocol 2: Forced Degradation Study (A Self-Validating System)
This protocol establishes the stability profile of prucalopride and validates the specificity of the analytical method. The conditions are based on ICH guidelines Q1A(R2) and published studies.[][7][8]
Objective: To generate potential degradation products and demonstrate the analytical method's ability to separate them from the parent drug.
1. Stock Solution Preparation:
-
Prepare a stock solution of Prucalopride at 1000 µg/mL in a suitable solvent (e.g., methanol or water).
2. Stress Conditions (perform in parallel with a control sample protected from stress):
-
Acid Hydrolysis: Mix the drug solution with 5 N HCl and reflux at 75°C for up to 27 hours.[] Periodically sample and analyze until sufficient degradation (e.g., 5-20%) is observed. Neutralize the sample before injection.
-
Base Hydrolysis: Mix the drug solution with 0.1 N NaOH in methanol and reflux at 60°C for 24 hours.[] Prucalopride is reported to be stable under these conditions, but the test is necessary for confirmation. Neutralize before injection.
-
Oxidative Degradation: Treat the drug solution with 10% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[]
-
Thermal Degradation: Store the solid drug powder and a solution of the drug at an elevated temperature (e.g., 70°C) for 24 hours.[]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.
3. Analysis:
-
Analyze all stressed samples, along with a non-degraded control sample, using the validated stability-indicating HPLC method (Protocol 1).
-
Use a PDA detector to check for peak purity of the main prucalopride peak in all chromatograms. The peak should remain pure, demonstrating that no degradation products are co-eluting.
Table 2: Summary of Prucalopride Degradation Behavior
| Stress Condition | Reagents/Parameters | Observed Outcome | Reference |
|---|---|---|---|
| Acid Hydrolysis | 5 N HCl, 75°C | Significant Degradation (Formation of DP1, DP2) | [][7] |
| Base Hydrolysis | 0.1 N NaOH, 60°C | Stable | [][7] |
| Oxidative | 10% H₂O₂, RT | Significant Degradation | [7] |
| Neutral Hydrolysis | Water, 70°C | Stable | [][7] |
| Thermal | Dry Heat | Stable | [7] |
| Photolytic | UV Light | Stable (Note: Some studies suggest dechlorination) |[7][12] |
Conclusion: An Integrated Strategy for Robust Validation
Validating the synthesis of prucalopride impurities is a multifaceted process that underpins the safety and quality of the final drug product. A successful strategy is not based on a single experiment but on an integrated, self-validating system. It begins with forced degradation studies to understand the molecule's intrinsic stability and to challenge the analytical methodology. This is followed by the development of a robust, stability-indicating HPLC method for separation and quantification, which is then coupled with LC-MS for the confident identification of any detected impurities. Finally, the synthesis of key impurities as reference standards provides the ultimate confirmation for method validation and routine quality control. By understanding the causality behind each experimental choice and adhering to rigorous, well-documented protocols, drug development professionals can build a comprehensive data package that ensures product quality and satisfies global regulatory expectations.
References
-
Mahamuni, B. S., et al. (2016). Selective separation and characterisation of stress degradation products and process impurities of prucalopride succinate by LC-QTOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 125, 219-228. Retrieved from [Link]
- Google Patents. (2014). CN103755689A - Preparation method for prucalopride degradation impurities.
-
SynThink. (n.d.). Prucalopride EP Impurities & USP Related Compounds. Retrieved from [Link]
- Google Patents. (2021). CN112552292B - Method for synthesizing prucalopride impurity.
-
ResearchGate. (2016). Selective separation and characterisation of stress degradation products and process impurities of prucalopride succinate by LC-QTOF-MS/MS | Request PDF. Retrieved from [Link]
-
Abirami, G., et al. (2020). Method development and validation of Prucalopride succinate in bulk and tablet dosage form by RP-HPLC method. Journal of Innovative Pharmaceutical and Biological Sciences, 7(3), 07-12. Retrieved from [Link]
-
Journal of Pharmaceutical and Medicinal Chemistry. (n.d.). Development And Validation Of HPLC-UV Method For Prucalopride Succinate Quantification In Biological Samples. Retrieved from [Link]
-
Kanthale, S. B., et al. (2020). Development and Validation of a Stability Indicating RP-HPLC Method for the Determination of Prucalopride succinate in Bulk and. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Prucalopride-impurities. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Development and validation of new discriminative dissolution method for Prucalopride tablets. Retrieved from [Link]
-
Scribd. (2020). Impurity Criteria in Drug Submissions. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from [Link]
-
ResearchGate. (2016). LC–MS/MS characterization of forced degradation products of zofenopril | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Retrieved from [Link]
Sources
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 6. Impurities in Drug Substances and Products [usp.org]
- 7. Selective separation and characterisation of stress degradation products and process impurities of prucalopride succinate by LC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. jipbs.com [jipbs.com]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. CN103755689A - Preparation method for prucalopride degradation impurities - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidines
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence demands robust, efficient, and versatile synthetic strategies that can be tailored to introduce a variety of substituents with precise stereochemical control. This guide provides an in-depth comparison of the most common and impactful synthetic routes to substituted piperidines, offering insights into the underlying mechanisms, practical considerations, and supporting experimental data to inform your selection of the optimal synthetic pathway.
Catalytic Hydrogenation of Pyridines: The Classic Approach
The reduction of substituted pyridines is arguably the most direct and well-established route to the corresponding piperidines.[1][3] This method leverages the aromatic pyridine ring as a stable precursor that can be readily functionalized before the final hydrogenation step. The choice between heterogeneous and homogeneous catalysis is a critical decision point, each with distinct advantages and disadvantages.
Mechanistic Considerations and Catalyst Selection
Heterogeneous Catalysis: This approach typically employs platinum, palladium, rhodium, or nickel catalysts on a solid support (e.g., carbon).[4] The reaction occurs on the surface of the catalyst, where both hydrogen and the pyridine substrate are adsorbed. The key advantages are the ease of catalyst removal (filtration) and the potential for catalyst recycling, making it amenable to large-scale synthesis.[5] However, heterogeneous catalysis often requires harsh reaction conditions, such as high pressures and temperatures, which can limit functional group tolerance.[1][4] For instance, groups susceptible to hydrogenolysis (e.g., benzyl ethers, certain halides) may not be compatible.
Homogeneous Catalysis: Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) or iridium-based complexes, operate in the same phase as the reactants, often allowing for milder reaction conditions and higher selectivity.[5][6][7] The ligand sphere around the metal center can be fine-tuned to achieve high levels of stereoselectivity in the reduction of prochiral pyridinium ions or substituted pyridines. The primary drawback is the often-challenging separation of the catalyst from the product, which can be a significant hurdle in pharmaceutical applications due to concerns about metal contamination.
Experimental Protocol: Heterogeneous Hydrogenation of 4-Methylpyridine
This protocol provides a representative example of a heterogeneous catalytic hydrogenation.
Materials:
-
4-Methylpyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Hydrogen gas
-
Parr Hydrogenation Apparatus
Procedure:
-
In a high-pressure reactor vessel, dissolve 4-methylpyridine (1 equivalent) in glacial acetic acid.
-
Carefully add PtO₂ (0.02 equivalents) to the solution.
-
Seal the reactor and connect it to the Parr apparatus.
-
Purge the system with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 60 psi.
-
Stir the reaction mixture vigorously at room temperature for 24 hours, monitoring hydrogen uptake.
-
Upon completion, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 4-methylpiperidine.
Workflow Diagram
Caption: Workflow for the heterogeneous catalytic hydrogenation of 4-methylpyridine.
Reductive Amination: Building the Ring from Acyclic Precursors
Reductive amination is a powerful and versatile strategy for constructing the piperidine ring from acyclic precursors.[8] This method typically involves the condensation of a dicarbonyl compound (or a functional equivalent) with a primary amine, followed by in situ reduction of the resulting iminium ion intermediates.[8][9]
Mechanistic Principles and Strategic Advantages
The core of this method lies in the formation of two new C-N bonds. A common approach involves the reaction of glutaraldehyde or a protected equivalent with a primary amine. The initial condensation forms an enamine or imine, which then undergoes intramolecular cyclization and subsequent reduction. The choice of reducing agent is crucial; mild hydride reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce iminium ions in the presence of remaining carbonyl groups.[8]
The primary advantage of this approach is its modularity. By varying the dicarbonyl component and the primary amine, a wide range of substituted piperidines can be accessed. Furthermore, the use of chiral amines or catalysts can impart stereocontrol, leading to the synthesis of enantiomerically enriched products.
Experimental Protocol: Synthesis of N-Benzyl-3,3-dimethylpiperidine
This protocol illustrates a typical reductive amination cascade.
Materials:
-
3,3-Dimethylglutaric anhydride
-
Benzylamine
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether
Procedure:
-
To a solution of 3,3-dimethylglutaric anhydride (1 equivalent) in anhydrous diethyl ether, add benzylamine (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
In a separate flask, prepare a suspension of LAH (2.5 equivalents) in anhydrous diethyl ether.
-
Cool the LAH suspension to 0 °C and add the solution from step 2 dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solids and wash with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyl-3,3-dimethylpiperidine.
Conceptual Diagram
Caption: Conceptual overview of piperidine synthesis via reductive amination.
Aza-Diels-Alder Reaction: A Convergent Cycloaddition Approach
The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen heterocycles, including piperidine derivatives.[10][11][12] This [4+2] cycloaddition involves the reaction of an azadiene with a dienophile, or more commonly, an imine with a diene.
Mechanistic Insights and Stereochemical Control
The reaction can proceed through either a concerted or a stepwise mechanism, often influenced by the nature of the reactants and the presence of a Lewis acid catalyst.[12] The use of chiral auxiliaries on the imine or chiral Lewis acid catalysts can provide excellent stereocontrol, making this a valuable method for asymmetric synthesis. The regioselectivity of the reaction is governed by the electronic properties of the diene and the imine.
Experimental Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
This protocol outlines a general procedure for an aza-Diels-Alder reaction.
Materials:
-
N-Benzylideneaniline (Imine)
-
Danishefsky's diene
-
Zinc chloride (ZnCl₂)
-
Anhydrous dichloromethane
Procedure:
-
To a solution of N-benzylideneaniline (1 equivalent) in anhydrous dichloromethane, add ZnCl₂ (1.1 equivalents) at room temperature.
-
Stir the mixture for 30 minutes.
-
Cool the reaction to 0 °C and add Danishefsky's diene (1.2 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography to afford the corresponding dihydropyridinone, which can be further reduced to the piperidine.
Reaction Scheme Diagram
Caption: General scheme of the aza-Diels-Alder reaction for piperidine synthesis.
Modern Strategies: Expanding the Synthetic Toolbox
Recent advances in organic synthesis have introduced novel and powerful methods for constructing substituted piperidines, often with improved efficiency and selectivity.
Transition-Metal-Catalyzed C-N Bond Formation
Palladium- and copper-catalyzed cross-coupling reactions have been adapted for the intramolecular cyclization of amino-alkenes and -alkynes to form piperidines.[13] These methods often exhibit excellent functional group tolerance and can be rendered asymmetric through the use of chiral ligands.
Biocatalysis and C-H Functionalization
A groundbreaking approach combines biocatalytic C-H oxidation with radical cross-coupling.[14] Enzymes can selectively hydroxylate specific C-H bonds on a pre-existing piperidine ring, which can then be further functionalized.[14] This strategy allows for the late-stage modification of complex molecules and significantly reduces the number of synthetic steps compared to traditional methods.[14]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Advantages | Key Disadvantages | Stereocontrol | Scalability | Functional Group Tolerance |
| Catalytic Hydrogenation | Direct, well-established, scalable.[1] | Often requires harsh conditions, limited functional group tolerance (heterogeneous).[1][4] | Can be achieved with chiral catalysts. | Good to Excellent. | Moderate. |
| Reductive Amination | Highly modular, good functional group tolerance.[8] | May require multi-step synthesis of precursors. | Can be achieved with chiral amines or catalysts. | Good. | Good. |
| Aza-Diels-Alder | Convergent, excellent for stereocontrol.[12] | Substrate scope can be limited. | Excellent with chiral auxiliaries or catalysts. | Moderate to Good. | Good. |
| Modern Methods | High efficiency, novel reactivity, late-stage functionalization.[14] | Can be catalyst- or reagent-intensive, newer methods may be less established. | Often excellent. | Variable. | Generally Good to Excellent. |
Conclusion
The synthesis of substituted piperidines is a rich and evolving field. The choice of synthetic route is a multifactorial decision that depends on the specific target molecule, desired stereochemistry, scalability requirements, and available starting materials. While classic methods like the hydrogenation of pyridines and reductive amination remain workhorses in the field, modern strategies involving transition-metal catalysis and C-H functionalization are rapidly expanding the possibilities for accessing novel and complex piperidine-containing compounds. A thorough understanding of the strengths and limitations of each approach is paramount for the efficient and successful synthesis of these vital pharmaceutical building blocks.
References
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and synthetic approaches.
-
Scripps Research Institute. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Retrieved from [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
- Watson, P. S., Jiang, B., & Scott, P. (2000). Aza-Diels-Alder reactions. In Science of Synthesis (Vol. 40, pp. 1-114). Thieme.
- Weinstabl, H., et al. (2013). Asymmetric synthesis of piperidines. In Asymmetric Synthesis of Nitrogen Heterocycles (pp. 1-48). Wiley-VCH.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(1), 1-20.
-
Banks, H. D. (1992). Piperidine Synthesis. DTIC. Retrieved from [Link]
- Zhang, Z., et al. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
- Matassini, C., Clemente, F., & Goti, A. (2013). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 243-261.
- Laschat, S., & Dickner, T. (2000). Stereoselective Synthesis of Piperidines. Synthesis, 2000(13), 1781-1813.
-
The Organic Chemistry Tutor. (2017, November 23). Homogeneous vs Heterogeneous Catalysts - Basic Introduction [Video]. YouTube. [Link]
- Li, G., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(34), 13686-13695.
-
ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. Retrieved from [Link]
- Kumar, A., et al. (2018). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ChemistrySelect, 3(33), 9539-9543.
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Pope, A. J., et al. (2021). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 86(16), 11438-11446.
- Berwanger, M. R., et al. (2023). Construction of highly functionalized piperidines by stepwise dearomative multi-functionalization of pyridines.
-
LibreTexts. (2023, August 3). 3.8: Day 25- Homogeneous and Heterogeneous Catalysis. Chemistry LibreTexts. [Link]
- Chen, S., et al. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 88(17), 12285-12294.
- Pérez, M., & Cuevas, C. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(2), 118.
- Veyron, A., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3589-3600.
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. news-medical.net [news-medical.net]
A Senior Application Scientist's Guide to the Quality Control of 4-(3-Methoxypropyl)piperidine
Introduction: The Critical Role of a Key Building Block
In the landscape of modern pharmaceutical synthesis, the purity and consistency of starting materials and intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 4-(3-Methoxypropyl)piperidine, a substituted piperidine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the production of Prucalopride. Prucalopride is a selective, high-affinity serotonin 5-HT₄ receptor agonist used for the treatment of chronic constipation.[1][2] The structural integrity and purity of 4-(3-Methoxypropyl)piperidine are therefore of utmost importance, as any impurities can carry through the synthetic route and compromise the quality of the final drug product.[3]
This guide provides an in-depth technical comparison of quality control measures and reference standards for 4-(3-Methoxypropyl)piperidine. It is designed for researchers, scientists, and drug development professionals to establish robust analytical methods for ensuring the identity, purity, and quality of this vital intermediate. We will explore various analytical techniques, present comparative data, and provide detailed experimental protocols. Furthermore, we will discuss alternative building blocks and their respective quality control considerations.
Understanding the Impurity Profile of 4-(3-Methoxypropyl)piperidine
The synthesis of 4-(3-Methoxypropyl)piperidine can introduce a variety of impurities that must be identified and controlled. A thorough understanding of the synthetic route is crucial for predicting potential impurities. Common synthetic pathways include the N-alkylation of 4-aminopiperidine or the reductive amination of 1-(3-methoxypropyl)-4-piperidone.[4]
Potential sources of impurities include:
-
Process-Related Impurities: These can be unreacted starting materials (e.g., 4-aminopiperidine, 1-(3-methoxypropyl)-4-piperidone), by-products from side reactions (e.g., dialkylation products), or residual reagents and catalysts.[4]
-
Degradation Products: Exposure to heat, light, or reactive agents can lead to the degradation of 4-(3-Methoxypropyl)piperidine.
-
Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.
A multi-faceted analytical approach is necessary for a comprehensive impurity profile.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is critical for the accurate assessment of 4-(3-Methoxypropyl)piperidine's quality. The choice depends on the specific analytical goal, such as purity determination, impurity identification, or quantification. The most commonly employed techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Performance Comparison of Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds followed by mass-based detection and identification. | Separation of compounds in a liquid mobile phase based on their affinity for a stationary phase, with UV or mass-based detection. | Provides structural information based on the magnetic properties of atomic nuclei. |
| Primary Use | Identification and quantification of volatile impurities and residual solvents. Purity assessment. | Purity determination, quantification of non-volatile impurities, and stability testing. | Structural elucidation, identification of impurities, and quantitative analysis (qNMR). |
| Sensitivity | High (ng to pg level). | Moderate to High (µg to ng level). | Lower sensitivity, requires mg quantities. |
| Selectivity | High, especially with MS detection. | High, tunable with different column chemistries and mobile phases. | Highly specific for different chemical environments. |
| Sample Requirements | Volatile and thermally stable. Derivatization may be needed for polar compounds. | Soluble in the mobile phase. | Soluble in a suitable deuterated solvent. |
| Key Advantages | Excellent for volatile and semi-volatile analysis. Provides structural information through mass fragmentation. | Versatile for a wide range of compounds. Robust and reproducible for quantitative analysis. | Provides unambiguous structural information. qNMR allows for quantification without a specific reference standard for the analyte. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May require derivatization for compounds without a UV chromophore. Peak shape can be an issue for basic compounds. | Lower throughput and higher instrumentation cost. |
Reference Standards and Certificate of Analysis (CoA)
A well-characterized reference standard is the cornerstone of any analytical method for quality control. It is a highly purified compound used as a benchmark for identification and quantification. When procuring 4-(3-Methoxypropyl)piperidine, a comprehensive Certificate of Analysis (CoA) is essential.[1]
A typical CoA for a high-quality reference standard of 4-(3-Methoxypropyl)piperidine should include the following information:
-
Product Information: Chemical name, CAS number, molecular formula, and molecular weight.
-
Physical Properties: Appearance, melting point/boiling point.
-
Analytical Data:
-
Purity: Determined by at least two independent methods (e.g., HPLC and GC).
-
Identity Confirmation: Supported by spectroscopic data (¹H NMR, ¹³C NMR, MS, IR).
-
Residual Solvents: Analysis by headspace GC.
-
Water Content: Determined by Karl Fischer titration.
-
Inorganic Impurities: Residue on ignition or heavy metals testing.
-
-
Storage Conditions and Expiry Date.
Experimental Protocols
The following are detailed protocols for the quality control analysis of 4-(3-Methoxypropyl)piperidine.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
Causality: GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or low-boiling point by-products. The mass spectrometer provides definitive identification of these components.
Experimental Workflow:
Caption: GC-MS workflow for purity and impurity analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 4-(3-Methoxypropyl)piperidine into a 2 mL autosampler vial.
-
Add 1 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate, and vortex until the sample is fully dissolved.[5]
-
-
Instrumentation and Conditions:
-
GC System: Agilent 7890B GC with a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the area percentage of the main peak to determine the purity.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC) for Purity and Non-Volatile Impurities
Causality: HPLC is a robust and versatile technique for determining the purity of 4-(3-Methoxypropyl)piperidine and quantifying non-volatile impurities, which are not amenable to GC analysis. Reversed-phase HPLC is particularly well-suited for separating compounds with varying polarities.
Experimental Workflow:
Caption: HPLC workflow for purity and impurity analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 4-(3-Methoxypropyl)piperidine by dissolving 10 mg in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[]
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is used).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine purity.
-
Quantify known impurities using their respective reference standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Causality: NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of 4-(3-Methoxypropyl)piperidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming its identity and revealing the presence of structurally related impurities.
Step-by-Step Protocol:
-
Sample Preparation:
-
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
-
-
Data Analysis and Expected Chemical Shifts:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Compare the observed chemical shifts with expected values for the structure of 4-(3-Methoxypropyl)piperidine.
-
Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):
-
δ 3.45 (t, 2H, -O-CH₂-)
-
δ 3.32 (s, 3H, -O-CH₃)
-
δ 2.85-2.95 (m, 2H, piperidine CH₂)
-
δ 2.60-2.70 (m, 1H, piperidine CH)
-
δ 2.40 (t, 2H, -N-CH₂-)
-
δ 1.95-2.05 (m, 2H, piperidine CH₂)
-
δ 1.70-1.80 (m, 2H, -CH₂-CH₂-CH₂-)
-
δ 1.40-1.50 (m, 2H, piperidine CH₂)
-
δ 1.25 (br s, 2H, -NH₂)
Expected ¹³C NMR Chemical Shifts (in CDCl₃, approximate):
-
δ 71.5 (-O-CH₂)
-
δ 58.7 (-O-CH₃)
-
δ 56.0 (-N-CH₂)
-
δ 52.5 (piperidine CH₂)
-
δ 50.0 (piperidine CH)
-
δ 33.0 (piperidine CH₂)
-
δ 29.0 (-CH₂-CH₂-CH₂-)
Comparison with Alternatives
In pharmaceutical synthesis, the choice of a building block is often dictated by factors such as availability, cost, and the desired physicochemical properties of the final molecule. While 4-(3-Methoxypropyl)piperidine is a key intermediate for Prucalopride, other N-substituted piperidine derivatives can be considered for the synthesis of other pharmacologically active compounds.
A common alternative structural motif involves replacing the methoxypropyl group with other alkyl or functionalized alkyl chains. For example, 4-(Propoxymethyl)piperidine or 1-(3-Hydroxypropyl)piperidine-4-amine could be used to modulate properties like lipophilicity and hydrogen bonding potential in the final API.
Quality Control Considerations for Alternatives
The quality control principles for these alternatives are analogous to those for 4-(3-Methoxypropyl)piperidine. A comprehensive analytical strategy employing GC-MS, HPLC, and NMR is essential.
| Alternative Compound | Key Quality Control Considerations | Potential Impurities |
| 4-(Propoxymethyl)piperidine | Purity assessment by GC and HPLC. Identity confirmation by NMR and MS. Analysis of residual starting materials (e.g., piperidine-4-methanol, propyl halides). | Unreacted starting materials, dialkylation products, positional isomers. |
| 1-(3-Hydroxypropyl)piperidine-4-amine | HPLC is the preferred method for purity due to the hydroxyl group. GC analysis would likely require derivatization. Identity confirmation by NMR and MS. | Diol impurities from the starting material (3-chloro-1-propanol), over-alkylation products. |
Conclusion: A Framework for Quality Assurance
Ensuring the quality of 4-(3-Methoxypropyl)piperidine is a critical step in the manufacturing of safe and effective pharmaceuticals. This guide has provided a comprehensive framework for the quality control of this key intermediate, emphasizing a multi-faceted analytical approach. By implementing robust GC-MS, HPLC, and NMR methods, and by demanding a thorough Certificate of Analysis, researchers and drug development professionals can be confident in the quality of their starting materials. The principles outlined here are not only applicable to 4-(3-Methoxypropyl)piperidine but can also be adapted for the quality control of a wide range of similar piperidine-based building blocks, thereby supporting the development of the next generation of therapeutics. The judicious selection of analytical techniques, guided by an understanding of the potential impurity profile, is the bedrock of a sound quality control strategy.
References
-
NMR Sample Preparation. JEOL. [Link]
-
Prucalopride EP Impurities & USP Related Compounds. SynThink. [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
-
NMR Method for the Quantitative Analysis of Liquid Samples. Defense Technical Information Center. [Link]
-
Prucalopride-impurities. Pharmaffiliates. [Link]
-
Prucalopride Impurities. SynZeal. [Link]
-
Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. ResearchGate. [Link]
-
Quality guidelines. European Medicines Agency. [Link]
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]
-
Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. ResearchGate. [Link]
-
Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency. [Link]
-
HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ResearchGate. [Link]
-
Reflection paper on the use of starting materials and intermediates collected from different sources in the manufacturing of biological medicinal products. European Medicines Agency. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica. [Link]
-
efpia_comments_gdle_chemistry... European Medicines Agency. [Link]
-
4-Amino-N-(1-(3-Methoxypropyl)Piperidin-4-yl)-2,3-Dihydrobenzofuran-7-Carboxamide Hydrate. Veeprho. [Link]
-
Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
HPLC Column Performance. Waters. [Link]
-
Design, synthesis, and biological evaluation of structurally rigid analogues of 4-(3-Hydroxyphenyl)piperidine opioid receptor antagonists. RTI International. [Link]
-
Advanced Synthesis: Exploring the Chemical Properties of 1-(3-Methoxypropyl)-4-piperidinone. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
-
1-(3-Methoxypropyl)-4-piperidinamine. PubChem. [Link]
-
Supporting Information for Chemical Communications. The Royal Society of Chemistry. [Link]
-
Chromatographic Techniques in Pharmaceutical Analysis. Encyclopedia.pub. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wiley-vch.de [wiley-vch.de]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. organomation.com [organomation.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(3-Methoxypropyl)piperidine
As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and integrity of the entire laboratory workflow. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are fundamental to responsible research, personnel safety, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(3-Methoxypropyl)piperidine, grounded in established safety principles and regulatory standards.
Section 1: Hazard Identification and Risk Assessment - The 'Why' Behind the Protocol
Understanding the intrinsic hazards of a chemical is the first principle of its safe handling and disposal. 4-(3-Methoxypropyl)piperidine is a substituted piperidine derivative with specific chemical properties that dictate its disposal pathway. Its hazard profile necessitates that it be treated as a hazardous waste stream.
According to its Globally Harmonized System (GHS) classification, 4-(3-Methoxypropyl)piperidine presents multiple hazards:
-
Acute Toxicity: It is harmful if swallowed or in contact with skin.[1]
-
Skin Corrosion/Irritation: It is classified as causing severe skin burns and eye damage.[1] This is a critical factor for disposal, as it may qualify the waste as corrosive hazardous waste under the Resource Conservation and Recovery Act (RCRA), potentially carrying the waste code D002.[2]
-
Aquatic Hazard: The compound is harmful to aquatic life with long-lasting effects, making its release into the environment unacceptable.[1] Consequently, sewer disposal is strictly prohibited.[3]
These properties are summarized in the table below.
| Property | Value | Significance for Disposal | Source |
| Physical State | Liquid | Dictates handling and spill control procedures. | [4] |
| Boiling Point | 251.5 °C | Low volatility at room temperature, but vapors can be generated upon heating. | [4][5] |
| Flash Point | 106 °C | Not classified as flammable (RCRA D001 requires <60°C), but ignition sources should still be managed.[2] | [5] |
| GHS Hazard | H314: Causes severe skin burns and eye damage | Qualifies waste as corrosive and hazardous. Prohibits sewer disposal. | [1] |
| GHS Hazard | H302/H312: Harmful if swallowed/in contact with skin | Requires stringent PPE and containment. | [1] |
| GHS Hazard | H412: Harmful to aquatic life with long lasting effects | Strictly prohibits discharge into drains or the environment.[4][6] | [1] |
Section 2: Mandatory Personal Protective Equipment (PPE) Protocol
Before handling 4-(3-Methoxypropyl)piperidine for any purpose, including disposal, a rigorous PPE protocol must be followed to prevent chemical exposure. The corrosive nature of this compound necessitates a multi-layered defense.
Step-by-Step PPE Application:
-
Body Protection: Don a chemically resistant lab coat. For large quantities or spill cleanup, chemically impervious coveralls are required.
-
Hand Protection: Double gloving is mandatory.[7] The inner glove should be a standard nitrile glove. The outer glove must be a chemically resistant material, such as butyl rubber or Viton™. Always consult a glove manufacturer's compatibility chart for specific breakthrough times.
-
Eye and Face Protection: Wear indirect-vent, splash-resistant chemical goggles.[8][9] A full-face shield must be worn over the goggles to protect against splashes.[8][9]
-
Respiratory Protection: While its vapor pressure is low, handling outside of a certified chemical fume hood or during a spill may require respiratory protection. A NIOSH-approved respirator with an organic vapor cartridge is recommended in such scenarios.[10]
Section 3: Waste Characterization, Segregation, and Storage
Proper disposal begins with correct waste characterization and segregation at the point of generation. Mixing incompatible waste streams can lead to dangerous chemical reactions.[11]
Waste Characterization: Based on its properties, any waste containing 4-(3-Methoxypropyl)piperidine must be managed as hazardous waste. This includes the neat chemical, solutions containing it, and any materials contaminated with it.
Segregation is Key: 4-(3-Methoxypropyl)piperidine is an amine. Amine waste must be segregated from other chemical waste streams to prevent violent reactions.[12]
Storage of Waste:
-
Container: Use only compatible, clearly labeled, and sealed hazardous waste containers. Do not use metal containers, as corrosive materials can compromise them.[11]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "4-(3-Methoxypropyl)piperidine," and a clear indication of its hazards (e.g., "Corrosive," "Toxic").
-
Location: Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[14]
Caption: Waste segregation decision workflow for 4-(3-Methoxypropyl)piperidine.
Section 4: Step-by-Step Disposal Protocols
Follow the appropriate procedure based on the type of waste generated. All disposal actions must be conducted inside a certified chemical fume hood.
Protocol 4.1: Disposal of Unused or Waste 4-(3-Methoxypropyl)piperidine (Neat)
-
Prepare the Waste Container: Select a designated, properly labeled hazardous waste container for non-halogenated organic liquid waste that is compatible with amines.
-
Transfer the Chemical: Carefully pour or pipette the neat 4-(3-Methoxypropyl)piperidine directly into the waste container. Use a funnel to prevent spills.
-
Seal the Container: Securely close the waste container lid. It must remain closed at all times except when adding waste.[14]
-
Rinse the Empty Container: The original container of the chemical must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate from all three rinses must be collected and added to the same hazardous waste container.
-
Dispose of Rinsed Container: After triple-rinsing, the empty container can be managed as non-hazardous solid waste, though institutional policies may vary.
Protocol 4.2: Disposal of Contaminated Solid Waste This includes items like gloves, disposable pipettes, contaminated paper towels, and empty vials.
-
Segregation: Collect all solid waste contaminated with 4-(3-Methoxypropyl)piperidine in a dedicated, labeled hazardous waste bag or container for solid waste.
-
Containment: Do not overfill the container. Once full, securely seal the bag or container.
-
Pickup: Arrange for pickup through your institution's Environmental Health and Safety (EHS) or equivalent department.[14]
Protocol 4.3: Disposal of Dilute Aqueous Solutions Aqueous solutions containing 4-(3-Methoxypropyl)piperidine (e.g., from workups) must be treated as hazardous waste. Under no circumstances should they be poured down the drain. [3][4]
-
Prepare the Waste Container: Use a designated, labeled hazardous waste container for corrosive aqueous waste.
-
Transfer the Solution: Carefully pour the aqueous solution into the waste container.
-
Seal and Store: Securely seal the container and store it in your satellite accumulation area for EHS pickup.
Section 5: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and ensure proper cleanup and disposal.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Contain the Spill: If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Absorbent Material: Wearing full PPE, carefully scoop the contaminated absorbent material into a designated hazardous waste container for solid waste.[6]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent. The cleaning materials must also be disposed of as hazardous solid waste.
-
Final Disposal: Seal all waste containers and arrange for an immediate pickup from your EHS department.
By adhering to these scientifically grounded procedures, you ensure that the disposal of 4-(3-Methoxypropyl)piperidine is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection. This commitment to rigorous safety protocols is the hallmark of a trustworthy and authoritative laboratory environment.
References
-
SAFETY DATA SHEETS - 1-(3-Methoxypropyl)-4-piperidinamine. (n.d.). CATO Research Chemical Inc.[Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). U.S. Environmental Protection Agency. [Link]
-
Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2012). National Center for Biotechnology Information (NCBI) - NIH. [Link]
-
EPA Subpart P Regulations - HW Drugs. (n.d.). PharmWaste Technologies, Inc.[Link]
-
INCOMPATIBILITIES. (n.d.). CUTM Courseware. [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. [Link]
-
PIPERIDINE - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (2016). CORE. [Link]
-
Safety Data Sheet: Piperidine. (2025). Carl ROTH. [Link]
-
Amine Disposal For Businesses. (n.d.). Collect and Recycle. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. [Link]
-
1-(3-Methoxypropyl)-4-piperidinamine. (n.d.). PubChem. [Link]
-
Personal protective equipment for preparing toxic drugs. (2013). GERPAC. [Link]
-
1-ETHYL PIPERIDINE - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
-
Management of Waste - Prudent Practices in the Laboratory. (2011). National Center for Biotechnology Information (NCBI) - NIH. [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]
-
Management of Hazardous Waste Pharmaceuticals Quick Start Guide. (n.d.). U.S. Environmental Protection Agency. [Link]
-
How to Choose PPE for Chemical Work. (2023). Thomasnet. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP. [Link]
-
Acceptable Drain Disposal Procedures. (2016). USDA ARS. [Link]
-
PHARMACEUTICAL INCOMPATIBILITES: A REVIEW. (2018). ResearchGate. [Link]
-
Incompatibility. (n.d.). Ankara University. [Link]
-
Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. (n.d.). Pharmaguideline. [Link]
Sources
- 1. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pwaste.com [pwaste.com]
- 3. epa.gov [epa.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. nj.gov [nj.gov]
- 9. nj.gov [nj.gov]
- 10. gerpac.eu [gerpac.eu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. carlroth.com [carlroth.com]
- 14. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-Methoxypropyl)piperidine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 4-(3-Methoxypropyl)piperidine, a key intermediate in various synthetic pathways, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe handling, grounded in authoritative safety data. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks of the substance. 4-(3-Methoxypropyl)piperidine is classified with significant hazards that dictate our safety protocols.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary risks[1]:
-
Acute Toxicity (Oral & Dermal): It is harmful if swallowed and harmful in contact with skin[1][2].
-
Skin Corrosion/Irritation: It causes severe skin burns and eye damage[1][2]. This is a critical consideration, as corrosive materials can cause irreversible tissue damage upon contact.
-
Aquatic Hazard: It is harmful to aquatic life with long-lasting effects[1][2].
The signal word for this chemical is "Danger" [2][3]. This classification immediately tells us that standard laboratory PPE may be insufficient and that enhanced protective measures are mandatory.
Core Protective Equipment: A Multi-Layered Defense
Handling 4-(3-Methoxypropyl)piperidine requires a comprehensive PPE strategy that protects all potential routes of exposure: skin, eyes, and respiratory system. The following table summarizes the essential equipment.
| Protection Type | Equipment Specification | Rationale & Key Considerations |
| Hand Protection | Double-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber or Viton™). | The primary risk is severe skin burns[3]. An inner nitrile glove provides dexterity and secondary protection. The outer glove must be selected for high resistance to amines and corrosive substances. Always inspect gloves for degradation or damage before and during use[4]. Change gloves immediately after known or suspected contact[5]. |
| Eye & Face Protection | Tightly-fitting, indirectly vented chemical splash goggles AND a full-face shield. | The risk of "severe eye damage" necessitates a dual-protection system[1][6]. Goggles protect against splashes from all angles, while the face shield provides an additional barrier for the entire face from splashes and sprays[7][8]. |
| Body Protection | Polyethylene-coated polypropylene gown or a similar chemical-resistant lab coat. | Standard cotton lab coats are absorbent and not suitable. A non-porous, disposable gown prevents the chemical from soaking through to the skin[9]. Ensure the gown has long sleeves with tight-fitting cuffs that can be overlapped by the outer gloves[5]. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. For spills or work outside a hood, a NIOSH-approved respirator is required. | Handling should always occur in a well-ventilated area to avoid inhaling vapors[2][3]. If a respirator is needed (e.g., during a large spill cleanup), a full-face respirator with appropriate cartridges for organic vapors and amines should be used[2]. |
Operational Workflow for Safe Handling
A structured workflow minimizes the risk of exposure and contamination. The following protocol should be adopted for all procedures involving 4-(3-Methoxypropyl)piperidine.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are unobstructed and have been recently tested.
-
Prepare all necessary equipment (glassware, reagents, etc.) and place it within the fume hood before handling the chemical.
-
Have a chemical spill kit readily accessible.
-
-
Donning PPE:
-
Put on the inner pair of nitrile gloves.
-
Don the chemical-resistant gown, ensuring full coverage.
-
Put on the outer pair of chemical-resistant gloves, pulling the cuffs over the sleeves of the gown.
-
Fit the chemical splash goggles securely.
-
Finally, put on the full-face shield.
-
-
Chemical Handling:
-
Post-Handling & Doffing PPE:
-
Upon completion of work, secure the primary container and decontaminate any surfaces within the fume hood.
-
To remove PPE, first remove the outer gloves, turning them inside out, and dispose of them as hazardous waste.
-
Remove the face shield and goggles.
-
Remove the gown by rolling it away from the body and dispose of it as hazardous waste.
-
Remove the inner gloves and dispose of them.
-
The following diagram illustrates this critical safety workflow.
Caption: Safe handling workflow for 4-(3-Methoxypropyl)piperidine.
Spill and Disposal Management
Emergency Spill Procedures: In the event of a spill, evacuate personnel from the immediate area. Wearing full PPE (including respiratory protection if the spill is large or outside a fume hood), contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials. Collect the absorbed material using non-sparking tools into a suitable, labeled container for hazardous waste disposal[3][6].
Waste Disposal Protocol:
-
Chemical Waste: Unused 4-(3-Methoxypropyl)piperidine and reaction waste must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge to sewer systems[6].
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, gowns, bench paper, and cleaning materials, are considered hazardous waste[10]. They must be collected in a separate, sealed container labeled for hazardous solid waste.
-
Final Disposal: Arrange for disposal through a licensed chemical destruction facility, often via controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations[6].
By adhering to these detailed protocols, you not only protect yourself and your colleagues but also ensure the integrity of your research and the safety of the wider environment.
References
- U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
- BenchChem. (n.d.). An In-depth Technical Guide on the Safety, Handling, and MSDS of 1-(3-Methoxypropyl)-4-piperidinamine.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from the Chemical Hazards Emergency Medical Management website.
- American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 1-(3-Methoxypropyl)-4-piperidinamine.
- National Center for Biotechnology Information. (n.d.). 1-(3-Methoxypropyl)-4-piperidinamine. PubChem Compound Database.
- Sigma-Aldrich. (2023). Safety Data Sheet.
- CATO Research Chemical Inc. (2024). Safety Data Sheets.
- UnaveraChemLab GmbH. (2011). Safety Data Sheet. Retrieved from the Aaron Chemistry & UnaveraChemLab website.
- CymitQuimica. (2022). Safety Data Sheet.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Fisher Scientific. (2023). Safety Data Sheet.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- University of South Florida. (n.d.). Glove Guide - Chemical Compatibility.
- University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from the Notre Dame Risk Management and Safety website.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Sempermed Gloves. (2024). Recommendation on Chemical Resistance.
- University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical-Compatibility Reference.
- The Ohio State University Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials.
- ChemicalBook. (2021). Chemical Safety Data Sheet MSDS / SDS - 3-(4-METHOXYPHENOXY)PIPERIDINE HYDROCHLORIDE.
- PureWay Compliance & Consulting. (2021). Disposing of Pharmaceutical Waste.
- World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
- American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
- U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
Sources
- 1. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. sempermed.com [sempermed.com]
- 5. pppmag.com [pppmag.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. medprodisposal.com [medprodisposal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
